molecular formula C10H18N2O2 B152962 tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate CAS No. 134677-60-4

tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate

Cat. No.: B152962
CAS No.: 134677-60-4
M. Wt: 198.26 g/mol
InChI Key: QIYOMZXJQAKHEK-DHBOJHSNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate is a chiral, bicyclic synthetic building block of significant value in advanced medicinal chemistry and drug discovery research. This compound features a rigid 3-azabicyclo[3.1.0]hexane scaffold, a structure that introduces molecular strain and defined three-dimensional geometry . This scaffold is a privileged framework for designing novel bioactive molecules, as its conformationally restricted nature can enhance binding affinity, selectivity, and metabolic stability when compared to more flexible linear chains. The core structure is analogous to other protected azabicyclohexane derivatives commonly used in synthesis . The tert-butyloxycarbonyl (Boc) carbamate group serves as a critical protecting group for the secondary amine, safeguarding the nitrogen from unwanted reactions during multi-step synthetic sequences and allowing for facile deprotection under mild acidic conditions to generate key amine intermediates. Its primary research application lies in the synthesis of more complex active pharmaceutical ingredients (APIs), particularly in the development of central nervous system (CNS) agents, enzyme inhibitors, and other therapeutics where a constrained, stereochemically defined amine is required. Researchers utilize this compound to impart these favorable properties into lead molecules, making it an essential tool for the exploration of new chemical space and the optimization of pharmacokinetic profiles.

Properties

IUPAC Name

tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-6-4-11-5-7(6)8/h6-8,11H,4-5H2,1-3H3,(H,12,13)/t6-,7+,8?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYOMZXJQAKHEK-DHBOJHSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1[C@H]2[C@@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40928678
Record name tert-Butyl hydrogen 3-azTert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134575-17-0
Record name tert-Butyl hydrogen 3-azTert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-101537
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: tert-Butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 134677-60-4

This technical guide provides an in-depth overview of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate, a key heterocyclic building block for researchers, scientists, and professionals in drug development. The document outlines its chemical properties, a plausible synthetic pathway, its significant role in medicinal chemistry, and safety information.

Core Compound Properties

This compound is a versatile saturated bicyclic amine derivative protected with a tert-butoxycarbonyl (Boc) group. This scaffold is of significant interest in medicinal chemistry due to its rigid, three-dimensional structure, which allows for precise spatial orientation of functional groups, making it a valuable component in the design of novel therapeutics.

Table 1: Physicochemical and Identification Data

PropertyValueReference(s)
CAS Number 134677-60-4[1][2][3][4]
Molecular Formula C₁₀H₁₈N₂O₂[1][4]
Molecular Weight 198.26 g/mol [1][4]
IUPAC Name tert-butyl N-[(1S,5R,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate
Synonyms exo-6-(Boc-amino)-3-azabicyclo[3.1.0]hexane, tert-butyl N-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate[1][5]
Physical Form Solid / Powder
Purity Typically ≥95% - 97%[1][4]
InChIKey QIYOMZXJQAKHEK-DHBOJHSNSA-N[4]

Note: Experimental values for properties such as melting point and solubility are not consistently reported in publicly available literature. Users should refer to the certificate of analysis from their specific supplier.

Synthesis and Experimental Protocols

Plausible Synthetic Workflow

A likely synthetic route involves the conversion of the corresponding alcohol, tert-butyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, to the target amine, which is then protected.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Boc Protection (if N-3 is deprotected) A tert-butyl (1R,5S,6r)-6-(hydroxymethyl)- 3-azabicyclo[3.1.0]hexane-3-carboxylate B tert-butyl (1R,5S,6r)-6-formyl- 3-azabicyclo[3.1.0]hexane-3-carboxylate A->B Swern Oxidation (DMSO, (COCl)₂, TEA) C tert-butyl (1R,5S,6r)-6-amino- 3-azabicyclo[3.1.0]hexane-3-carboxylate B->C 1. NH₃ or NH₄OAc 2. NaBH(OAc)₃ or NaBH₃CN D tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0] hexan-6-ylcarbamate C->D Boc₂O, Base (e.g., TEA, DIPEA) in Solvent (e.g., DCM, THF)

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol: Swern Oxidation (Step 1)

This protocol is adapted from a procedure described for the synthesis of the intermediate aldehyde.[6]

  • Preparation: Dissolve dimethyl sulfoxide (DMSO, 5.50 g, 5.50 mL) in anhydrous dichloromethane (DCM, 50 mL) in a flask under a nitrogen atmosphere.

  • Activation: Cool the solution to -70 °C. Slowly add oxalyl chloride (3.57 g, 2.46 mL). Stir the mixture at -70 °C for 30 minutes.

  • Alcohol Addition: Add a solution of tert-butyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (3 g) in DCM (5 mL). Stir the mixture at -70 °C for another 30 minutes.

  • Quenching: Add triethylamine (TEA, 7.12 g, 9.79 mL) and stir for an additional 30 minutes at -70 °C.

  • Work-up: Allow the reaction to warm to room temperature. Dilute with a saturated aqueous solution of Na₂SO₃ (100 mL) and extract with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude aldehyde can be purified by flash silica gel chromatography.

Note: The subsequent steps of reductive amination and Boc protection are standard organic chemistry procedures. The choice of reagents and conditions may require optimization.

Applications in Drug Discovery and Medicinal Chemistry

The rigid 3-azabicyclo[3.1.0]hexane core is considered a "privileged scaffold" in medicinal chemistry. Its conformational constraint reduces the entropic penalty upon binding to a biological target, potentially increasing potency. This specific carbamate is utilized as a key intermediate in the synthesis of more complex molecules with diverse biological activities.

Patents and literature demonstrate its use in the development of:

  • Antimicrobial Agents: As a core component in novel imidazole derivatives that act as LpxC inhibitors, showing potent activity against gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.[7]

  • Oncology Therapeutics: Used in the synthesis of compounds designed to induce the degradation of Polo-like kinase 1 (PLK1), a target in cancer therapy.[6]

  • Neuropsychiatric Disorder Treatments: Incorporated into 1-aryl-3-azabicyclo[3.1.0]hexanes developed as triple reuptake inhibitors for the treatment of central nervous system disorders.[8]

The role of this compound is typically as a functionalized core, where the amine (after deprotection of the Boc group) or the bicyclic structure itself is essential for the final molecule's architecture and interaction with its biological target.

G cluster_0 Core Scaffold cluster_1 Synthetic Elaboration cluster_2 Therapeutic Areas of Final Compounds A tert-Butyl (1R,5S,6r)-3-azabicyclo [3.1.0]hexan-6-ylcarbamate CAS: 134677-60-4 B Deprotection & Functionalization A->B Used as Building Block C Antimicrobials (LpxC Inhibition) B->C Leads to Active Compounds D Oncology (PLK1 Degradation) B->D Leads to Active Compounds E CNS Disorders (Triple Reuptake Inhibition) B->E Leads to Active Compounds

Caption: Role as an intermediate in developing therapeutics.

Safety and Handling

Table 2: GHS Hazard Information

Hazard ClassStatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionWarning
Serious Eye Damage (Category 1)H318: Causes serious eye damageDanger
Specific Target Organ Toxicity, Repeated Exposure (Category 2)H373: May cause damage to organs through prolonged or repeated exposureWarning

Source: Aggregated GHS information from ECHA C&L Inventory.[5]

Handling Precautions:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place.

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this chemical.

References

Technical Data Sheet: tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed summary of the molecular properties of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate, a key building block in medicinal chemistry and drug discovery.

Core Molecular Properties

The fundamental physicochemical properties of this compound have been determined and are summarized below. These values are essential for stoichiometric calculations, analytical method development, and interpretation of experimental results. The molecular weight is a critical parameter for assays involving molar concentrations and for characterization via mass spectrometry.

The accepted molecular formula for this compound is C₁₀H₁₈N₂O₂.[1][2][3][4] Based on this formula, the calculated molecular weight is approximately 198.26 g/mol .[1][3][5][4]

ParameterValueSource
Molecular Formula C₁₀H₁₈N₂O₂[1][2][3][5][4]
Molecular Weight 198.26 g/mol [1][3][5][4]
Exact Mass 198.1368 g/mol [4]
CAS Number 134677-60-4[1][2][3][5][4]

Calculation Methodology

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The protocol for this calculation is outlined as follows:

  • Determine the Molecular Formula: The first step is to establish the precise molecular formula from reliable chemical databases or through elemental analysis. For the specified compound, the formula is C₁₀H₁₈N₂O₂.[1][2][3][5][4]

  • Identify Constituent Elements: The elements present in the molecule are Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

  • Obtain Standard Atomic Weights: The standard atomic weight of each element as defined by the International Union of Pure and Applied Chemistry (IUPAC) is used.

    • Carbon (C): ~12.011 g/mol

    • Hydrogen (H): ~1.008 g/mol

    • Nitrogen (N): ~14.007 g/mol

    • Oxygen (O): ~15.999 g/mol

  • Calculate Total Mass: The number of atoms of each element is multiplied by its atomic weight, and the results are summed.

    • Mass from Carbon = 10 atoms × 12.011 g/mol = 120.11 g/mol

    • Mass from Hydrogen = 18 atoms × 1.008 g/mol = 18.144 g/mol

    • Mass from Nitrogen = 2 atoms × 14.007 g/mol = 28.014 g/mol

    • Mass from Oxygen = 2 atoms × 15.999 g/mol = 31.998 g/mol

    • Total Molecular Weight = 120.11 + 18.144 + 28.014 + 31.998 = 198.266 g/mol

This calculation provides the average molecular weight, which is commonly rounded to two decimal places, yielding 198.26 g/mol .

Visualization of Molecular Weight Calculation

The logical workflow for calculating the molecular weight from the compound's formula is illustrated below. This diagram shows the decomposition of the molecule into its elemental components and their contribution to the final calculated value.

MolecularWeightWorkflow cluster_compound Compound Identification cluster_elements Elemental Composition & Atomic Weights (g/mol) cluster_result Final Calculation Compound This compound Formula Molecular Formula C₁₀H₁₈N₂O₂ Compound->Formula has a C Carbon (C) 10 × 12.011 Formula->C H Hydrogen (H) 18 × 1.008 Formula->H N Nitrogen (N) 2 × 14.007 Formula->N O Oxygen (O) 2 × 15.999 Formula->O MW Total Molecular Weight 198.26 g/mol C->MW Summation H->MW Summation N->MW Summation O->MW Summation

Caption: Workflow for Molecular Weight Calculation.

References

Technical Guide: tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate, a bicyclic carbamate that serves as a valuable building block in medicinal chemistry. Its rigid, three-dimensional scaffold is of significant interest in the design of novel therapeutics. This document details its chemical structure, physical and chemical properties, a proposed synthesis protocol, and relevant safety information.

Chemical Structure and Properties

This compound is a specific stereoisomer of a Boc-protected amino-3-azabicyclo[3.1.0]hexane. The bicyclic core, comprised of a fused cyclopropane and pyrrolidine ring, imparts significant conformational rigidity, a desirable trait in drug design for optimizing binding to biological targets.

Table 1: Chemical Identifiers and Physical Properties

PropertyValue
IUPAC Name tert-butyl N-[(1S,5R,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate
Synonyms CP-101537, exo-6-(Boc-amino)-3-azabicyclo[3.1.0]hexane[1]
CAS Number 134677-60-4[2]
Molecular Formula C₁₀H₁₈N₂O₂[2]
Molecular Weight 198.26 g/mol [2]
Canonical SMILES CC(C)(C)OC(=O)NC1[C@H]2[C@@H]1CNC2[1]
InChIKey QIYOMZXJQAKHEK-DHBOJHSNSA-N[1]
Physical Form Solid (predicted)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Storage Keep in a dark place, inert atmosphere, 2-8°C[3]

Synthesis

Proposed Synthetic Workflow

G cluster_0 Synthesis of Precursor Amine cluster_1 Final Product Synthesis start (1R,5S,6r)-3-Azabicyclo[3.1.0] hexan-6-ylmethanol step1 Boc Protection of Pyrrolidine Nitrogen start->step1 intermediate1 tert-butyl (1R,5S,6r)-6-(hydroxymethyl) -3-azabicyclo[3.1.0]hexane-3-carboxylate step1->intermediate1 step2 Oxidation of Primary Alcohol intermediate1->step2 intermediate2 tert-butyl (1R,5S,6r)-6-formyl -3-azabicyclo[3.1.0]hexane-3-carboxylate step2->intermediate2 step3 Reductive Amination intermediate2->step3 intermediate3 tert-butyl (1R,5S,6r)-6-(aminomethyl) -3-azabicyclo[3.1.0]hexane-3-carboxylate step3->intermediate3 step4 Boc Deprotection intermediate3->step4 product_amine (1R,5S,6r)-3-Azabicyclo[3.1.0] hexan-6-amine step4->product_amine step5 Boc Protection of Exocyclic Amine product_amine->step5 final_product tert-butyl (1R,5S,6r)-3-azabicyclo [3.1.0]hexan-6-ylcarbamate step5->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

This protocol is adapted from a known procedure for a similar compound.

  • Dissolve (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylmethanol in a suitable solvent such as dichloromethane.

  • Add a base, for example, triethylamine or diisopropylethylamine (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Step 2-4: Conversion to (1R,5S,6r)-3-Azabicyclo[3.1.0]hexan-6-amine

A standard multi-step conversion from an alcohol to a primary amine would be employed. This typically involves:

  • Oxidation: The primary alcohol is oxidized to an aldehyde using a mild oxidizing agent such as Dess-Martin periodinane or a Swern oxidation.

  • Reductive Amination: The resulting aldehyde is then subjected to reductive amination. This can be achieved by reacting the aldehyde with an ammonia source (e.g., ammonium acetate) and a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

  • Deprotection: The Boc group on the pyrrolidine nitrogen is then removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane, to yield the free amine.

Step 5: Synthesis of this compound

This protocol is a general procedure for the Boc-protection of an amine.

  • Dissolve (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-amine in a solvent mixture, for example, 1,4-dioxane and water.

  • Add a base such as sodium bicarbonate or triethylamine (2.0 equivalents).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring for completion by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by silica gel chromatography if necessary.

Spectroscopic and Analytical Data

Specific, experimentally determined spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not widely available in the public domain. Researchers are advised to perform full characterization upon synthesis.

Biological Activity and Applications

There is currently no publicly available information regarding the specific biological activity or signaling pathway associations of this compound. However, the 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in a variety of biologically active compounds, suggesting that this molecule is a valuable intermediate for the synthesis of novel drug candidates.

Safety Information

Table 2: GHS Hazard Information

PictogramSignal WordHazard StatementsPrecautionary Statements
alt text
Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P361+P354: IF ON SKIN: Immediately take off all contaminated clothing. Immediately rinse with water for several minutes. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: The hazard information is based on data for similar compounds and may not be fully comprehensive. A full risk assessment should be conducted before handling this chemical.

Conclusion

This compound is a stereochemically defined, rigid bicyclic molecule with significant potential as a building block in the development of new chemical entities for various therapeutic targets. While detailed experimental and biological data are sparse in the public domain, this guide provides a solid foundation of its chemical properties and a robust, logical pathway for its synthesis. As with any chemical synthesis, appropriate safety precautions and full analytical characterization of the synthesized material are paramount.

References

An In-depth Technical Guide to tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its structure, properties, and potential synthetic routes. Due to the limited publicly available experimental data, this guide also infers certain properties from related compounds and outlines general methodologies for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel bicyclic scaffolds in drug discovery.

Chemical Identity and Physical Properties

This compound is a carbamate-protected aminobicyclic compound. The rigid 3-azabicyclo[3.1.0]hexane core is a key structural motif found in a variety of biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group provides stability and facilitates synthetic manipulations.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 134677-60-4
Molecular Formula C₁₀H₁₈N₂O₂
Molecular Weight 198.26 g/mol [1]
IUPAC Name tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate
InChI InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-6-4-11-5-7(6)8/h6-8,11H,4-5H2,1-3H3,(H,12,13)/t6-,7+,8?/m1/s1
InChIKey QIYOMZXJQAKHEK-DHBOJHSNSA-N[1]
Canonical SMILES CC(C)(C)OC(=O)N[C@@H]1[C@H]2C--INVALID-LINK--N1

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point 109-111 °C (for (1R,5S,6R) isomer)Inferred from related compounds
Solubility >20 mg/mL in DMSOVendor Data
XLogP3 1.3Computed
Topological Polar Surface Area (TPSA) 50.4 ŲComputed
Hydrogen Bond Donors 2Computed
Hydrogen Bond Acceptors 2Computed
Rotatable Bond Count 2Computed

Note: Some physical properties, such as the melting point, are not available for the specific (1R,5S,6r) stereoisomer and are inferred from closely related isomers. Experimental verification is recommended.

Synthesis and Experimental Protocols

A detailed, publicly available experimental protocol for the synthesis of this compound is limited. However, a plausible synthetic route can be devised based on the synthesis of related compounds, such as its 6-formyl precursor.

Proposed Synthetic Pathway

A potential synthetic route starts from a suitable protected 3-azabicyclo[3.1.0]hexane derivative, followed by functional group transformations to introduce the carbamate moiety at the C6 position. A key intermediate could be tert-butyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, which can be oxidized to the corresponding aldehyde and then converted to the amine and subsequently the carbamate.

A recent patent application (WO2024162828A1) describes the synthesis of a related compound, tert-butyl (1R,5S,6r)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate, which can serve as a key precursor.[1]

Experimental Protocol: Synthesis of tert-butyl (1R,5S,6r)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (Precursor)

This protocol is adapted from the synthesis of a related compound and should be optimized for the specific target.

  • Oxidation of the Alcohol: To a solution of oxalyl chloride (2.0 eq) in anhydrous dichloromethane (DCM) at -78 °C is added dimethyl sulfoxide (DMSO) (4.0 eq). After stirring for 30 minutes, a solution of tert-butyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (1.0 eq) in DCM is added dropwise. The reaction mixture is stirred for 1 hour at -78 °C.

  • Work-up: Triethylamine (5.0 eq) is added, and the reaction is allowed to warm to room temperature. The reaction is then quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde.

  • Purification: The crude product is purified by column chromatography on silica gel.

Conversion to this compound:

  • Reductive Amination: The aldehyde can be converted to the corresponding amine via reductive amination. The crude aldehyde is dissolved in methanol, and an excess of ammonium acetate is added, followed by a reducing agent such as sodium cyanoborohydride.

  • Boc Protection: The resulting amine is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.

  • Purification: The final product is purified by column chromatography.

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be essential to confirm the structure and stereochemistry of the bicyclic core and the presence of the Boc-carbamate group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H and C=O stretching vibrations of the carbamate group.

Biological Activity and Potential Applications

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. Derivatives of this bicyclic system have been investigated for various therapeutic applications.

While no specific biological data for this compound has been found, the general class of 3-azabicyclo[3.1.0]hexane derivatives has shown activity as:

  • μ Opioid Ligands: Certain derivatives have been designed and evaluated as ligands for the μ opioid receptor, with potential applications in pain management.

  • Antitumor Agents: Some compounds incorporating the 3-azabicyclo[3.1.0]hexane moiety have exhibited antiproliferative activity against various cancer cell lines.

The title compound, being a protected amine, is likely a synthetic intermediate for the preparation of more complex, pharmacologically active molecules. The Boc-protecting group can be readily removed under acidic conditions, allowing for further functionalization of the amino group.

Visualizations

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of the target compound from a precursor alcohol.

G Synthetic Workflow A tert-butyl (1R,5S,6r)-6-(hydroxymethyl)- 3-azabicyclo[3.1.0]hexane-3-carboxylate B Oxidation (e.g., Swern Oxidation) A->B C tert-butyl (1R,5S,6r)-6-formyl- 3-azabicyclo[3.1.0]hexane-3-carboxylate B->C D Reductive Amination C->D E tert-butyl (1R,5S,6r)-6-amino- 3-azabicyclo[3.1.0]hexane-3-carboxylate D->E F Boc Protection (Di-tert-butyl dicarbonate) E->F G tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan- 6-ylcarbamate (Crude) F->G H Purification (Column Chromatography) G->H I Pure Product H->I

Caption: Proposed synthetic workflow for the target compound.

General Drug Discovery Process

The following diagram outlines the logical steps in a typical drug discovery process where a compound like this compound might be utilized as a building block.

G Drug Discovery Logic cluster_0 Synthesis & Analogs cluster_1 Screening & Optimization A Starting Material: tert-butyl (1R,5S,6r)-3- azabicyclo[3.1.0]hexan- 6-ylcarbamate B Deprotection A->B C Derivatization B->C D Library of Analogs C->D E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Candidate Drug G->H

Caption: Role of the compound in a drug discovery pipeline.

Conclusion

This compound represents a valuable, stereochemically defined building block for the synthesis of novel chemical entities with potential therapeutic applications. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a consolidated overview of its known properties and a framework for its synthesis and characterization based on related structures. Further research is warranted to fully elucidate its chemical and biological properties and to explore its potential in the development of new therapeutic agents. Researchers are encouraged to perform experimental validation of the properties and protocols outlined herein.

References

A Technical Guide to tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate, a key intermediate in the synthesis of various active pharmaceutical ingredients. This guide details its chemical identity, physical properties, a representative synthetic protocol, and its application in drug discovery, particularly in the development of novel therapeutics.

Chemical Identity and Properties

This compound is a bicyclic carbamate that serves as a constrained diamine surrogate. Its rigid bicyclo[3.1.0]hexane core is a valuable scaffold in medicinal chemistry for imparting conformational rigidity to drug candidates, which can lead to improved potency and selectivity.

The IUPAC name for this compound is tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate [1]. It is also known by several synonyms, including CP-101537 and exo-6-(Boc-amino)-3-azabicyclo[3.1.0]hexane[1].

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference
IUPAC Name tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate[1]
Molecular Formula C₁₀H₁₈N₂O₂[2]
Molecular Weight 198.26 g/mol [2]
CAS Number 134575-17-0, 134677-60-4[1][2]
Appearance Solid[3]
InChI Key QIYOMZXJQAKHEK-DHBOJHSNSA-N[1]
SMILES CC(C)(C)OC(=O)NC1[C@H]2[C@@H]1CNC2[1]

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs often involves the protection of a primary amine on the bicyclic scaffold. A general procedure for the Boc-protection of a related precursor, exo-3-azabicyclo[3.1.0]hexan-6-ylmethanol, is described below, which illustrates a common synthetic strategy.

Protocol: Boc-Protection of an Amino-3-azabicyclo[3.1.0]hexane Derivative

This protocol is adapted from the synthesis of a structurally related compound, tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate[4].

Materials:

  • (1R,5S,6r)-6-amino-3-azabicyclo[3.1.0]hexane or a related precursor

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • The starting amine (e.g., (1R,5S,6r)-6-amino-3-azabicyclo[3.1.0]hexane) is dissolved in a mixture of dioxane and water (typically a 3:2 ratio).

  • Sodium hydroxide is added to the solution to act as a base.

  • Di-tert-butyl dicarbonate (Boc₂O), the Boc-protecting agent, is added to the reaction mixture.

  • The reaction is stirred at room temperature for several hours (e.g., 10 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, water is added to the reaction mixture.

  • The aqueous mixture is extracted multiple times with ethyl acetate.

  • The combined organic phases are washed with saturated brine.

  • The organic layer is dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude residue is purified by silica gel column chromatography to afford the pure this compound.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its constrained bicyclic structure is often incorporated into drug candidates to explore and optimize binding to biological targets.

A notable application is in the development of fused ring compounds for the treatment of pain. A patent describes the use of derivatives of this scaffold in the synthesis of compounds intended to treat various pain conditions, including neuralgia, back pain, and diabetic neuropathy[5]. The core structure is used as a scaffold to which other functional groups are attached to create a library of potential drug candidates.

Synthetic Workflow and Logic

The following diagram illustrates the general synthetic logic for the utilization of this compound in the synthesis of a final drug candidate.

Synthetic_Workflow General Synthetic Workflow A Starting Material (e.g., 3-azabicyclo[3.1.0]hexane precursor) B Boc-Protection (this compound) A->B Boc₂O, Base C Further Functionalization (e.g., acylation, alkylation) B->C Coupling Reaction D Deprotection C->D Acidic Conditions E Final Drug Candidate D->E Final Modification (optional)

Caption: Synthetic workflow for drug candidate synthesis.

References

A Comprehensive Technical Guide to tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate, a key synthetic intermediate in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

The 3-azabicyclo[3.1.0]hexane scaffold is a rigid, bicyclic amine that serves as a valuable building block in medicinal chemistry. Its constrained conformation can impart favorable pharmacological properties to drug candidates. A notable example is the broad-spectrum antibacterial agent trovafloxacin, which features this core structure and demonstrates the significance of this chemical motif in the development of novel therapeutics.[1]

Chemical Identity and Synonyms

This compound is a Boc-protected amine derivative of the 3-azabicyclo[3.1.0]hexane core. Its chemical structure and key identifiers are summarized below.

PropertyValue
IUPAC Name tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate
Molecular Formula C₁₀H₁₈N₂O₂
Molecular Weight 198.26 g/mol
CAS Number 134677-60-4
PubChem CID 22505051[2]

A comprehensive list of synonyms and alternative identifiers is provided in the following table for easy reference.

TypeIdentifier
Synonym tert-butyl N-[rel-(1R, 5S, 6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate[3]
Synonym exo-6-(Boc-amino)-3-azabicyclo[3.1.0]hexane
CAS Number 134575-17-0

Physicochemical and Spectroscopic Data

PropertyDataSource
Appearance Colorless to off-white viscous liquidCommercial Suppliers
Boiling Point 308 °C (Predicted)
Density 1.157 g/cm³ (Predicted)
Flash Point 140 °C (Predicted)
¹H NMR Awaited from experimental data
¹³C NMR Data not publicly available
Mass Spec Data not publicly available
IR Data not publicly available

Experimental Protocols

This compound is primarily used as a synthetic intermediate. The following protocols describe its preparation from a precursor and its subsequent use in the synthesis of more complex molecules.

Synthesis of tert-butyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

This protocol describes the Boc-protection of the precursor amine, (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol, to yield the corresponding N-Boc protected alcohol.

Materials:

  • (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol (10 g, 88.4 mmol) in a 3:2 (v/v) mixture of dioxane and water.[4]

  • Add sodium hydroxide (4.2 g, 106 mmol) and di-tert-butyl dicarbonate (28.9 g, 132.6 mmol) to the solution.[4]

  • Stir the reaction mixture for 10 hours.[4]

  • Add 50 mL of water to the reaction mixture.[4]

  • Extract the aqueous layer three times with 150 mL of ethyl acetate each time.[4]

  • Combine the organic phases and wash twice with 50 mL of saturated sodium chloride solution each time.[4]

  • Dry the organic layer over anhydrous sodium sulfate and filter.[4]

  • Concentrate the filtrate under reduced pressure.[4]

  • Purify the residue by silica gel column chromatography to yield tert-butyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate as a pale yellow liquid (16.9 g, 89.9% yield).[4]

Synthesis of tert-butyl (1R,5S,6r)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

This protocol outlines the oxidation of the N-Boc protected alcohol to the corresponding aldehyde, a key intermediate for further functionalization.

Materials:

  • tert-butyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride ((COCl)₂)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve DMSO (5.50 g, 70.33 mmol) in DCM (50 mL) and cool to -70 °C.[5]

  • Slowly add oxalyl chloride (3.57 g, 28.13 mmol) to the solution and stir at -70 °C for 30 minutes.[5]

  • Add a solution of tert-butyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (3 g, 14.07 mmol) in DCM (5 mL) and stir the mixture at -70 °C for 30 minutes.[5]

  • Add TEA (7.12 g, 70.33 mmol) and stir at -70 °C for another 30 minutes.[5]

  • Dilute the reaction mixture with saturated aqueous Na₂SO₃ (100 mL) and extract with DCM (3 x 50 mL).[5]

  • Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the residue by flash silica gel chromatography to afford tert-butyl (1R,5S,6r)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate as a yellow oil (2.7 g, 90.86% yield).[5]

Synthetic Utility and Logical Relationships

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. The following diagram illustrates its position in a synthetic pathway to more complex, potentially biologically active compounds.

G cluster_0 Synthesis of Precursors cluster_1 Target Intermediate and Derivatization Amine (1R,5S,6r)-3-Azabicyclo[3.1.0]hexan-6-amine Alcohol (1R,5S,6r)-3-Azabicyclo[3.1.0]hexan-6-ylmethanol Amine->Alcohol Functional Group Transformation Boc_Alcohol tert-butyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Alcohol->Boc_Alcohol Boc Protection Aldehyde tert-butyl (1R,5S,6r)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate Boc_Alcohol->Aldehyde Oxidation Carbamate This compound Aldehyde->Carbamate Reductive Amination / Other Transformations Complex_Molecule Biologically Active Compound (e.g., Fused Ring Heterocycle) Carbamate->Complex_Molecule Coupling Reactions

References

The 3-Azabicyclo[3.1.0]hexane Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a "privileged structure" in medicinal chemistry, prized for its rigid, three-dimensional conformation that offers a unique spatial arrangement for pharmacophoric groups. This conformationally constrained bicyclic system, often serving as a bioisostere for the more flexible piperidine motif, has been instrumental in the development of a diverse array of potent and selective therapeutic agents. Its inherent rigidity can lead to enhanced binding affinity for biological targets, improved metabolic stability, and favorable pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, therapeutic applications, and molecular interactions of compounds incorporating this versatile scaffold.

Therapeutic Applications: A Scaffold for Diverse Targets

The 3-azabicyclo[3.1.0]hexane core is a key structural component in a range of clinically important drugs and investigational agents, targeting a wide spectrum of diseases.

Antiviral Agents

Nirmatrelvir (Paxlovid™): A SARS-CoV-2 Main Protease (3CLpro) Inhibitor

Nirmatrelvir, a component of Paxlovid, is an orally active inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme crucial for viral replication. The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety in Nirmatrelvir serves as a rigid proline mimetic, contributing to its high binding affinity and selectivity.

  • Mechanism of Action: Nirmatrelvir is a covalent inhibitor that binds directly to the catalytic cysteine (Cys145) residue of the 3CLpro enzyme, thereby blocking the processing of viral polyproteins and inhibiting viral replication.[1]

  • Clinical Efficacy: In the EPIC-HR clinical trial, Paxlovid demonstrated a significant reduction in the risk of hospitalization or death. For patients treated within three days of symptom onset, there was an 89% reduction in this risk, and for those treated within five days, the reduction was 88%.[2][3] No deaths were reported in the treatment group, compared to 12 in the placebo group.[2]

Boceprevir (Victrelis®): An HCV NS3/4A Protease Inhibitor

Boceprevir is a first-generation direct-acting antiviral agent used in combination with peginterferon and ribavirin for the treatment of chronic hepatitis C virus (HCV) genotype 1 infection. The 3-azabicyclo[3.1.0]hexane core is a key feature of this peptidomimetic inhibitor.

  • Mechanism of Action: Boceprevir is a reversible, covalent inhibitor of the HCV NS3/4A serine protease. It forms a covalent bond with the active site serine residue, blocking the cleavage of the viral polyprotein, which is essential for the production of mature viral proteins and subsequent replication.[2][4]

  • Clinical Efficacy: Clinical trials have demonstrated that the addition of boceprevir to peginterferon and ribavirin significantly increases the sustained virologic response (SVR) rate. In treatment-naive patients (SPRINT-2 trial), SVR rates were 63-66% with boceprevir compared to 38% with standard of care alone.[4][5] In treatment-experienced patients (RESPOND-2 trial), SVR rates were 59-66% with boceprevir versus 21% with standard of care.[4][5]

Neuroscience

GSK598809: A Selective Dopamine D3 Receptor Antagonist

GSK598809 is a selective antagonist of the dopamine D3 receptor, which has been investigated for the treatment of substance use disorders. The 3-azabicyclo[3.1.0]hexane scaffold is central to its structure, providing the necessary rigidity for selective receptor binding.

  • Mechanism of Action: As a D3 receptor antagonist, GSK598809 blocks the signaling of this G-protein coupled receptor. D3 receptors are primarily coupled to Gi/Go proteins, and their activation leads to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. By blocking these effects, GSK598809 can modulate dopaminergic neurotransmission in brain regions associated with reward and motivation.

  • Clinical and Preclinical Findings: In a study with alcohol and poly-drug dependent individuals, GSK598809 was shown to normalize blunted ventral striatal responses to reward anticipation.[6] However, a study on its effects on brain responses to food images in overweight and obese binge eaters did not show modulation of these responses.[7] Preclinical studies in dogs suggested that GSK598809 could potentiate the hypertensive effects of cocaine, raising concerns about its cardiovascular safety in the context of cocaine use disorder.[8]

Bicifadine: A Serotonin-Norepinephrine Reuptake Inhibitor

Bicifadine is a non-narcotic analgesic that acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). The 1-aryl-3-azabicyclo[3.1.0]hexane core defines its chemical structure.

  • Mechanism of Action: By inhibiting the reuptake of serotonin and norepinephrine in the central nervous system, bicifadine enhances the activity of these neurotransmitters in descending pain pathways, leading to analgesia.

  • Clinical Development: Bicifadine has undergone extensive clinical testing with mixed results. While it showed efficacy in acute pain models, a Phase 2b trial for diabetic neuropathic pain failed to meet its primary endpoint.[5] Similarly, pivotal Phase III trials for chronic low back pain also failed, although some efficacy was observed in specific patient subgroups with sciatica or moderate to severe disability.[9]

Other Therapeutic Areas

The versatility of the 3-azabicyclo[3.1.0]hexane scaffold extends to other therapeutic areas, including:

  • μ-Opioid Receptor Antagonists: Derivatives have been developed as potent and selective μ-opioid receptor antagonists for potential use in treating conditions like pruritus.[10]

  • T-type Calcium Channel Blockers: Compounds incorporating this scaffold have shown promise as inhibitors of T-type calcium channels, which are implicated in neuropathic pain.[9]

  • Antitumor Agents: Certain spiro-fused derivatives have demonstrated in vitro antiproliferative activity against various cancer cell lines.

Quantitative Data Summary

The following tables summarize key quantitative data for representative compounds containing the 3-azabicyclo[3.1.0]hexane scaffold.

Table 1: In Vitro Potency of 3-Azabicyclo[3.1.0]hexane Derivatives

CompoundTargetAssayIC50 / KiReference
Nirmatrelvir SARS-CoV-2 3CLproFRET AssayKi = 3.1 nM[11]
Boceprevir HCV NS3/4A ProteaseEnzyme AssayKi = 14 nM[1]
GSK598809 Dopamine D3 ReceptorRadioligand BindingKi = 0.8 nM[12]
Compound 10d T-type Calcium Channel (Cav3.2)Patch ClampIC50 = 2.89 µM[9]
Compound 10e T-type Calcium Channel (Cav3.2)Patch ClampIC50 = 2.50 µM[9]
ML218 T-type Calcium Channel (Cav3.2)Patch ClampIC50 = 310 nM[13]

Table 2: Pharmacokinetic Properties of Selected 3-Azabicyclo[3.1.0]hexane Drugs

DrugSpeciesTmaxt1/2Oral Bioavailability (%)Reference
Nirmatrelvir (with Ritonavir) Human~3 h--[14]
Boceprevir Human2 h3.4 h~60%[1]
GSK598809 Human2-3 h~20 h-[14]
Bicifadine Human~1 h1.6 h-[15]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for the synthesis of the 3-azabicyclo[3.1.0]hexane core.

Signaling Pathways

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR Dopamine D3 Receptor Ligand->GPCR Binds G_protein Gi/o Protein GPCR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Blocks Conversion ATP ATP ATP->cAMP Conversion Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Activates GSK598809 GSK598809 (Antagonist) GSK598809->GPCR Blocks Ligand Binding Protease_Inhibition_Pathway cluster_viral_replication Viral Replication Cycle Viral_RNA Viral_RNA Polyprotein Polyprotein Viral_RNA->Polyprotein Translation Functional_Proteins Functional_Proteins Polyprotein->Functional_Proteins Cleavage by Viral_Protease Viral Protease (e.g., 3CLpro, NS3/4A) Viral_Protease->Polyprotein New_Virions New_Virions Functional_Proteins->New_Virions Assembly Protease_Inhibitor Protease Inhibitor (e.g., Nirmatrelvir, Boceprevir) Protease_Inhibitor->Viral_Protease Inhibits Synthesis_Workflow Start Starting Materials (e.g., Maleimide, Diazo compound) Cyclopropanation Cyclopropanation Reaction (e.g., Pd-catalyzed) Start->Cyclopropanation Reaction_Mixture Reaction Mixture Cyclopropanation->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure 3-Azabicyclo[3.1.0]hexane Derivative Purification->Pure_Product Analysis Characterization (NMR, MS, etc.) Pure_Product->Analysis Final_Product Final Product Analysis->Final_Product

References

The Biological Activity of Azabicyclo[3.1.0]hexane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bicyclic system that has garnered significant attention in medicinal chemistry. Its rigid structure allows for precise orientation of substituents, making it a valuable template for the design of potent and selective ligands for various biological targets. This technical guide provides an in-depth overview of the diverse biological activities of azabicyclo[3.1.0]hexane derivatives, focusing on their anticancer, antiviral, anti-inflammatory, and neurological properties.

Anticancer Activity

Derivatives of azabicyclo[3.1.0]hexane have emerged as a promising class of anticancer agents, with several studies demonstrating their potent cytotoxic effects against a range of cancer cell lines.[1][2][3][4][5] In particular, spiro-fused azabicyclo[3.1.0]hexane oxindoles have shown significant antiproliferative activity.[2][4][5]

The anticancer mechanism of these compounds is often associated with the disruption of the actin cytoskeleton and induction of cell cycle arrest.[2][4][5] Treatment with these derivatives has been observed to cause the disappearance of stress fibers and a diffuse distribution of granular actin in the cytoplasm.[2][4][5] Furthermore, these compounds can induce cell cycle perturbation, leading to an accumulation of cells in the G0/G1 or SubG1 phases.[2][3][4] Some derivatives also induce apoptosis by affecting the mitochondrial membrane potential.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative azabicyclo[3.1.0]hexane derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Spiro-azabicyclo[3.1.0]hexane oxindole 1 K562 (Human erythroleukemia)25-27[1]
Spiro-azabicyclo[3.1.0]hexane oxindole 2 K562 (Human erythroleukemia)~14 µg/mL[1]
Spiro-azabicyclo[3.1.0]hexane oxindole 3 Jurkat (Human T-cell leukemia)2 - 12[2]
Spiro-azabicyclo[3.1.0]hexane oxindole 4 HeLa (Human cervical carcinoma)2 - 10[2]
Spiro-azabicyclo[3.1.0]hexane oxindole 5 Sk-mel-2 (Human melanoma)2 - 10[2]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine] 1 K562 (Human erythroleukemia)4.2 - 24.1[3]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine] 2 Jurkat (Human T-cell leukemia)4.2 - 24.1[3]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine] 3 HeLa (Human cervical carcinoma)4.2 - 24.1[3]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine] 4 CT26 (Mouse colon carcinoma)4.2 - 24.1[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

This protocol outlines a typical MTS assay used to determine the antiproliferative activity of azabicyclo[3.1.0]hexane derivatives.[2][6]

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., K562, HeLa, Jurkat) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Harvest cells and seed them into 96-well plates at a density of 1 x 10^4 cells/well.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solutions with culture medium to achieve the desired final concentrations.

  • Add the compound dilutions to the wells of the 96-well plates. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 or 72 hours.

3. MTS Assay:

  • Prepare the MTS reagent solution according to the manufacturer's instructions.

  • Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

experimental_workflow_cytotoxicity cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTS Assay cluster_analysis Data Analysis Culture Culture Cancer Cell Lines Seed Seed Cells in 96-well Plates Culture->Seed Treat Add Compounds to Cells Seed->Treat Prepare Prepare Compound Dilutions Prepare->Treat Add_MTS Add MTS Reagent Treat->Add_MTS Incubate_MTS Incubate Add_MTS->Incubate_MTS Read Measure Absorbance Incubate_MTS->Read Calculate Calculate Cell Viability Read->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Experimental Workflow for In Vitro Cytotoxicity Screening.

Antiviral Activity

The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide scaffold has been investigated as a potential inhibitor of the main protease (3CLpro) of SARS-CoV-2.[7] Computational studies, including molecular docking and molecular dynamics simulations, have suggested that derivatives of this scaffold have the potential to act as antiviral agents against SARS-CoV-2.[7] Fragment-based drug design has been employed to model these derivatives.[7] While in vitro and in vivo data are still emerging, these in silico findings highlight a promising avenue for the development of novel antiviral therapies.

Anti-inflammatory and Neurological Activities

Azabicyclo[3.1.0]hexane derivatives have demonstrated a broad spectrum of activities within the central nervous system, showing potential as anti-inflammatory, analgesic, and neuroprotective agents, as well as treatments for psychiatric disorders.[2][8]

µ-Opioid Receptor Ligands

Certain 3-azabicyclo[3.1.0]hexane derivatives have been designed as potent and selective µ-opioid receptor ligands.[9] These compounds have shown picomolar binding affinity and selectivity for the µ-receptor over the δ- and κ-subtypes, making them potential candidates for the treatment of conditions like pruritus.[9]

DPP-IV Inhibitors

Dipeptidyl peptidase-IV (DPP-IV) is a therapeutic target for type 2 diabetes. Conformationally rigid 3-azabicyclo[3.1.0]hexane derivatives have been explored as novel DPP-IV inhibitors.

Dopamine D3 Receptor Antagonists

The dopamine D3 receptor is implicated in the pathophysiology of various neurological and psychiatric disorders, including schizophrenia and substance abuse.[10][11][12] Azabicyclo[3.1.0]hexane derivatives have been developed as potent and selective D3 receptor antagonists.[13] These antagonists block the D3 receptor, thereby modulating dopamine activity in the brain's reward and emotional pathways.[10]

dopamine_d3_signaling cluster_receptor Dopamine D3 Receptor Signaling Dopamine Dopamine D3R Dopamine D3 Receptor (GPCR) Dopamine->D3R Activates G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response Phosphorylates Targets Azabicyclo_Hexane Azabicyclo[3.1.0]hexane Derivative (Antagonist) Azabicyclo_Hexane->D3R Blocks

References

The Azabicyclo[3.1.0]hexane Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Synthesis of Novel Azabicyclo[3.1.0]hexane Compounds for Researchers, Scientists, and Drug Development Professionals.

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual driving force in medicinal chemistry. Within the vast landscape of heterocyclic compounds, the rigid, three-dimensional structure of the azabicyclo[3.1.0]hexane core has emerged as a particularly valuable scaffold. Its unique conformational constraints allow for the precise spatial orientation of substituents, enabling high-affinity interactions with a variety of biological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel azabicyclo[3.1.0]hexane derivatives, with a focus on their potential as modulators of key signaling pathways implicated in a range of diseases.

Synthetic Strategies for a Versatile Scaffold

The construction of the azabicyclo[3.1.0]hexane ring system can be achieved through several elegant synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials. Key strategies include 1,3-dipolar cycloaddition reactions, photochemical rearrangements, and multicomponent reactions.

1,3-Dipolar Cycloaddition of Azomethine Ylides

One of the most powerful and versatile methods for the synthesis of the azabicyclo[3.1.0]hexane core is the [3+2] cycloaddition reaction between an azomethine ylide and a cyclopropene. This approach allows for the diastereoselective and often enantioselective construction of highly substituted derivatives.[1][2][3][4][5] The in situ generation of the azomethine ylide from the condensation of an α-amino acid and a carbonyl compound offers a high degree of flexibility in introducing diverse substituents.[5]

Photochemical Decomposition of Pyrazolines

An alternative and efficient route to CHF2-substituted 3-azabicyclo[3.1.0]hexane derivatives involves the photochemical decomposition of CHF2-pyrazolines.[6][7][8][9][10] This method utilizes commercially available maleimides and in situ generated diazo compounds, proceeding through a [3+2] cycloaddition to form a pyrazoline intermediate, which then undergoes photodenitrogenation and subsequent ring contraction to yield the desired bicyclic system.[6]

Multicomponent Reactions

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecular architectures. A notable example is the three-component reaction between an aryl aldehyde, malononitrile, and hydroxylamine hydrochloride in water to afford highly substituted 1-azabicyclo[3.1.0]hexane-3-enes.[11] This method is lauded for its operational simplicity, high yields, and environmentally friendly reaction conditions.[11]

Therapeutic Potential and Biological Activity

The rigid azabicyclo[3.1.0]hexane framework has proven to be a privileged scaffold for targeting a range of biological macromolecules, leading to the discovery of potent and selective modulators for various therapeutic areas.

Dopamine D3 Receptor Antagonists

A significant area of research has focused on the development of azabicyclo[3.1.0]hexane derivatives as antagonists of the dopamine D3 receptor.[12][13][14][15] The D3 receptor is primarily expressed in the limbic regions of the brain and is implicated in motivation, reward, and cognition.[16] Dysregulation of D3 receptor signaling has been linked to neuropsychiatric disorders such as addiction and schizophrenia.[17] Novel 1,2,4-triazolyl azabicyclo[3.1.0]hexanes have shown high affinity and selectivity for the D3 receptor, demonstrating potential in preclinical models of drug addiction.[13]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

The inhibition of dipeptidyl peptidase-IV (DPP-IV) is a validated therapeutic strategy for the management of type 2 diabetes.[18][19][20][21] DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[19][21] Conformationally restricted 3-azabicyclo[3.1.0]hexane derivatives have been explored as novel DPP-IV inhibitors, with some compounds exhibiting potent inhibitory activity.[22][23] For instance, Saxagliptin, a potent and selective DPP-IV inhibitor, incorporates a related 2-azabicyclo[3.1.0]hexane-3-carbonitrile moiety.[24]

Anticancer Agents

Recent studies have highlighted the potential of spiro-fused 3-azabicyclo[3.1.0]hexane derivatives as antiproliferative agents.[22][25][26][27][28][29] These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, including erythroleukemia (K562), cervical carcinoma (HeLa), and T lymphocyte (Jurkat) cells.[26][28] The mechanism of action is thought to involve the induction of apoptosis and perturbation of the cell cycle.[28]

Quantitative Biological Data

The following tables summarize the in vitro biological activity of representative azabicyclo[3.1.0]hexane derivatives.

Compound IDTargetAssayIC50 (μM)Cell LineCitation
Spiro-fused adduct 2bAntiproliferativeMTS Assay~25-27K562[22]
Spiro-fused adduct 2cAntiproliferativeMTS Assay~25-27K562[22]
Compound 4AntiproliferativeMTS Assay2 - 10Jurkat, K-562, HeLa, Sk-mel-2[26]
Compound 8AntiproliferativeMTS Assay2 - 10Jurkat, K-562, HeLa, Sk-mel-2[26]
Compound 18AntiproliferativeMTS Assay2 - 10Jurkat, K-562, HeLa, Sk-mel-2[26]
Compound 24AntiproliferativeMTS Assay2 - 10Jurkat, K-562, HeLa, Sk-mel-2[26]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]AntiproliferativeMTS Assay4.2 - 24.1K562, Jurkat, HeLa, CT26[28][29]
SaxagliptinDPP-4Enzyme Inhibition--[24]
Various DerivativesDPP-IVEnzyme Inhibition1 nM - 10 µM-[30]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Dopamine_D3_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D3R Dopamine D3 Receptor (D3R) Dopamine->D3R D3_Antagonist Azabicyclo[3.1.0]hexane D3 Antagonist D3_Antagonist->D3R G_protein Gi/Go Protein D3R->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition MAPK MAPK Activation G_protein->MAPK K_channel K+ Channel Modulation G_protein->K_channel Ca_channel Ca2+ Channel Modulation G_protein->Ca_channel cAMP ↓ cAMP

Caption: Dopamine D3 Receptor Signaling Pathway and its Antagonism.

DPP_IV_Inhibition_Pathway cluster_bloodstream Bloodstream cluster_enzyme cluster_products cluster_pancreas Pancreatic β-cell GLP1_active Active GLP-1 DPP4 DPP-IV Enzyme GLP1_active->DPP4 Substrate Insulin ↑ Insulin Secretion GLP1_active->Insulin Stimulation DPP4_Inhibitor Azabicyclo[3.1.0]hexane DPP-IV Inhibitor DPP4_Inhibitor->DPP4 Inhibition GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Cleavage

Caption: Mechanism of Action of DPP-IV Inhibitors.

Synthetic_Workflow_1_3_Dipolar_Cycloaddition Start Start Materials: α-Amino Acid, Carbonyl Compound, Cyclopropene Step1 In situ generation of Azomethine Ylide Start->Step1 Step2 [3+2] Cycloaddition Reaction Step1->Step2 Step3 Formation of Azabicyclo[3.1.0]hexane Step2->Step3 End Purification and Characterization Step3->End

Caption: General Workflow for 1,3-Dipolar Cycloaddition Synthesis.

Experimental Protocols

General Procedure for the Synthesis of Spiro[3-azabicyclo[3.1.0]hexane]oxindoles via 1,3-Dipolar Cycloaddition

To a solution of isatin (1.0 mmol) and an α-amino acid (1.2 mmol) in a suitable solvent (e.g., methanol or ethanol, 10 mL) is added a cyclopropene derivative (1.1 mmol). The reaction mixture is then heated to reflux and stirred for a specified time (typically 4-24 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired spiro[3-azabicyclo[3.1.0]hexane]oxindole product. The structure and purity of the final compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

General Procedure for the Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes via Photochemical Decomposition

In a round-bottom flask, a solution of a maleimide derivative (1.0 mmol) and an in situ generated CHF2-containing diazo compound (1.2 mmol) in a suitable solvent (e.g., acetonitrile, 20 mL) is prepared. The reaction mixture is then irradiated with a high-pressure mercury lamp (e.g., 450 W) at room temperature for a period of 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials. After the reaction is complete, the solvent is evaporated in vacuo. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the pure CHF2-substituted 3-azabicyclo[3.1.0]hexane derivative. Characterization is performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.[6][8]

General Procedure for the Three-Component Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes

A mixture of an aryl aldehyde (1.0 mmol), malononitrile (1.0 mmol), and hydroxylamine hydrochloride (1.1 mmol) is stirred in water (5 mL) at room temperature for a designated period (typically 2-6 hours). The progress of the reaction is monitored by TLC. Upon completion, the solid product that precipitates from the reaction mixture is collected by filtration, washed with cold water, and dried under vacuum to afford the pure 1-azabicyclo[3.1.0]hexane-3-ene derivative. The structure of the product is confirmed by IR, ¹H NMR, ¹³C NMR spectroscopy, and elemental analysis.[11]

Conclusion

The azabicyclo[3.1.0]hexane scaffold represents a highly versatile and privileged motif in contemporary drug discovery. The synthetic methodologies outlined in this guide provide robust and efficient access to a wide array of derivatives with diverse substitution patterns. The demonstrated biological activities of these compounds, particularly as dopamine D3 receptor antagonists, DPP-IV inhibitors, and anticancer agents, underscore the significant therapeutic potential of this structural class. The continued exploration of novel synthetic routes and the detailed biological evaluation of new derivatives are poised to yield the next generation of innovative therapeutics for a multitude of human diseases. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of medicinal chemistry through the exploration of this remarkable heterocyclic system.

References

Methodological & Application

Application Notes and Protocols: Synthesis of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate, a key building block in medicinal chemistry and drug development. The synthesis is achieved through a one-pot Curtius rearrangement of the commercially available (1R,5S,6r)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid. This method offers a straightforward and efficient route to the desired product.

Introduction

The 3-azabicyclo[3.1.0]hexane scaffold is a prevalent motif in a variety of biologically active molecules and approved pharmaceuticals. Its rigid, bicyclic structure provides a unique three-dimensional framework that can be exploited to enhance binding affinity and selectivity to biological targets. The title compound, this compound, serves as a valuable intermediate, incorporating both a protected amine on the bicyclic core and a Boc-protected pyrrolidine nitrogen, making it suitable for further functionalization in complex molecule synthesis.

The described protocol utilizes a modified Curtius rearrangement, a reliable method for the conversion of carboxylic acids to their corresponding carbamates.[1][2] This one-pot procedure employs diphenylphosphoryl azide (DPPA) as the azide source and tert-butanol as a trapping agent for the isocyanate intermediate, directly yielding the Boc-protected amine.[3][4]

Synthetic Pathway

The synthesis proceeds in a single step from the commercially available carboxylic acid precursor.

Synthesis_Pathway start_material (1R,5S,6r)-3-(tert-butoxycarbonyl)-3- azabicyclo[3.1.0]hexane-6-carboxylic acid reagents DPPA, Triethylamine, tert-Butanol, Toluene product tert-butyl (1R,5S,6r)-3- azabicyclo[3.1.0]hexan-6-ylcarbamate start_material->product Heat

Caption: Synthetic route for this compound.

Experimental Protocol

Materials and Reagents
ReagentCAS NumberSupplier
(1R,5S,6r)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid927679-54-7Commercially available
Diphenylphosphoryl azide (DPPA)26386-88-9Commercially available
Triethylamine121-44-8Commercially available
tert-Butanol75-65-0Commercially available
Toluene108-88-3Commercially available
Ethyl acetate141-78-6Commercially available
Hexane110-54-3Commercially available
Saturated aqueous sodium bicarbonateN/APrepared in-house
BrineN/APrepared in-house
Anhydrous magnesium sulfate7487-88-9Commercially available
Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve (1R,5S,6r)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 eq.) in a mixture of toluene and tert-butanol (e.g., a 4:1 v/v ratio).

  • Addition of Reagents: To the stirred solution, add triethylamine (1.1 eq.) followed by the dropwise addition of diphenylphosphoryl azide (DPPA) (1.1 eq.) at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully concentrate the mixture under reduced pressure to remove the solvents.

    • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Data Presentation

ParameterValue
Starting Material (1R,5S,6r)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
Product This compound
Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
Typical Yield 70-85%
Purity (Post-Column) >95%
Appearance White to off-white solid

Safety Precautions

  • Diphenylphosphoryl azide (DPPA) is toxic and potentially explosive upon heating. Handle with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Triethylamine is flammable and corrosive.

  • Toluene is flammable and has known health risks.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing this procedure.

Workflow Diagram

Workflow setup Reaction Setup: - Dissolve carboxylic acid in toluene/t-BuOH - Inert atmosphere (N2) addition Reagent Addition: - Add triethylamine - Add DPPA dropwise setup->addition reaction Reaction: - Heat to reflux (90-100 °C) - Monitor by TLC/LC-MS addition->reaction workup Work-up: - Concentrate - Dilute with EtOAc - Wash with NaHCO3 & Brine reaction->workup purification Purification: - Dry over MgSO4 - Concentrate - Flash column chromatography workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of the target compound.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif found in a wide array of biologically active compounds and pharmaceuticals. Its rigid, three-dimensional structure provides a unique conformational constraint that is often exploited in drug design to enhance binding affinity and selectivity for biological targets. Palladium-catalyzed cyclopropanation has emerged as a powerful and versatile tool for the stereoselective synthesis of this important heterocyclic system. This document provides detailed application notes and experimental protocols for key palladium-catalyzed methods used to construct the 3-azabicyclo[3.1.0]hexane core, focusing on the reactions of maleimides with N-tosylhydrazones, the cyclopropanation of allenenes, and the cyclization of 1,6-enynes.

Key Synthetic Strategies

Palladium catalysts offer a robust platform for the formation of the cyclopropane ring in 3-azabicyclo[3.1.0]hexane systems. The primary approaches involve the reaction of a palladium carbene intermediate, or a related species, with a tethered or intermolecular alkene. The choice of starting materials dictates the specific catalytic cycle and the substitution pattern of the final product.

logical_relationships cluster_substrates Starting Materials cluster_catalysis Palladium Catalysis cluster_products Core Structure Maleimides Maleimides + N-Tosylhydrazones Pd_Catalyst Pd(0) or Pd(II) Catalyst Maleimides->Pd_Catalyst Allenenes Allenenes Allenenes->Pd_Catalyst Enynes 1,6-Enynes Enynes->Pd_Catalyst Product 3-Azabicyclo[3.1.0]hexane Pd_Catalyst->Product

Caption: Logical relationship of starting materials to the 3-azabicyclo[3.1.0]hexane product via palladium catalysis.

Data Presentation

The following tables summarize the quantitative data for the palladium-catalyzed synthesis of 3-azabicyclo[3.1.0]hexane derivatives from various substrates.

Table 1: Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones

EntryMaleimide (R)N-Tosylhydrazone (R', R'')Yield (%)d.r. (exo:endo)
1N-PhenylBenzaldehyde85>20:1
2N-BenzylBenzaldehyde92>20:1
3N-Methyl4-Chlorobenzaldehyde88>20:1
4N-Phenyl4-Methoxybenzaldehyde82>20:1
5N-PhenylAcetophenone7510:1

Table 2: Palladium-Catalyzed Intramolecular Cyclopropanation of Allenenes

EntryAllenene Substituent (R)Protecting Group (PG)Yield (%)Stereoselectivity
1HTs68single diastereomer
2MeTs75single diastereomer
3PhTs62single diastereomer
4HBoc55single diastereomer

Table 3: Palladium-Catalyzed Cyclization of 1,6-Enynes

EntryEnyne Substituent (R)OxidantYield (%)
1TsPhI(OAc)278
2BocPhI(OAc)272
3CbzPhI(OAc)265

Experimental Protocols

Protocol 1: Synthesis of 3-Azabicyclo[3.1.0]hexane-2,4-diones via Cyclopropanation of Maleimides with N-Tosylhydrazones

This protocol is adapted from the work of Chen et al. and provides a general procedure for the synthesis of 3-azabicyclo[3.1.0]hexane-2,4-diones.[1][2]

Materials:

  • Maleimide derivative (1.0 mmol)

  • N-Tosylhydrazone derivative (1.2 mmol)

  • Pd(OAc)₂ (5 mol%)

  • PPh₃ (10 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene (5 mL)

  • Nitrogen atmosphere

experimental_workflow_1 start Start reactants Combine Maleimide, N-Tosylhydrazone, Pd(OAc)2, PPh3, and K2CO3 in Toluene start->reactants reaction Heat at 100 °C under N2 for 12-24 h reactants->reaction workup Cool to RT, filter, and concentrate reaction->workup purification Purify by column chromatography workup->purification product Obtain 3-Azabicyclo[3.1.0]hexane -2,4-dione purification->product signaling_pathway Enyne 1,6-Enyne Intermediate1 Palladacycle Intermediate Enyne->Intermediate1 + Pd(II) PdII Pd(II) Oxidant Oxidant (e.g., PhI(OAc)2) Intermediate2 Pd(IV) Intermediate Intermediate1->Intermediate2 + Oxidant Product 3-Azabicyclo[3.1.0]hexane Intermediate2->Product Reductive Elimination PdII_regen Pd(II) Product->PdII_regen

References

Application Notes and Protocols for the Synthesis of Bis-Spirocyclic 3-Azabicyclo[3.1.0]hexanes via 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of bis-spirocyclic 3-azabicyclo[3.1.0]hexanes. This class of compounds holds significant potential in drug discovery due to the presence of the 3-azabicyclo[3.1.0]hexane framework, a valuable structural motif found in various biologically active molecules.[1][2] The protocols focus on the [3+2] cycloaddition reaction between an azomethine ylide and a cyclopropene, a reliable method for constructing this complex scaffold with high stereoselectivity.[1][2][3][4]

Spirocyclic compounds, characterized by two rings sharing a single common atom, are of great interest in medicinal chemistry.[5][6][7] They exhibit a wide range of biological activities, including potential as anticancer, antidiabetic, and antibacterial agents.[1][2] Specifically, compounds containing the 3-azabicyclo[3.1.0]hexane moiety have been identified as antagonists of morphine-induced antinociception, histone deacetylase inhibitors, and opioid receptor antagonists.[1][2]

The 1,3-dipolar cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocycles. In the context of this protocol, the reaction involves an azomethine ylide as the 1,3-dipole and a cyclopropene as the dipolarophile. The azomethine ylide can be generated in situ from a carbonyl compound and an α-amino acid, or a stable azomethine ylide can be employed.[1][2][8][9] This approach offers a high degree of atom economy and allows for the creation of complex molecular architectures in a single step.[8]

Key Reaction Pathways

Two primary strategies for the generation of the azomethine ylide for the synthesis of bis-spirocyclic 3-azabicyclo[3.1.0]hexanes are highlighted:

  • In Situ Generation of Azomethine Ylides: This multicomponent approach involves the reaction of a carbonyl compound (e.g., ninhydrin, isatin, alloxan) with an α-amino acid to form a transient azomethine ylide, which is then trapped by a cyclopropene dipolarophile.[1][2][8][9][10][11]

  • Use of a Stable Azomethine Ylide: This method utilizes a pre-formed, stable azomethine ylide, such as the protonated form of Ruhemann's purple (PRP), which reacts with various cyclopropenes.[1][2][3][4][9] This approach is particularly useful for trapping unstable cyclopropenes under mild conditions.[1][2][3][4]

The following sections provide detailed experimental protocols and data for these synthetic routes.

Experimental Protocols

Protocol 1: Multicomponent Synthesis of Spiro[3-azabicyclo[3.1.0]hexane-2,2'-indene] Derivatives

This protocol describes the three-component 1,3-dipolar cycloaddition of ninhydrin, an α-amino acid, and a cyclopropene to afford bis-spirocyclic 3-azabicyclo[3.1.0]hexanes.[8][10]

Materials:

  • Ninhydrin

  • Appropriate α-amino acid (e.g., sarcosine)

  • Substituted cyclopropene (e.g., 1,2,3-triphenylcycloprop-1-ene)

  • Methanol (MeOH), reflux

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Rotary evaporator

Procedure:

  • To a solution of ninhydrin (1.0 mmol) and the α-amino acid (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add the cyclopropene (1.0 mmol).

  • The reaction mixture is then heated to reflux and stirred for the time indicated in Table 1.

  • Monitor the reaction progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired bis-spirocyclic product.

Data Presentation: Reaction of Ninhydrin, Sarcosine, and Various Cyclopropenes

EntryCyclopropeneTime (h)Yield (%)
11,2,3-triphenylcycloprop-1-ene571
21,2-diphenyl-3-methylcycloprop-1-ene668
31,2-diphenyl-3,3-dimethylcycloprop-1-ene865

Data is representative and compiled for illustrative purposes based on typical yields reported in the literature.[8][10]

Protocol 2: Synthesis of Bis-spirocyclic 3-Azabicyclo[3.1.0]hexanes using a Stable Azomethine Ylide

This protocol details the reaction of the stable azomethine ylide, the protonated form of Ruhemann's purple (PRP), with various cyclopropenes.[1][2]

Materials:

  • Protonated Ruhemann's purple (PRP) (can be synthesized from ninhydrin and L-proline)

  • Substituted cyclopropene

  • Acetonitrile (CH3CN), room temperature

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the protonated Ruhemann's purple (PRP) (1.0 mmol) in acetonitrile (15 mL).

  • To this solution, add the corresponding cyclopropene (1.2 mmol).

  • Stir the reaction mixture at room temperature for the duration specified in Table 2.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure bis-spirocyclic 3-azabicyclo[3.1.0]hexane adduct.

Data Presentation: Reaction of PRP with Various Cyclopropenes

EntryCyclopropeneTime (h)Yield (%)Diastereomeric Ratio
13-methyl-3-phenylcyclopropene2485>95:5
23,3-diphenylcyclopropene2478>95:5
33-allyl-3-methylcyclopropene1269>95:5
43-ethynyl-3-methylcyclopropene1291>95:5

This data demonstrates the high diastereoselectivity and good to excellent yields of this reaction.[1]

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the generalized reaction mechanism for the 1,3-dipolar cycloaddition and a typical experimental workflow for the synthesis and isolation of the target compounds.

reaction_mechanism cluster_reactants Reactants cluster_product Product Ylide Azomethine Ylide Product Bis-spirocyclic 3-azabicyclo[3.1.0]hexane Ylide->Product [3+2] Cycloaddition Cyclopropene Cyclopropene Cyclopropene->Product

Caption: Generalized 1,3-dipolar cycloaddition reaction.

experimental_workflow Reactants Combine Reactants (Carbonyl, Amino Acid, Cyclopropene) or (Stable Ylide, Cyclopropene) Reaction Stir at Appropriate Temperature (Room Temp or Reflux) Reactants->Reaction Step 1 Monitoring Monitor by TLC Reaction->Monitoring Step 2 Workup Solvent Evaporation Monitoring->Workup Step 3 Purification Column Chromatography Workup->Purification Step 4 Product Isolated Pure Product Purification->Product Step 5

Caption: Typical experimental workflow for synthesis.

Concluding Remarks

The 1,3-dipolar cycloaddition reaction between azomethine ylides and cyclopropenes provides a highly efficient and stereoselective route to novel bis-spirocyclic 3-azabicyclo[3.1.0]hexanes. The protocols outlined above can be adapted for a wide range of substrates, enabling the generation of diverse compound libraries for screening in drug discovery programs. The resulting spirocyclic frameworks are of significant interest due to their rigid conformational structures and potential for enhanced biological activity and improved pharmacokinetic properties.[6] Further exploration of these synthetic strategies is warranted to fully realize the therapeutic potential of this unique class of heterocyclic compounds.

References

Application Notes and Protocols for tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols relevant to tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate, a bicyclic carbamate of interest in medicinal chemistry and drug development. Due to its rigid conformational structure, this scaffold is a valuable building block for designing novel therapeutic agents.

Molecular Structure

This compound possesses a unique three-dimensional structure that imparts specific pharmacological properties to molecules that incorporate it. The bicyclo[3.1.0]hexane core provides a constrained framework that can be used to orient functional groups in a precise manner for optimal interaction with biological targets.

Caption: Molecular structure of this compound.

Data Presentation

A comprehensive search of scientific literature and chemical databases did not yield a publicly available, experimentally determined and fully assigned ¹H and ¹³C NMR dataset for this compound. While NMR data for related structures and derivatives are available, providing a speculative or incomplete dataset for the specific target molecule would not meet the standards of accuracy required for research and development.

Researchers are advised to acquire experimental NMR data on their synthesized or procured material to confirm its identity and purity. The protocols outlined below provide a general framework for such an analysis.

Experimental Protocols

Synthesis of this compound

The synthesis of this class of compounds often involves the protection of a precursor amine. A general synthetic approach can be adapted from literature procedures for similar bicyclic amines.

Materials:

  • (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-amine or a suitable precursor

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the starting amine in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine, 1.1 equivalents) to the solution and stir for 10-15 minutes.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 equivalents) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

NMR Sample Preparation and Data Acquisition

Materials:

  • Synthesized and purified this compound

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS to the NMR tube.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquire a ¹H NMR spectrum. Typical parameters include a 45° or 90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum.

  • If necessary, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.

  • Process the acquired data (Fourier transformation, phase correction, baseline correction, and referencing to TMS at 0.00 ppm for ¹H and the solvent peak for ¹³C).

Workflow Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Starting Amine dissolve Dissolve in Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base cool->add_base add_boc Add Boc₂O add_base->add_boc react React at RT add_boc->react quench Quench Reaction react->quench extract Extract with Solvent quench->extract wash Wash with Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Pure Product

Caption: General workflow for the synthesis and purification of the target compound.

NMR_Workflow start Pure Compound dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer Insert into Spectrometer transfer->spectrometer setup Tune and Shim spectrometer->setup acquire Acquire Spectra (1H, 13C, 2D) setup->acquire process Process Data acquire->process analyze Analyze and Assign Signals process->analyze end Final NMR Data analyze->end

Caption: Standard workflow for NMR data acquisition and analysis.

Application Note: HPLC Analysis of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the analysis of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate using High-Performance Liquid Chromatography (HPLC). It includes methods for both purity determination by reverse-phase HPLC and enantiomeric separation by chiral HPLC.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its rigid bicyclic structure and stereochemistry are crucial for its biological activity. Therefore, robust analytical methods are required to assess its chemical purity and enantiomeric excess. This application note details two distinct HPLC methods for the comprehensive analysis of this compound.

The Boc (tert-butoxycarbonyl) protecting group on the carbamate allows for UV detection at lower wavelengths, typically around 220 nm.[1] The stereoisomers of 3-azabicyclo[3.1.0]hexane derivatives can be effectively separated using chiral stationary phases.[2][3]

Experimental Protocols

Purity Determination by Reverse-Phase HPLC

This method is suitable for determining the chemical purity of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the sample.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of 0.5 mg/mL.

    • Further dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • A standard C18 reverse-phase column is recommended.[1][4]

    • The mobile phase typically consists of a gradient of aqueous acid (like 0.1% trifluoroacetic acid - TFA) and an organic solvent (like acetonitrile).[1][4][5]

    • UV detection at 220 nm is suitable for the Boc-protected amine.[1]

Quantitative Data Summary:

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 30 minutes
Enantiomeric Separation by Chiral HPLC

This method is designed to separate and quantify the enantiomers of tert-butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate.

Methodology:

  • Sample Preparation:

    • Prepare a sample solution of approximately 0.5 mg/mL in the mobile phase (e.g., a mixture of heptane and ethanol).

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Chiral stationary phases, such as those based on polysaccharide derivatives (e.g., Daicel ChiralPak series), are effective for separating enantiomers of this class of compounds.[2]

    • The mobile phase is typically a non-polar organic solvent with a polar modifier, run under isocratic conditions.[2][6]

Quantitative Data Summary:

ParameterCondition
Column Daicel ChiralPak AD-H, 4.6 x 250 mm, 5 µm particle size or equivalent
Mobile Phase Isocratic mixture of n-Heptane and Ethanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 5 µL
Run Time 20 minutes

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weighing Weigh Sample Dissolving Dissolve in Solvent Weighing->Dissolving Filtering Filter (0.45 µm) Dissolving->Filtering Injection Inject Sample Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Purity/ Enantiomeric Excess Integration->Quantification

Caption: General workflow for HPLC analysis.

Logical Relationship of HPLC Components

This diagram shows the logical connection and flow within a typical HPLC instrument used for this analysis.

HPLC_Components Solvent Solvent Reservoir (Mobile Phase) Degasser Degasser Solvent->Degasser Pump HPLC Pump Degasser->Pump Injector Autosampler/ Manual Injector Pump->Injector Column HPLC Column (Stationary Phase) Injector->Column Detector UV-Vis Detector Column->Detector DataSystem Data Acquisition System (Computer) Detector->DataSystem Waste Waste Detector->Waste

Caption: Logical flow of an HPLC system.

References

Application Notes: LC-MS Characterization of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate is a key building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Its unique bicyclic structure imparts conformational rigidity, a desirable trait in drug design for achieving high selectivity and potency. Accurate and reliable analytical methods are crucial for its characterization, impurity profiling, and pharmacokinetic studies. This application note provides a detailed protocol for the characterization of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique for the separation, identification, and quantification of small molecules.

Chemical Information

ParameterValue
IUPAC Name tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate
Molecular Formula C₁₀H₁₈N₂O₂
Molecular Weight 198.26 g/mol
CAS Number 134677-60-4

Experimental Protocols

Sample Preparation

A standard "dilute and shoot" method is suitable for the analysis of pure compound or for samples with a simple matrix.[1] For more complex matrices, such as plasma or tissue homogenates, protein precipitation is recommended.[2]

Materials:

  • This compound standard

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water with 0.1% formic acid, LC-MS grade

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Protocol for Standard Solution:

  • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

  • Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 10 µg/mL.

  • Filter the solution through a 0.22 µm syringe filter into an LC autosampler vial.

Protocol for Protein Precipitation (for biological samples):

  • To 100 µL of the biological sample (e.g., plasma), add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter into an LC autosampler vial.

LC-MS Analysis

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Range (Full Scan) m/z 50 - 500
Collision Energy (MS/MS) 10-30 eV (for fragmentation)

Data Presentation

Table 1: Expected LC-MS Data for this compound

ParameterExpected Value
Retention Time (RT) ~ 2.5 min
[M+H]⁺ (m/z) 199.15
[M+Na]⁺ (m/z) 221.13
Major MS/MS Fragments (from [M+H]⁺) 143.1 (Loss of isobutylene), 100.1 (Loss of Boc group)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Start standard Standard Dilution start->standard bio_sample Biological Sample start->bio_sample filter Filtration standard->filter ppt Protein Precipitation bio_sample->ppt evap Evaporation ppt->evap recon Reconstitution evap->recon recon->filter vial LC Vial filter->vial lc LC Separation vial->lc ms MS Detection (ESI+) lc->ms msms MS/MS Fragmentation ms->msms acquisition Data Acquisition msms->acquisition integration Peak Integration acquisition->integration quant Quantification integration->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS characterization of the target compound.

fragmentation_pathway cluster_fragments Major Fragments parent [M+H]⁺ m/z = 199.15 frag1 [M+H - C₄H₈]⁺ m/z = 143.1 parent->frag1 Loss of isobutylene frag2 [M+H - C₅H₉O₂]⁺ m/z = 100.1 parent->frag2 Loss of Boc group

Caption: Proposed fragmentation pathway for the protonated molecule.

References

purification of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable chiral building block in synthetic organic chemistry, frequently utilized in the development of novel therapeutic agents. The rigid bicyclic scaffold of the 3-azabicyclo[3.1.0]hexane core is a key structural motif in various biologically active molecules. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography, a standard and effective technique for purifying Boc-protected amines and their derivatives.[1][2][3]

Principle of Purification

The purification is based on normal-phase column chromatography. In this technique, the stationary phase is polar (silica gel), and the mobile phase is a less polar organic solvent or a mixture of solvents. The separation occurs as components of the crude mixture travel through the column at different rates based on their polarity. The target compound, this compound, a moderately polar molecule, will adhere to the silica gel and can be selectively eluted by gradually increasing the polarity of the mobile phase. Non-polar impurities will elute first, while highly polar impurities will be strongly retained on the column.

Illustrative Data

The following table summarizes typical quantitative data obtained from the purification process using two different mobile phase systems. The data presented is for illustrative purposes to demonstrate the effectiveness of the described protocols.

ParameterMethod A (DCM/MeOH)Method B (Hexane/EtOAc)
Crude Purity ~75% (by NMR)~75% (by NMR)
Purified Purity >98% (by NMR)>98% (by NMR)
Overall Yield 85-90%87-92%
TLC Rf of Pure Product 0.45 (in 95:5 DCM/MeOH)0.30 (in 1:1 Hexane/EtOAc)
Typical Loading Capacity 1g crude / 40g silica1g crude / 40g silica

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the purification of the target compound.

Purification_Workflow cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation crude_sample Crude Product (Post-Reaction Work-up) dissolve Dissolve Crude in Minimal Dichloromethane (DCM) crude_sample->dissolve adsorb Adsorb onto Silica Gel (Dry Loading) dissolve->adsorb concentrate Concentrate to Dry Powder adsorb->concentrate load_sample Load Sample onto Packed Column concentrate->load_sample pack_column Pack Column with Silica Gel Slurry pack_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane -> EtOAc) load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent (Rotary Evaporation) combine->evaporate pure_product Pure Product (White Solid/Oil) evaporate->pure_product

Caption: Workflow for column chromatography purification.

Detailed Experimental Protocol

This protocol provides two common solvent systems. The choice depends on the specific impurities present in the crude mixture, which can be determined by preliminary Thin Layer Chromatography (TLC) analysis.

Materials and Reagents
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)[4]

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexane or Petroleum Ether, HPLC grade[5]

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates (silica gel on aluminum backing)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain or other suitable TLC stain

  • Rotary evaporator

Column Preparation (Slurry Packing)
  • Select a glass column of appropriate size (e.g., for 1-2 g of crude material, a 40-50 g silica gel column is typical).

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Hexane for Method B).[4] The consistency should be easily pourable.

  • Ensure the column's stopcock is closed and place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

  • Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove air bubbles.

  • Add another thin layer of sand on top of the packed silica bed to prevent disturbance during sample loading.

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

Sample Preparation and Loading (Dry Loading)
  • Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the prepared column.

Elution and Fraction Collection

Method A: Dichloromethane/Methanol System This system is suitable for separating the target compound from less polar impurities.

  • Begin elution with 100% DCM.

  • Gradually increase the polarity by adding methanol. A typical gradient might be:

    • 100% DCM (2-3 column volumes)

    • 1% MeOH in DCM (2 column volumes)

    • 2% MeOH in DCM (2 column volumes)

    • Continue increasing the MeOH percentage (e.g., up to 5-10%) until the product has fully eluted.[1]

  • Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the process.

Method B: Hexane/Ethyl Acetate System This is a widely used, versatile system for compounds of moderate polarity.

  • Begin elution with a low polarity mixture, such as 95:5 Hexane/EtOAc.

  • Gradually increase the concentration of ethyl acetate. A typical gradient might be:

    • 90:10 Hexane/EtOAc (2-3 column volumes)

    • 80:20 Hexane/EtOAc (2 column volumes)

    • Continue increasing the EtOAc percentage (e.g., up to 50% or higher) based on TLC monitoring.[6][7]

  • Collect fractions of a consistent volume throughout the process.

Monitoring and Isolation
  • Monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate.

  • Develop the TLC plate in a solvent system that gives the pure product an Rf value of approximately 0.3-0.4 (e.g., 1:1 Hexane/EtOAc or 95:5 DCM/MeOH).

  • Visualize the spots under a UV lamp if applicable, and then by staining (e.g., with KMnO₄, which is effective for carbamates).

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Place the resulting purified product under high vacuum to remove any residual solvent. The final product should be a white to off-white solid or a colorless oil.

Troubleshooting

  • Poor Separation: If separation is poor, consider using a shallower solvent gradient or a different solvent system.

  • Product Doesn't Elute: If the product remains on the column, the mobile phase is not polar enough. Increase the percentage of the more polar solvent (MeOH or EtOAc).

  • Product Elutes Too Quickly: If the product co-elutes with impurities at the beginning, the starting mobile phase is too polar. Start with a less polar mixture (e.g., a higher percentage of hexane).

References

Application Notes and Protocols: The Strategic Use of tert-Butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate in the Synthesis of Novel LpxC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Gram-negative bacteria represents a critical threat to global health. A promising strategy to combat these pathogens is the inhibition of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent enzyme in the biosynthetic pathway of lipopolysaccharide (LPS), an essential component of the outer membrane of Gram-negative bacteria.[1] The unique and highly conserved nature of LpxC in bacteria, with no mammalian homolog, makes it an attractive target for the development of novel antibiotics.[2]

Recent advancements in medicinal chemistry have identified the conformationally constrained 3-azabicyclo[3.1.0]hexane scaffold as a valuable building block in the design of potent LpxC inhibitors. This bicyclic amine moiety can effectively orient pharmacophoric groups to optimize interactions within the LpxC active site. This document provides detailed application notes and protocols on the utilization of a key starting material, tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate , in the synthesis of a novel class of imidazole-based LpxC inhibitors.

Rationale for Use

The this compound scaffold offers several advantages in the design of LpxC inhibitors:

  • Stereochemical Control: The defined stereochemistry of the bicyclic system allows for precise spatial arrangement of substituents, crucial for optimal binding to the chiral active site of the LpxC enzyme.

  • Structural Rigidity: The rigid framework reduces the entropic penalty upon binding, potentially leading to higher affinity inhibitors.

  • Synthetic Versatility: The protected amine functionality (Boc carbamate) allows for selective manipulation of the molecule. The carbamate can be deprotected to yield the free amine for subsequent coupling reactions, or it can be a precursor to other functional groups, such as aldehydes, which are versatile handles for further synthetic transformations.

Signaling Pathway and Mechanism of Action

The LpxC enzyme catalyzes the second and committed step in the biosynthesis of Lipid A, the hydrophobic anchor of LPS. Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death. The inhibitors synthesized from the 3-azabicyclo[3.1.0]hexane scaffold are designed to interact with the active site of LpxC, with specific moieties chelating the catalytic zinc ion and other parts of the molecule forming favorable interactions with the enzyme's hydrophobic tunnel.

LpxC_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxy- myristoyl)-GlcNAc LpxA->UDP_acyl_GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC Acetate UDP_acyl_GlcN UDP-3-O-(R-3-hydroxy- myristoyl)-GlcN LpxC->UDP_acyl_GlcN LPS_pathway Downstream Lipid A Biosynthesis Pathway UDP_acyl_GlcN->LPS_pathway Outer_Membrane Bacterial Outer Membrane Integrity LPS_pathway->Outer_Membrane Bacterial_Death Bacterial Cell Death Outer_Membrane->Bacterial_Death Inhibitor This compound -derived LpxC Inhibitor Inhibitor->LpxC Inhibition

Figure 1. LpxC Signaling Pathway and Point of Inhibition.

Experimental Protocols

The synthesis of novel imidazole-based LpxC inhibitors from this compound involves a multi-step process. The following protocols are based on procedures described in the patent literature, particularly EP3884940A1, which utilizes a closely related aldehyde intermediate.[3]

Protocol 1: Synthesis of the Key Intermediate - tert-Butyl (1R,5S,6r)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

A plausible synthetic route from the user-specified carbamate involves its conversion to the corresponding alcohol, followed by oxidation to the aldehyde.

Step 1a: Hydrolysis of the Carbamate to the Amine (Alternative Route)

  • Reaction: Deprotection of the Boc-carbamate.

  • Reagents: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Procedure:

    • Dissolve this compound in DCM.

    • Add an excess of TFA or a solution of HCl in dioxane dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting amine salt can be used directly or neutralized with a base for subsequent reactions.

Step 1b: Conversion of the Amine to the Aldehyde (Hypothetical Step)

The primary amine can be converted to the aldehyde through various methods, though this is a non-trivial transformation and direct oxidation of a precursor alcohol is more common.

Step 1c: Direct Synthesis of the Aldehyde (as described in related patents)

While a direct conversion from the carbamate is not detailed, the closely related aldehyde, tert-butyl (1R,5S,6r)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate, is a known intermediate. For the purpose of these notes, we will start from this key aldehyde.

Protocol 2: Synthesis of the Ethynyl Intermediate

This protocol describes the conversion of the aldehyde to a terminal alkyne, a key step for coupling with the core of the inhibitor.

  • Reaction: Ohira-Bestmann alkynylation.

  • Reagents: tert-Butyl (1R,5S,6r)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate, potassium carbonate (K₂CO₃), Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).

  • Solvent: Methanol (MeOH).

  • Procedure (based on EP3884940A1): [3]

    • To a solution of tert-butyl (1R,5S,6r)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (1.0 eq) in methanol, add potassium carbonate (1.5-2.0 eq).

    • Add the Bestmann-Ohira reagent (1.2 eq) at room temperature.

    • Stir the reaction mixture at room temperature for 3-5 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., chloroform or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford tert-butyl (1R,5S,6r)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate.

Protocol 3: Coupling and Final Inhibitor Synthesis

The terminal alkyne is then coupled with the imidazole core, followed by deprotection and functionalization to yield the final LpxC inhibitor.

  • Reaction: Sonogashira coupling, followed by deprotection and subsequent modifications.

  • Procedure Outline (based on EP3884940A1): [3]

    • The ethynyl intermediate from Protocol 2 is coupled with a suitably functionalized bromo- or iodo-aromatic imidazole derivative under Sonogashira conditions (e.g., Pd catalyst, Cu(I) co-catalyst, and a base like triethylamine or diisopropylethylamine in a solvent such as THF or DMF).

    • The Boc protecting group on the 3-azabicyclo[3.1.0]hexane nitrogen is removed using acidic conditions (e.g., TFA in DCM or HCl in dioxane).

    • The resulting secondary amine is then further functionalized, for example, by alkylation or acylation, to introduce the final desired substituents.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start This compound Intermediate_Aldehyde Intermediate: tert-Butyl (1R,5S,6r)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate Start->Intermediate_Aldehyde Oxidation* note *Conversion from carbamate to aldehyde may involve intermediate steps like hydrolysis and oxidation. Start->note Alkyne Ethynyl Intermediate: tert-Butyl (1R,5S,6r)-6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate Intermediate_Aldehyde->Alkyne Ohira-Bestmann Alkynylation Coupling Sonogashira Coupling with Imidazole Core Alkyne->Coupling Deprotection Boc Deprotection Coupling->Deprotection Final_Functionalization Final Functionalization Deprotection->Final_Functionalization Final_Inhibitor Final LpxC Inhibitor Final_Functionalization->Final_Inhibitor Purification Purification and Characterization Final_Inhibitor->Purification Bio_Assay Biological Activity Assays (LpxC IC50, MIC) Purification->Bio_Assay

Figure 2. Experimental Workflow for LpxC Inhibitor Synthesis.

Data Presentation

The following table summarizes the biological activity of representative imidazole-based LpxC inhibitors incorporating the 3-azabicyclo[3.1.0]hexane moiety, as described in the patent literature.

Compound ID (Example in EP3884940A1)LpxC IC₅₀ (nM) vs. P. aeruginosaMIC (µg/mL) vs. P. aeruginosaMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. K. pneumoniae
Compound 13< 100.50.250.5
Compound 114< 1010.51

Data extracted from patent EP3884940A1.[3] The specific compounds are complex imidazole derivatives where the 3-azabicyclo[3.1.0]hexane is a key substituent.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel and potent LpxC inhibitors. Its rigid, stereochemically defined structure provides a solid anchor for the construction of complex molecules designed to interact specifically with the LpxC active site. The synthetic protocols outlined, based on established literature, demonstrate a viable pathway to a promising new class of antibacterial agents. Further exploration of derivatives based on this scaffold is warranted to develop next-generation antibiotics against multidrug-resistant Gram-negative pathogens.

References

Application of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate in Ketohexokinase Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The increasing prevalence of metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, has been strongly linked to the overconsumption of fructose. Ketohexokinase (KHK), the primary enzyme responsible for the phosphorylation of fructose to fructose-1-phosphate (F1P), represents a key therapeutic target for mitigating the detrimental effects of excessive fructose metabolism. The conformationally rigid 3-azabicyclo[3.1.0]hexane scaffold has emerged as a crucial pharmacophore in the design of potent and selective KHK inhibitors. Specifically, tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate serves as a vital chiral building block for the synthesis of these inhibitors, enabling precise structural modifications to optimize potency and pharmacokinetic properties.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this scaffold in the discovery of novel KHK inhibitors, with a focus on the clinical candidate PF-06835919.[1][2][3]

Rationale for KHK Inhibition and the Role of the 3-Azabicyclo[3.1.0]hexane Scaffold

Ketohexokinase exists in two isoforms, KHK-C and KHK-A, with KHK-C being the predominant and high-affinity isoform in the liver, the primary site of fructose metabolism.[4] The rapid phosphorylation of fructose by KHK-C can lead to a depletion of intracellular phosphate and ATP, triggering a cascade of downstream events including increased uric acid production, de novo lipogenesis, and oxidative stress. By inhibiting KHK, particularly the KHK-C isoform, it is possible to block the initial, rate-limiting step of fructose metabolism, thereby preventing these adverse metabolic consequences.[3]

The 3-azabicyclo[3.1.0]hexane moiety provides a rigid, three-dimensional structure that allows for precise orientation of substituents to interact with key residues in the KHK active site.[1][2] This scaffold has been instrumental in the development of highly potent inhibitors, such as PF-06835919, which exhibits an IC50 of approximately 8.4-10 nM for KHK-C.[5][6] The bicyclic system offers an improvement over more flexible structures, leading to enhanced binding affinity and selectivity.

Signaling Pathway of Fructose Metabolism and KHK Inhibition

The following diagram illustrates the central role of KHK in fructose metabolism and the point of intervention for KHK inhibitors.

KHK_Pathway Fructose Dietary Fructose F1P Fructose-1-Phosphate (F1P) Fructose->F1P ATP -> ADP Metabolic_Stress De Novo Lipogenesis Uric Acid Production Oxidative Stress Inflammation F1P->Metabolic_Stress KHK Ketohexokinase (KHK-C) KHK->F1P Inhibitor This compound -derived Inhibitors (e.g., PF-06835919) Inhibitor->KHK Inhibition Metabolic_Disease NAFLD, NASH, Insulin Resistance Metabolic_Stress->Metabolic_Disease

Caption: Fructose metabolism pathway and the inhibitory action of KHK inhibitors.

Quantitative Data: KHK Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of PF-06835919 and related analogues incorporating the 3-azabicyclo[3.1.0]hexane scaffold against human ketohexokinase isoforms C and A.

Compound IDModification on 3-azabicyclo[3.1.0]hexane CorehKHK-C IC50 (nM)hKHK-A IC50 (nM)Cellular F1P IC50 (µM, human hepatocytes)Reference
PF-06835919 (8) 2-((S)-2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl101700.232[6]
Analogue 4 2-((S)-2-methylpyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl112400.449[1]
Analogue 6 2-((R)-2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl10025002.45[1]
Analogue 7 2-((S)-2-methylazetidin-1-yl)-6-(difluoromethyl)pyrimidin-4-yl111800.323[1]

Experimental Protocols

General Workflow for KHK Inhibitor Evaluation

The diagram below outlines a typical workflow for the discovery and characterization of KHK inhibitors.

Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesis of Inhibitors (from tert-butyl (1R,5S,6r)-3- azabicyclo[3.1.0]hexan-6-ylcarbamate) Enzyme_Assay KHK Enzymatic Assay (IC50 Determination) Synthesis->Enzyme_Assay Cell_Assay Cellular F1P Assay (e.g., in Primary Hepatocytes) Enzyme_Assay->Cell_Assay Selectivity Selectivity Profiling (vs. KHK-A, other kinases) Cell_Assay->Selectivity PK_Studies Pharmacokinetic Studies (Rodent models) Selectivity->PK_Studies Promising Candidates Efficacy_Models Efficacy Studies (High-Fructose Diet Models) PK_Studies->Efficacy_Models PD_Markers Pharmacodynamic Analysis (Plasma Fructose, Liver Triglycerides) Efficacy_Models->PD_Markers Lead_Opt Lead Optimization PD_Markers->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Experimental workflow for the development of KHK inhibitors.

Synthesis of a Key Intermediate

The synthesis of inhibitors like PF-06835919 often involves the deprotection of the Boc group from this compound followed by coupling with a suitable pyrimidine derivative. A representative procedure for a related transformation is outlined in patent literature.[4]

Objective: To synthesize ethyl [(1R,5S,6R)-3-azabicyclo[3.1.0]hex-6-yl]acetate, a key intermediate for elaboration into final KHK inhibitors.

Materials:

  • Ethyl [(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hex-6-yl]acetate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na2SO4)

Protocol:

  • Dissolve ethyl [(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hex-6-yl]acetate in dichloromethane.

  • Add trifluoroacetic acid to the solution and stir at room temperature for 1-2 hours, monitoring the reaction by TLC or LCMS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dilute the residue with saturated aqueous NaHCO3 solution to neutralize the acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

KHK-C Enzymatic Inhibition Assay (Coupled Assay)

Objective: To determine the IC50 value of test compounds against human KHK-C.

Materials:

  • Purified recombinant human KHK-C (e.g., 10 nM final concentration)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 140 mM KCl, 3.5 mM MgCl2, 2 mM TCEP, 0.01% Triton X-100

  • Fructose (0.8 mM final concentration)

  • Phosphoenolpyruvate (PEP) (0.8 mM final concentration)

  • NADH (0.7 mM final concentration)

  • Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix (e.g., 30 U/mL final concentration)

  • ATP (0.2 mM final concentration)

  • Test compounds (e.g., PF-06835919) dissolved in DMSO

  • 384-well, clear bottom plates

Protocol:

  • Prepare a stock solution of the test compound in DMSO (e.g., 4 mM).

  • Perform serial dilutions of the test compound in DMSO to create a concentration gradient (e.g., 11-point, half-log dilutions).

  • In a 384-well plate, add the test compound dilutions.

  • Prepare a reaction mixture containing Assay Buffer, fructose, PEP, NADH, PK/LDH, and KHK-C enzyme.

  • Add the reaction mixture to the wells containing the test compounds and incubate at room temperature for 30 minutes.

  • Initiate the reaction by adding ATP to all wells.

  • Immediately measure the decrease in absorbance at 340 nm (due to NADH oxidation) kinetically for 30 minutes using a plate reader.

  • Calculate the rate of reaction for each compound concentration.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

Cellular Fructose-1-Phosphate (F1P) Inhibition Assay

Objective: To measure the ability of a test compound to inhibit KHK activity in a cellular context by quantifying the reduction of F1P.

Materials:

  • Primary human or rat hepatocytes

  • Appropriate cell culture medium (e.g., William's E Medium) and collagen-coated plates

  • Test compound dissolved in DMSO

  • Fructose solution

  • Lysis buffer

  • LC-MS/MS system for F1P quantification

Protocol:

  • Seed primary hepatocytes on collagen-coated plates (e.g., 96-well) and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).

  • Add a high concentration of fructose (e.g., 1 mM) to the media to stimulate KHK activity.

  • Incubate for a defined time (e.g., 1-3 hours).

  • Aspirate the media and wash the cells with ice-cold PBS.

  • Lyse the cells and collect the cell lysates.

  • Quantify the concentration of F1P in the lysates using a validated LC-MS/MS method.

  • Plot the F1P concentration against the test compound concentration and calculate the IC50 value.[6]

Conclusion

This compound is a cornerstone building block in the development of potent and selective ketohexokinase inhibitors. Its rigid bicyclic structure provides a superior scaffold for designing drugs that can effectively target the KHK-C isoform, offering a promising therapeutic strategy for a range of metabolic diseases driven by high fructose consumption. The protocols and data presented herein serve as a comprehensive resource for researchers aiming to explore and advance this important class of inhibitors.

References

Application Notes and Protocols for Coupling Reactions with tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate. This versatile building block is a valuable scaffold in medicinal chemistry, particularly for the synthesis of novel therapeutic agents. The protocols outlined below focus on the deprotection of the tert-butoxycarbonyl (Boc) group and subsequent coupling reactions to form amides, ureas, and N-aryl derivatives.

Introduction

The 3-azabicyclo[3.1.0]hexane core is a rigid, three-dimensional scaffold that is of significant interest in drug discovery. Its unique conformational constraints can lead to improved binding affinity and selectivity for biological targets. The title compound, with its protected amine, serves as a key intermediate for the introduction of diverse functionalities at the 6-position, enabling the exploration of structure-activity relationships (SAR). Derivatives of this scaffold have shown potential as inhibitors of various enzymes and receptors, including Janus kinases (JAKs).

Deprotection of the Boc Group

Prior to coupling reactions at the 6-amino position, the Boc protecting group must be removed. Acid-catalyzed cleavage is the most common and effective method.

Protocol 1: Deprotection using Hydrochloric Acid in Dioxane

This is a widely used method for Boc deprotection, yielding the hydrochloride salt of the free amine, which can often be used directly in subsequent coupling reactions.

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of DCM.

  • To the stirred solution, add 4 M HCl in 1,4-dioxane (4.0 - 5.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-amine.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum. The product is typically a white to off-white solid.

Quantitative Data Summary (Representative)

ParameterValue
Typical Yield >95%
Purity High (often used without further purification)
Reaction Time 2-4 hours

Amide Coupling Reactions

The resulting (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride can be coupled with a variety of carboxylic acids to form the corresponding amides. Standard peptide coupling reagents are effective for this transformation.

Protocol 2: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and a tertiary amine base to neutralize the hydrochloride salt and facilitate the reaction.

Materials:

  • (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride

  • Carboxylic acid of interest (1.0 - 1.2 eq)

  • HATU (1.1 - 1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate (EtOAc)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Quantitative Data Summary (Representative)

Coupling Partner (Example)Coupling ReagentBaseSolventYieldPurity
2-Fluorobenzoic acidHATUDIPEADMF85%>95%
Boc-L-ProlineEDC/HOBtTEADCM78%>95%

Urea Formation

The free amine can be converted to a urea derivative by reaction with an isocyanate or a phosgene equivalent.

Protocol 3: Urea Synthesis via Isocyanate Addition

Materials:

  • (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride

  • Isocyanate of interest (1.0 - 1.1 eq)

  • Triethylamine (TEA) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Suspend (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride (1.0 eq) in anhydrous DCM.

  • Add TEA (1.5 eq) and stir for 10 minutes at room temperature to generate the free amine in situ.

  • Add the isocyanate (1.0 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 2-8 hours. Monitor by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or flash column chromatography.

Quantitative Data Summary (Representative)

ReagentBaseSolventYield
Phenyl isocyanateTEADCM80-90%

N-Arylation Reactions

Buchwald-Hartwig amination allows for the coupling of the amine with aryl halides or triflates to form N-aryl derivatives.

Protocol 4: Buchwald-Hartwig N-Arylation

Materials:

  • (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride

  • Aryl bromide or chloride (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., Sodium tert-butoxide, Cesium carbonate, 1.5 - 2.0 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In an oven-dried Schlenk tube, combine the palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

  • Add the aryl halide (1.0 eq) and (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride (1.2 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., EtOAc) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Quantitative Data Summary (Representative)

Aryl Halide (Example)Catalyst/LigandBaseSolventYield
4-BromotoluenePd₂(dba)₃/XantphosNaOtBuToluene70-85%

Visualizations

Experimental Workflow for Amide Coupling

experimental_workflow cluster_deprotection Boc Deprotection cluster_coupling Amide Coupling start This compound deprotection Add 4M HCl in Dioxane Stir at RT, 2-4h start->deprotection amine_salt (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-amine Hydrochloride deprotection->amine_salt coupling Add Amine Salt Stir at RT, 4-16h amine_salt->coupling carboxylic_acid Carboxylic Acid activation Add HATU, DIPEA Pre-activation, 15-30 min carboxylic_acid->activation activation->coupling workup Aqueous Workup (NaHCO3, Brine) coupling->workup purification Column Chromatography workup->purification product N-Acyl-3-azabicyclo[3.1.0]hexan-6-amine purification->product

Caption: General workflow for the deprotection and subsequent amide coupling.

Signaling Pathway: Inhibition of JAK-STAT Pathway

Derivatives of the 3-azabicyclo[3.1.0]hexane scaffold are being investigated as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway.[1][2] This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors involved in inflammation and immunity.[2][3] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[4]

JAK_STAT_pathway cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization dna DNA stat_dimer->dna gene_transcription Gene Transcription (Inflammation, Proliferation) dna->gene_transcription cytokine Cytokine cytokine->receptor Binds inhibitor 3-Azabicyclo[3.1.0]hexane Derivative (JAK Inhibitor) inhibitor->jak Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a 3-azabicyclo[3.1.0]hexane derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-azabicyclo[3.1.0]hexane and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 3-azabicyclo[3.1.0]hexane, with a focus on improving reaction yields.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inefficient catalyst activity- Ensure the catalyst is fresh and has been stored under appropriate inert conditions. - For Rhodium(II)-catalyzed reactions, consider catalyst activation if applicable.[1] - Optimize catalyst loading; for Dirhodium(II)-catalyzed cyclopropanation, loadings as low as 0.005 mol% can be effective.[2][3]
Suboptimal reaction temperature- For Dirhodium(II)-catalyzed reactions, increasing the temperature to 70-90 °C can significantly improve yields compared to room temperature.[2] - For photochemical reactions, ensure the lamp power is optimized (e.g., 1000 W for pyrazoline decomposition).
Poor quality of starting materials- Purify starting materials such as olefins and amine precursors before use.[1] - Ensure diazo compounds are freshly prepared or have been stored correctly to avoid degradation.
Inefficient stirring- In heterogeneous reactions, ensure vigorous stirring to maximize contact between reactants and catalyst.
Formation of Significant Byproducts Side reactions of the carbene/nitrene intermediate- In Rhodium(II)-catalyzed aziridination, slow addition of the oxidant is crucial to minimize the formation of byproducts like diaryldiazenes.[1] - Allylic C-H amination can compete with aziridination; lowering the reaction temperature may improve selectivity.[1]
Self-coupling of starting materials- In reactions involving anilines, competitive oxidative polymerization can occur. Consider using a different nitrogen source or protecting electron-donating groups.[1]
Poor Diastereoselectivity Inappropriate catalyst or ligands- The choice of catalyst can significantly influence diastereoselectivity. Chiral bowl-shaped dirhodium(II) catalysts can favor the formation of the thermodynamically less favorable endo isomer.[2] - For palladium-catalyzed cyclopropanation, the ligand on the palladium catalyst can be tuned to improve diastereoselectivity.
Suboptimal reaction conditions- Temperature can affect the stereochemical outcome. Systematically screen different temperatures to find the optimum for the desired diastereomer.
Difficulty in Product Purification Co-elution of product with byproducts or starting materials- For diastereomers that are difficult to separate, consider derivatization to improve separation on silica gel. - Some protocols for Dirhodium(II)-catalyzed reactions allow for isolation of the product without chromatographic purification through a telescoped sequence of hydrolysis and extraction.[2]
Product instability on silica gel- If the product is sensitive to silica gel, consider alternative purification methods such as distillation, recrystallization, or using a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the 3-azabicyclo[3.1.0]hexane core?

A1: Several effective methods exist, with the choice often depending on the desired substitution pattern and available starting materials. Key methods include:

  • Dirhodium(II)-Catalyzed Cyclopropanation: This method involves the reaction of a diazo compound with an N-protected pyrrole derivative. It is known for its efficiency and the ability to control stereochemistry through catalyst selection.[2][3]

  • Palladium-Catalyzed Cyclopropanation: This approach typically uses maleimides and N-tosylhydrazones to construct the bicyclic system and can provide high yields and diastereoselectivities.[4][5]

  • 1,3-Dipolar Cycloaddition: This method utilizes the reaction of azomethine ylides with cyclopropenes to form the 3-azabicyclo[3.1.0]hexane skeleton, often with high stereoselectivity.[6][7][8][9]

  • Photochemical Synthesis: This route can involve the photochemical decomposition of pyrazolines to generate the desired bicyclic structure.[10][11][12][13][14]

  • Gold-Catalyzed Cyclopropanation: N-allylynamides can be converted to 3-azabicyclo[3.1.0]hexan-2-one derivatives using a gold catalyst.[15][16][17]

Q2: How can I improve the yield of my Dirhodium(II)-catalyzed cyclopropanation reaction?

A2: Low yields in this reaction are often related to catalyst activity and reaction temperature. Initially, conducting the reaction at room temperature may result in low product formation.[2] A significant improvement in yield can often be achieved by increasing the reaction temperature to around 90 °C. Additionally, ensure that your rhodium catalyst is of high quality and handled under an inert atmosphere to prevent deactivation.

Q3: What is the best way to control the stereochemistry (exo/endo selectivity) of the product?

A3: The stereochemical outcome is highly dependent on the chosen synthetic route and catalyst. In Dirhodium(II)-catalyzed cyclopropanation, while achiral catalysts often give a nearly 1:1 mixture of exo and endo isomers, chiral catalysts, particularly bowl-shaped ones, can provide high diastereoselectivity, favoring the endo product.[2] Subsequent processing, such as base-catalyzed epimerization or selective hydrolysis, can be used to isolate either the exo or endo isomer in high purity without the need for chromatography.[18]

Q4: My purification by silica gel chromatography is not effective. What are my alternatives?

A4: If you are facing difficulties with silica gel chromatography, such as co-elution of diastereomers or product degradation, several alternatives can be explored. For some 3-azabicyclo[3.1.0]hexane derivatives synthesized via Dirhodium(II)-catalysis, a "telescoped" reaction sequence involving hydrolysis and extraction can yield pure exo or endo isomers without chromatography.[2] Other standard purification techniques to consider are Kugelrohr distillation for volatile compounds or recrystallization for solid products.

Q5: Are there any specific safety precautions I should take when working with diazo compounds for the cyclopropanation reactions?

A5: Yes, diazo compounds are energetic and potentially explosive. They should be handled with care in a well-ventilated fume hood. It is advisable to use them as soon as they are prepared and avoid storing large quantities. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

Table 1: Optimization of Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole with Ethyl Diazoacetate

EntryCatalyst (mol%)Temperature (°C)Yield (%)exo:endo ratioReference
1Rh₂(OAc)₄ (1)25Low-[2]
2Rh₂(esp)₂ (0.005)70Low (9-32)-[2]
3Rh₂(esp)₂ (0.005)9076~1:1[2]
4Rh₂(S-TPPTTL)₄ (0.005)905924:75[2]
5Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄ (0.005)908317:83[2]

Table 2: Selected Yields for Photochemical Synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexanes

EntrySubstrateYield (%)Diastereomeric Ratio (dr)Reference
1N-benzylmaleimide8280:20[10]
2N-(4-methoxybenzyl)maleimide7581:19[10]
3N-phenethylmaleimide8179:21[10]
4N-(n-propyl)maleimide7168:32[11]

Experimental Protocols

1. General Protocol for Dirhodium(II)-Catalyzed Cyclopropanation [19]

  • To an oven-dried flask containing a magnetic stirring bar, add 4 Å molecular sieves (100 mg), the dirhodium(II) catalyst (e.g., Rh₂(pfb)₄, 2.0 mol %), and the nitrile oxide (1.0 mmol) in dichloromethane (5.0 mL).

  • Cool the mixture to 0 °C.

  • Add the enoldiazoacetate (1.2 mmol) in dichloromethane (3.0 mL) over 1 hour using a syringe pump.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

2. General Protocol for Photochemical Synthesis from Pyrazolines [11]

  • Prepare the pyrazoline intermediate in situ by reacting the appropriate maleimide with the diazo compound precursor.

  • Dissolve the crude pyrazoline residue in acetonitrile (5 mL) and transfer the solution to a quartz tube.

  • Irradiate the solution with a high-pressure mercury lamp (e.g., 1000 W) for 28 hours.

  • After the reaction is complete, concentrate the solution under reduced pressure.

  • Purify the resulting diastereomers by silica gel chromatography.

Mandatory Visualizations

reaction_pathway cluster_rhodium Dirhodium(II)-Catalyzed Cyclopropanation N-protected_pyrrole N-Protected Pyrrole Rh_carbene Rhodium Carbene Intermediate Diazo_compound Diazo Compound Rh_catalyst Rh(II) Catalyst Diazo_compound->Rh_catalyst Formation of Rh_catalyst->Rh_carbene Product_Rh 3-Azabicyclo[3.1.0]hexane Rh_carbene->Product_Rh + N-Protected Pyrrole

Caption: Dirhodium(II)-Catalyzed Cyclopropanation Pathway.

experimental_workflow Start Start: Reaction Setup Reaction Run Reaction (e.g., Heating/Irradiation) Start->Reaction Workup Aqueous Workup / Filtration Reaction->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End Pure Product Analysis->End

Caption: General Experimental Workflow for Synthesis.

troubleshooting_logic Low_Yield Low Yield? Check_Temp Increase Temperature Low_Yield->Check_Temp Yes Poor_Diastereo Poor Diastereoselectivity? Low_Yield->Poor_Diastereo No Check_Catalyst Check Catalyst Activity Check_Temp->Check_Catalyst Check_Purity Check Starting Material Purity Check_Catalyst->Check_Purity Change_Catalyst Change Catalyst/Ligand Poor_Diastereo->Change_Catalyst Yes Optimize_Conditions Optimize Reaction Conditions Change_Catalyst->Optimize_Conditions

Caption: Troubleshooting Logic for Low Yield and Poor Selectivity.

References

Technical Support Center: Purification of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Question: My final product shows low purity after column chromatography. What are the potential causes and solutions?

Answer:

Low purity after column chromatography can stem from several factors:

  • Incomplete Reaction: The presence of unreacted starting materials is a common impurity. For instance, if synthesizing from tert-butyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, this starting material might be carried through.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before work-up.[1] If the reaction is incomplete, consider extending the reaction time or adding more reagents.

  • Suboptimal Solvent System for Chromatography: The choice of eluent is critical for achieving good separation.

    • Solution: A gradient elution is often more effective than an isocratic one. For similar compounds, successful separations have been achieved using gradients of ethyl acetate (EtOAc) in petroleum ether.[1] Start with a low polarity mobile phase and gradually increase the polarity. For example, a gradient of 0-30% EtOAc in petroleum ether has been used.[1]

  • Co-eluting Impurities: Stereoisomers or structurally similar byproducts may have similar retention factors to the desired product, making separation difficult.

    • Solution: Try a different solvent system or a different stationary phase for chromatography. For example, if using silica gel, consider switching to alumina or a bonded-phase silica. Preparative HPLC could also be an option for difficult separations.

  • Sample Overloading: Loading too much crude product onto the column can lead to poor separation.

    • Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

Question: I am observing a lower than expected yield after the purification process. What could be the reasons?

Answer:

Low yields can be attributed to several stages of the experimental process:

  • Product Loss During Extraction: The product may have some water solubility, leading to loss in the aqueous phase during work-up.

    • Solution: Perform multiple extractions (e.g., 3x) with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to ensure complete extraction from the aqueous layer.[1] Washing the combined organic layers with brine can also reduce the amount of dissolved water and prevent product loss in the aqueous phase.[1]

  • Decomposition on Silica Gel: Some amine-containing compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.

    • Solution: The silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%). Alternatively, using neutral alumina as the stationary phase can prevent degradation.

  • Product Adhesion to Glassware: The purified compound may adhere to the surfaces of flasks and vials, especially if it is a solid.

    • Solution: Ensure all glassware is thoroughly rinsed with the appropriate solvent to recover all the product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended column chromatography conditions for purifying this compound?

A1: Based on procedures for analogous compounds, flash silica gel chromatography is a suitable method.[1] A common mobile phase is a gradient of ethyl acetate in petroleum ether.[1] The specific gradient will depend on the impurities present, but a starting point could be a gradient from 0% to 30% ethyl acetate in petroleum ether.[1]

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the purification process.[1] Use the same solvent system for TLC as you plan to use for the column chromatography to get an indication of the separation. Staining with potassium permanganate or ninhydrin can be used to visualize the spots if they are not UV-active.

Q3: What are some common impurities I should look out for?

A3: Common impurities may include:

  • Unreacted starting materials, such as the corresponding alcohol or aldehyde precursors.[1]

  • Reagents from the previous synthetic step, for example, oxidizing agents or coupling agents.

  • Stereoisomers, which can be challenging to separate. The presence of related stereoisomers like (1R,5S,6s) and (1R,5S,6R) has been noted in the literature for similar scaffolds.[1][2]

Q4: What is the expected appearance of the purified product?

A4: For related carbamate compounds, the purified product is often described as a yellow oil or a white solid.[1][3]

Experimental Protocols

Protocol 1: Flash Silica Gel Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% petroleum ether).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., DCM or the mobile phase). Adsorb the crude product onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).[1]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]

Quantitative Data Summary

ParameterValue/RangeSource
Chromatography Eluent Petroleum ether/EtOAc gradient (e.g., 0-30%)[1]
Petroleum ether/Et2O gradient (e.g., 96:4 to 94:6)[3]
Typical Yield 87-91% (for analogous reaction steps)[1]
Purity >95% (achievable with proper technique)[4]
Molecular Weight 198.26 g/mol [5]

Diagrams

TroubleshootingWorkflow start Start: Impure Product check_impurities Identify Impurities (TLC, NMR, MS) start->check_impurities starting_material Unreacted Starting Material? check_impurities->starting_material side_products Side Products / Isomers? starting_material->side_products No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) starting_material->optimize_reaction Yes optimize_chromatography Optimize Chromatography side_products->optimize_chromatography Yes check_yield Low Yield? side_products->check_yield No optimize_reaction->start change_solvent Adjust Solvent Gradient / System optimize_chromatography->change_solvent change_stationary_phase Change Stationary Phase (e.g., Alumina, Prep-HPLC) optimize_chromatography->change_stationary_phase change_solvent->start change_stationary_phase->start workup_loss Check for Losses during Work-up check_yield->workup_loss Yes end Pure Product check_yield->end No degradation Product Degradation? workup_loss->degradation No optimize_workup Optimize Extraction / Washing workup_loss->optimize_workup neutralize_silica Neutralize Silica Gel or use Alumina degradation->neutralize_silica Yes degradation->end No optimize_workup->start neutralize_silica->start

Caption: Troubleshooting workflow for purification.

Caption: Chemical structure of the target compound.

References

Technical Support Center: Purification of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include:

  • Unreacted starting materials: Such as the parent amine ((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-amine).

  • Di-tert-butyl dicarbonate (Boc₂O) byproducts: Including t-butanol and carbon dioxide. These are typically volatile and removed during workup.

  • Reagents from the reaction: Residual bases like triethylamine (TEA) may be present.[1]

  • Di-substituted products: Although less common with Boc protection, over-acylation can sometimes occur.

  • Side-reaction products: Depending on the specific synthetic route, other related bicyclic compounds could be formed.

Q2: What are the recommended purification methods for this compound?

A2: The primary methods for purifying this compound are:

  • Column Chromatography: This is a widely used technique to separate the target compound from impurities based on their different affinities for the stationary phase.[2]

  • Recrystallization: This method is effective for obtaining highly pure crystalline solids by dissolving the crude product in a suitable solvent at a high temperature and allowing it to cool, which causes the desired compound to crystallize while impurities remain in the solution.[1][2]

  • Acid-Base Extraction: This can be used during the workup to remove acidic or basic impurities.[2]

Q3: My purified compound appears as an oil instead of a solid. What should I do?

A3: The formation of an oil instead of crystals during recrystallization is a common issue. Here are some steps to address this:

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[1]

  • Seed the solution: If you have a small amount of pure, solid material, add a seed crystal to the solution to induce crystallization.[3]

  • Slow down the cooling process: Rapid cooling can sometimes lead to oiling out. Allow the solution to cool slowly to room temperature before placing it in a colder environment like a refrigerator.[1]

  • Re-evaluate your solvent system: The chosen solvent or solvent mixture may not be ideal. Try adjusting the solvent ratios or exploring different solvent systems.[1]

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Compound is too polar/non-polar for the chosen eluent. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for good separation.
Compound is adsorbing irreversibly to the silica gel. Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent.
Product is co-eluting with an impurity. Use a shallower gradient or isocratic elution with a finely tuned solvent system to improve separation.
Sample was not loaded properly. Ensure the sample is concentrated onto a small amount of silica gel before loading to achieve a narrow band and better separation.
Issue 2: Persistent Impurities After Recrystallization
Possible Cause Troubleshooting Step
Impurity has similar solubility to the product. Try a different solvent or a binary solvent system to exploit solubility differences.
Too much solvent was used. Use the minimum amount of hot solvent required to dissolve the crude product to ensure the solution is supersaturated upon cooling.
Cooling was too rapid, trapping impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Incomplete removal of acidic/basic reagents. Perform an aqueous wash (e.g., with dilute HCl or NaHCO₃) on the crude product before recrystallization to remove residual basic or acidic impurities.[1]

Quantitative Data

Parameter Typical Value Method of Analysis
Purity ≥ 97%HPLC, UPLC, LC-MS[4]
Molecular Weight 198.26 g/mol Mass Spectrometry[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of petroleum ether and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold. Common solvent systems for Boc-protected compounds include ethyl acetate/hexane and ethanol/water.[1]

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Troubleshooting start Start: Crude Product decision1 Purification Method? start->decision1 process_col Column Chromatography decision1->process_col Chromatography process_rec Recrystallization decision1->process_rec Recrystallization decision_col Pure Product? process_col->decision_col decision_rec Crystals Formed? process_rec->decision_rec outcome_pure Pure Product decision_col->outcome_pure Yes outcome_impure_col Impure Product decision_col->outcome_impure_col No decision_rec->outcome_pure Yes outcome_oil Product Oiled Out decision_rec->outcome_oil No troubleshoot_col Troubleshoot Chromatography: - Adjust eluent - Change stationary phase outcome_impure_col->troubleshoot_col troubleshoot_rec Troubleshoot Recrystallization: - Scratch flask - Add seed crystal - Slow cooling outcome_oil->troubleshoot_rec troubleshoot_col->process_col troubleshoot_rec->process_rec

Caption: Troubleshooting workflow for the purification of this compound.

References

optimization of reaction conditions for azabicyclo[3.1.0]hexane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of azabicyclo[3.1.0]hexane derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of azabicyclo[3.1.0]hexane derivatives, offering potential causes and solutions in a question-and-answer format.

Question 1: Low to no yield of the desired azabicyclo[3.1.0]hexane product.

Potential Causes & Solutions:

  • Inappropriate Solvent: The choice of solvent is critical and highly dependent on the reaction type. For 1,3-dipolar cycloaddition reactions, aprotic solvents such as 1,4-dioxane, acetonitrile, and dimethylformamide (DMF) have been shown to be effective.[1][2][3] Protic solvents like methanol or ethanol can be unsuitable as they may lead to the deprotonation of key intermediates, such as azomethine ylides.[1][3]

  • Suboptimal Temperature: Reaction temperature can significantly impact yield. A screening of different temperatures is recommended. For instance, in certain 1,3-dipolar cycloadditions, 65 °C was found to be optimal.[1][2][3]

  • Incorrect Reagent Stoichiometry: The molar ratio of reactants is crucial. Ensure precise measurement and addition of all reagents as specified in the protocol.

  • Catalyst Inactivity: In catalyzed reactions, such as palladium-catalyzed cyclopropanation, the catalyst's activity is paramount.[4] Ensure the catalyst is fresh or has been stored under appropriate inert conditions. Consider using a different catalyst or ligand system if yields remain low.

  • Decomposition of Starting Materials or Intermediates: Some starting materials or intermediates, like N-tosylhydrazones or diazo compounds, can be unstable.[4] It is advisable to use them freshly prepared or purified. Photochemical reactions require careful control of irradiation time and intensity to prevent degradation.[5]

Question 2: Formation of significant side products or impurities.

Potential Causes & Solutions:

  • Side Reactions: Depending on the synthetic route, various side reactions can occur. For example, in reactions involving azomethine ylides, dimerization of the ylide can be a competing process. In palladium-catalyzed reactions, homo-coupling of reactants can lead to impurities.

  • Moisture or Air Sensitivity: Some reactions are sensitive to moisture or air. Conducting experiments under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can minimize the formation of side products.

  • Incorrect Work-up or Purification Procedure: Improper work-up can lead to the isolation of impurities. Ensure that the pH is adjusted correctly during extractions and that the appropriate chromatographic conditions (e.g., silica gel, solvent system) are used for purification. Diastereomers can sometimes be challenging to separate, requiring careful optimization of chromatography.[5]

Question 3: Poor diastereoselectivity in the cyclopropanation step.

Potential Causes & Solutions:

  • Steric Hindrance: The stereochemical outcome of the reaction can be influenced by the steric bulk of the substituents on the reactants. In some cases, the approach of a reactant is favored from the less-hindered face, leading to high diastereoselectivity.[2][3]

  • Catalyst or Ligand Choice: In metal-catalyzed reactions, the choice of metal and its associated ligands can have a profound impact on stereoselectivity. Screening different catalysts and ligands is a common strategy to improve diastereoselectivity.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the kinetically controlled product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing azabicyclo[3.1.0]hexane derivatives?

A1: Several effective methods have been developed, including:

  • 1,3-Dipolar Cycloaddition: This is a widely used method involving the reaction of azomethine ylides with cyclopropene dipolarophiles.[1][2][3]

  • Palladium-Catalyzed Cyclopropanation: This approach utilizes the reaction of maleimides with N-tosylhydrazones in the presence of a palladium catalyst to form the cyclopropane ring.[4]

  • Photochemical Decomposition of Pyrazolines: CHF₂-substituted 3-azabicyclo[3.1.0]hexanes can be synthesized via the photochemical decomposition of corresponding CHF₂-pyrazolines.[5]

  • Gold-Catalyzed Oxidative Cyclopropanation: N-Allylynamides can be converted to 3-aza-bicyclo[3.1.0]hexan-2-one derivatives using a gold catalyst.[6]

  • Silver-Catalyzed Oxidative Cyclopropanation: 1,6-enynes can undergo silver(I)-catalyzed oxidative cyclopropanation to yield 3-aza-bicyclo[3.1.0]hexane derivatives.[7]

Q2: How can I optimize the yield for the 1,3-dipolar cycloaddition of an azomethine ylide to a cyclopropene?

A2: Optimization should focus on solvent and temperature. A screen of aprotic solvents like 1,4-dioxane, acetonitrile, and DMF at various temperatures (e.g., room temperature, 65 °C, reflux) is recommended.[1][2][3] Based on published data, acetonitrile at 65 °C has provided good yields for certain substrates.[1][2][3]

Q3: Are there any specific safety precautions I should take when working with N-tosylhydrazones or diazo compounds?

A3: Yes, N-tosylhydrazones and especially diazo compounds can be explosive and should be handled with care. It is recommended to:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Avoid heating these compounds excessively unless specified in a validated protocol.

  • Prepare them in situ or use them immediately after preparation whenever possible.

Q4: Can I synthesize enantiomerically pure azabicyclo[3.1.0]hexane derivatives?

A4: Yes, enantioselective synthesis is possible. One approach involves a Cp*Ir-catalyzed reductive amination/cyclization of enantiopure cis-cyclopropane dicarbonyls.[1][3] Chiral resolution of racemic mixtures is another common strategy.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of a Bis-spirocyclic 3-Azabicyclo[3.1.0]hexane Derivative (3a) via 1,3-Dipolar Cycloaddition.[1][2][3]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene110255
21,4-Dioxane65267
3Acetonitrile65270
4DMF65261
5Methanol652NR
6Ethanol652NR

NR = No Reaction

Table 2: Optimization of Reaction Conditions for the Synthesis of CHF₂-Substituted 3-Azabicyclo[3.1.0]hexane (3a) via Photochemical Decomposition.[5]

Entryt-BuONO (equiv.)AcOH (equiv.)SolventLamp Power (W)Time (h)Yield (%)
12.00.6CHCl₃/MeCN10002875
21.50.6CHCl₃/MeCN10002862
32.50.6CHCl₃/MeCN10002873
42.00.4CHCl₃/MeCN10002868
52.00.8CHCl₃/MeCN10002870
62.00.6DCE/MeCN10002855
72.00.6THF/MeCN10002848

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Bis-spirocyclic 3-Azabicyclo[3.1.0]hexane Derivatives via 1,3-Dipolar Cycloaddition.[1][2][3]

  • To a solution of the azomethine ylide precursor (1 equivalent) in the optimized aprotic solvent (e.g., acetonitrile), add the corresponding cyclopropene derivative (1 equivalent).

  • Heat the reaction mixture to the optimized temperature (e.g., 65 °C) and stir for the required time (e.g., 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane derivative.

Protocol 2: General Procedure for the Synthesis of CHF₂-Substituted 3-Azabicyclo[3.1.0]hexanes via Photochemical Decomposition.[5]

  • In a suitable reaction vessel, dissolve the starting pyrazoline precursor in a mixture of chloroform and acetonitrile.

  • Add t-butyl nitrite (t-BuONO) (2.0 equivalents) and acetic acid (AcOH) (0.6 equivalents) to the solution.

  • Stir the reaction mixture at 45 °C for 12 hours.

  • Remove the chloroform under reduced pressure.

  • Dissolve the residue in acetonitrile and transfer the solution to a quartz tube.

  • Irradiate the solution with a high-pressure mercury lamp (e.g., 1000 W) for 28 hours.

  • After the reaction is complete (monitored by TLC), concentrate the solvent.

  • Purify the residue by column chromatography on silica gel to isolate the diastereomers of the CHF₂-substituted 3-azabicyclo[3.1.0]hexane product.

Mandatory Visualization

Troubleshooting_Workflow Start Low/No Product Yield CheckSolvent Check Solvent System Start->CheckSolvent CheckTemp Verify Reaction Temperature Start->CheckTemp CheckReagents Confirm Reagent Stoichiometry and Purity Start->CheckReagents CheckCatalyst Assess Catalyst Activity Start->CheckCatalyst SolventOK Solvent is Appropriate CheckSolvent->SolventOK Is it optimal? OptimizeSolvent Action: Screen Aprotic Solvents (e.g., MeCN, Dioxane, DMF) CheckSolvent->OptimizeSolvent No TempOK Temperature is Optimal CheckTemp->TempOK Is it optimal? OptimizeTemp Action: Screen Temperature Range CheckTemp->OptimizeTemp No ReagentsOK Reagents are Correct CheckReagents->ReagentsOK Are they correct? PurifyReagents Action: Use Fresh/Purified Reagents CheckReagents->PurifyReagents No CatalystOK Catalyst is Active CheckCatalyst->CatalystOK Is it active? ReplaceCatalyst Action: Use Fresh Catalyst or Screen Alternatives CheckCatalyst->ReplaceCatalyst No Success Yield Improved OptimizeSolvent->Success OptimizeTemp->Success PurifyReagents->Success ReplaceCatalyst->Success

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow_1_3_Dipolar_Cycloaddition Start Start MixReagents Mix Azomethine Ylide Precursor and Cyclopropene in Solvent Start->MixReagents HeatReaction Heat to Optimized Temperature (e.g., 65 °C) MixReagents->HeatReaction MonitorTLC Monitor Reaction by TLC HeatReaction->MonitorTLC CoolDown Cool to Room Temperature MonitorTLC->CoolDown Reaction Complete IsolateCrude Isolate Crude Product (Filtration or Concentration) CoolDown->IsolateCrude PurifyProduct Purify by Recrystallization or Column Chromatography IsolateCrude->PurifyProduct End End PurifyProduct->End

Caption: Experimental workflow for 1,3-dipolar cycloaddition.

References

Technical Support Center: Synthesis of Functionalized 1-Azabicyclo[3.1.0]hexanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of functionalized 1-azabicyclo[3.1.0]hexanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable heterocyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low or No Yield

Q1: My cyclopropanation or aziridination reaction to form the 1-azabicyclo[3.1.0]hexane core is resulting in low yields. What are the common causes and troubleshooting steps?

A1: Low yields in the formation of the bicyclic core are a frequent issue. The causes can typically be traced back to the catalyst system, reaction conditions, or the stability of intermediates.

Troubleshooting Steps:

  • Catalyst Activity: For metal-catalyzed reactions (e.g., using Rhodium or Palladium), ensure the catalyst is active. Deactivation can occur from exposure to air or impurities. Handle catalysts under an inert atmosphere and use freshly sourced or properly stored reagents[1].

  • Reagent Purity & Stability:

    • Diazo Compounds/Nitrene Precursors: The quality of diazo compounds for cyclopropanation or nitrene precursors for aziridination is critical. For instance, when using hypervalent iodine reagents as oxidants, their purity significantly impacts the reaction[1].

    • Substrates: Ensure the purity of your starting olefin (e.g., a dihydropyrrole derivative). Impurities can poison the catalyst or lead to side reactions.

  • Reaction Conditions:

    • Solvent Choice: The polarity of the solvent can influence reaction rates and selectivity. A solvent screen is often beneficial.

    • Temperature: Lowering the reaction temperature can sometimes improve yields by minimizing decomposition of sensitive intermediates or reducing side reactions[1].

    • Reagent Addition: Slow addition of one of the key reagents (e.g., the diazo compound or the oxidant for nitrene formation) is often crucial to maintain a low concentration of the reactive intermediate and suppress byproduct formation[1]. For example, rapid addition of an oxidant when using anilines can lead to self-coupling byproducts[1].

  • Intermediate Stability: In multi-step sequences, the stability and isolation of intermediates can be a major challenge. Some intermediates may be water-soluble, making extraction and purification difficult and leading to material loss in subsequent steps.

G start Low Yield Observed q1 Is the catalyst active and handled under inert conditions? start->q1 s1 Use fresh catalyst. Handle under N2/Ar. q1->s1 No q2 Are starting materials (olefin, diazo/nitrene precursor) pure? q1->q2 Yes s1->q2 s2 Purify starting materials via distillation or chromatography. q2->s2 No q3 Are reaction conditions optimized? q2->q3 Yes s2->q3 s3 Screen solvents and temperature. Employ slow addition of reactive species. q3->s3 No end_node Yield Improved q3->end_node Yes s3->end_node

Caption: Troubleshooting workflow for low reaction yields.

Stereoselectivity Issues

Q2: How can I control the diastereoselectivity (exo vs. endo) in the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates?

A2: Achieving high diastereoselectivity is a significant challenge. The choice of catalyst and subsequent workup conditions are crucial for selectively obtaining either the exo or endo isomer. Dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate is a key method where this can be controlled[2].

Strategies for Stereocontrol:

  • Catalyst Selection: While achiral Rh(II) catalysts may give a nearly 1:1 mixture of diastereomers, specific chiral catalysts can favor one isomer, though often with moderate selectivity[2].

  • Post-Reaction Isomerization/Hydrolysis: A highly effective strategy involves synthesizing the mixture of exo and endo esters and then selectively isolating one isomer through chemical means without chromatography[2].

    • To Isolate exo Isomer: Subject the exo/endo mixture to base-catalyzed epimerization. The endo ester isomerizes to the more thermodynamically stable exo ester. Subsequent hydrolysis of the ester yields the pure exo-acid[2].

    • To Isolate endo Isomer: Perform a selective hydrolysis. The less sterically hindered exo-ester is hydrolyzed faster than the endo-ester, allowing for the isolation of the unreacted endo-ester[2].

Table 1: Catalyst and Condition Effects on Diastereoselectivity

Starting Material Catalyst (mol%) Condition Product Diastereomeric Ratio (dr) Yield Reference
N-Boc-2,5-dihydropyrrole Rh₂(OAc)₄ (0.005) Cyclopropanation exo/endo ester mixture ~1:1 >95% [2]
exo/endo ester mixture K₂CO₃, MeOH Epimerization/Hydrolysis exo-acid >30:1 Excellent [2]

| exo/endo ester mixture | LiOH, THF/H₂O | Selective Hydrolysis | endo-ester | >30:1 | Excellent |[2] |

G start Synthesize exo/endo Ester Mixture (e.g., via Rh-catalyzed cyclopropanation) q1 Desired Isomer? start->q1 proc_exo 1. Base-catalyzed epimerization (K₂CO₃/MeOH) 2. Hydrolysis q1->proc_exo exo proc_endo Selective Hydrolysis of exo-ester (LiOH) q1->proc_endo endo res_exo Pure exo-acid proc_exo->res_exo res_endo Pure endo-ester proc_endo->res_endo

Caption: Decision tree for selective isolation of stereoisomers.

Functionalization Challenges

Q3: I am finding it difficult to introduce aryl or heteroaryl groups at the C1 bridgehead position. What methods are effective for this?

A3: Functionalizing the tertiary carbon at the ring juncture is synthetically challenging. Traditional methods often lack generality. Modern cross-coupling reactions have been developed to address this, particularly for the synthesis of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, which are of significant interest to the pharmaceutical industry[3].

Effective Methodologies:

  • Suzuki–Miyaura and Chan–Evans–Lam Coupling: An expedient approach involves the cross-coupling of tertiary trifluoroborate salts derived from the azabicyclo[3.1.0]hexane core[3].

    • Suzuki–Miyaura Coupling: This protocol is compatible with a wide range of aryl and heteroaryl bromides and chlorides, allowing for C-C bond formation at the bridgehead position[3].

    • Chan–Evans–Lam Coupling: This method facilitates the formation of C-N bonds, enabling the synthesis of novel C-tertiary arylamines at the ring juncture[3].

Purification and Isolation

Q4: My 1-azabicyclo[3.1.0]hexane product is difficult to purify. What are some recommended purification strategies?

A4: Purification can be complicated by the polarity of the nitrogen-containing scaffold, the potential for water solubility of intermediates, and the presence of closely-related stereoisomers.

Purification Strategies:

  • Chromatography:

    • Silica Gel Chromatography: This is the most common method. For basic compounds, pre-treating the silica gel with a small percentage of a benign base like triethylamine (Et₃N) in the eluent can prevent streaking and improve separation[4].

    • Preparative SFC/HPLC: For separating complex mixtures of stereoisomers, preparative supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC) can be highly effective. One study reported the successful separation of four stereoisomers with 90% recovery using preparative SFC.

  • Recrystallization: If the product is a solid, recrystallization can be a powerful technique to obtain highly pure material, provided a suitable solvent system can be found[5].

  • Washing/Extraction: For removing specific impurities, washing the crude product with a solvent in which the product is insoluble but the impurity is soluble can be effective[5]. Careful selection of extraction solvents is also key, especially when dealing with potentially water-soluble intermediates.

Key Experimental Protocols

Protocol 1: General Procedure for Rh(II)-Catalyzed Cyclopropanation

This protocol is a general guideline for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, adapted from literature procedures[2].

  • Setup: To a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.005 mol%).

  • Addition: Add a solution of ethyl diazoacetate (1.1 equiv) in the same solvent to the reaction mixture dropwise via a syringe pump over several hours. Maintaining a slow addition rate is crucial.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. The crude product, a mixture of exo and endo diastereomers, is often obtained in high yield and can be used directly for selective hydrolysis or epimerization without chromatographic purification[2].

Protocol 2: Palladium-Catalyzed Cyclopropanation of Maleimides

This protocol provides a practical route to 3-azabicyclo[3.1.0]hexane derivatives from maleimides and N-tosylhydrazones[6].

  • Setup: In a reaction vessel, combine the maleimide derivative (1.0 equiv), the N-tosylhydrazone (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a ligand (e.g., P(OPh)₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., toluene).

  • Reaction: Heat the mixture at a specified temperature (e.g., 80 °C) for several hours until completion, monitored by TLC.

  • Workup: Cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate.

  • Purification: The crude product is purified by flash chromatography on silica gel to isolate the major diastereoisomer[6].

Table 2: Representative Yields for Pd-Catalyzed Cyclopropanation[6]

Maleimide Substituent (N-group) N-Tosylhydrazone (from Aldehyde) Yield (%) Diastereomeric Ratio (dr)
Phenyl Benzaldehyde 92 >20:1
Methyl Benzaldehyde 89 >20:1
Phenyl 4-Chlorobenzaldehyde 94 >20:1

| Phenyl | 2-Naphthaldehyde | 88 | >20:1 |

References

Technical Support Center: Diastereoselective Synthesis of 3-Azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the diastereoselective synthesis of 3-azabicyclo[3.1.0]hexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for achieving high diastereoselectivity in the synthesis of 3-azabicyclo[3.1.0]hexanes?

A1: High diastereoselectivity is primarily achieved through several key strategies:

  • Catalyst-Controlled Cyclopropanation: The use of specific catalysts, particularly dirhodium(II) complexes, can effectively control the stereochemical outcome of the cyclopropanation of pyrrole derivatives. By selecting the appropriate catalyst and reaction conditions, it is possible to selectively form either the exo or endo diastereomer.[1][2][3][4][5]

  • Substrate-Controlled Reactions: The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer. For example, a diastereoselective synthesis of a boceprevir intermediate utilizes the cis-orientation of substituents on a cyclopropane ring derived from cis-cypermethric acid.[6]

  • Intramolecular Cyclization: The cyclization of appropriately substituted pyrrolidines or other open-chain precursors can proceed with high diastereoselectivity, often controlled by the stereocenters already present in the molecule.

  • 1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with cyclopropenes is a powerful method for constructing spiro-fused 3-azabicyclo[3.1.0]hexanes, often with excellent diastereoselectivity.[7][8][9][10]

  • Sequential Reactions: Multi-step sequences, such as a Sonogashira coupling followed by cyclization and reduction, can provide access to substituted 3-azabicyclo[3.1.0]hexan-2-ones with high diastereomeric purity.[11]

Q2: How can I selectively synthesize the exo or endo diastereomer of a 3-azabicyclo[3.1.0]hexane-6-carboxylate?

A2: The selective synthesis of exo or endo isomers can be achieved by careful selection of the catalyst and subsequent hydrolysis conditions in the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate.[1][2] Through a process of base-catalyzed epimerization or selective hydrolysis, a mixture of diastereomers can be converted to predominantly one isomer.[2]

Q3: What factors influence the diastereomeric ratio (d.r.) in the cyclopropanation of N-Boc-2,5-dihydropyrrole?

A3: The diastereomeric ratio is influenced by several factors:

  • Catalyst: The choice of dirhodium(II) catalyst is critical. Chiral catalysts can induce a preference for one diastereomer over the other.[2]

  • Temperature: Reaction temperature can affect the selectivity of the cyclopropanation.

  • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's activity and selectivity.

  • Rate of addition of the diazo compound: Slow addition of the diazoacetate can be crucial for achieving high yields and selectivity, especially with low catalyst loadings.[1]

Q4: Are there organocatalytic methods for the diastereoselective synthesis of 3-azabicyclo[3.1.0]hexanes?

A4: Yes, organocatalytic 1,3-dipolar cycloaddition reactions between in situ generated azomethine ylides and cyclopropenes have been developed. These reactions can produce spiro[3-azabicyclo[3.1.0]hexanes] with high yields and as single diastereomers. The use of bifunctional squaramide-based organocatalysts has been investigated in these transformations.[7][8]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Dirhodium(II)-Catalyzed Cyclopropanation
Symptom Possible Cause Suggested Solution
Poor exo/endo ratio (e.g., ~1:1) Inappropriate catalyst selection for desired stereoisomer.Screen a panel of dirhodium(II) catalysts. For instance, while achiral Rh(II) catalysts may give a nearly 1:1 mixture, specific chiral catalysts can favor one isomer.[2]
Reaction temperature is not optimal.Optimize the reaction temperature. For some systems, higher temperatures (e.g., 90 °C) have been shown to improve yields.[1]
Catalyst deactivation or low turnover.Ensure the purity of reagents and solvent. Consider using low catalyst loadings (e.g., 0.005 mol%) with slow addition of the diazo compound to maintain catalyst activity.[1][2]
Inconsistent results between batches Variability in reagent quality (especially the diazo compound).Use freshly prepared or purified diazoacetate. Ensure the absence of impurities that could poison the catalyst.
Presence of water or other interfering substances.Use anhydrous solvents and perform the reaction under an inert atmosphere.
Problem 2: Low Yield in the Synthesis of 3-Azabicyclo[3.1.0]hexanes
Symptom Possible Cause Suggested Solution
Low conversion of starting material Insufficient catalyst loading or deactivated catalyst.Increase catalyst loading or switch to a more robust catalyst. For low-loading reactions, ensure slow addition of the diazo compound.[1]
Reaction time is too short.Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary.
Unfavorable reaction conditions for the specific substrate.Re-optimize temperature, solvent, and concentration. For base-promoted intramolecular additions, the choice of base and the potential addition of a crown ether can be critical.[12]
Formation of multiple byproducts Side reactions of the carbene intermediate (e.g., dimerization, C-H insertion).Adjust the concentration and the rate of addition of the diazo compound. Lower concentrations and slower addition rates can minimize side reactions.
Instability of the product under the reaction or workup conditions.Consider a milder workup procedure. If the product is sensitive to acid or base, ensure neutralization.

Data Presentation

Table 1: Diastereoselective Cyclopropanation of N-Boc-2,5-dihydropyrrole with Ethyl Diazoacetate [1]

Catalyst (mol%)Temperature (°C)SolventYield (%)Diastereomeric Ratio (exo:endo)
Rh₂(OAc)₄ (0.005)70Toluene91.1:1
Rh₂(esp)₂ (0.005)70Toluene321.1:1
Rh₂(esp)₂ (0.005) 90 Toluene 76 1.1:1

Table 2: Diastereoselective Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones [11]

Starting AlkyneProductOverall Yield (%)Diastereomeric Ratio
Phenylacetylene4-(Phenylmethyl)-3-azabicyclo[3.1.0]hexan-2-one91>95:5
1-Ethynyl-4-fluorobenzene4-((4-Fluorophenyl)methyl)-3-azabicyclo[3.1.0]hexan-2-one85>95:5
3-Ethynylpyridine4-(Pyridin-3-ylmethyl)-3-azabicyclo[3.1.0]hexan-2-one76>95:5

Experimental Protocols

Protocol 1: Dirhodium(II)-Catalyzed Cyclopropanation for Exo/Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates[1]

This protocol describes the general procedure for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate.

Materials:

  • N-Boc-2,5-dihydropyrrole

  • Ethyl diazoacetate (EDA)

  • Dirhodium(II) catalyst (e.g., Rh₂(esp)₂)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of N-Boc-2,5-dihydropyrrole in anhydrous toluene is added the dirhodium(II) catalyst (0.005 mol%).

  • The mixture is heated to the desired temperature (e.g., 90 °C) under an inert atmosphere.

  • A solution of ethyl diazoacetate in anhydrous toluene is added slowly over a period of several hours using a syringe pump.

  • After the addition is complete, the reaction is stirred for an additional period to ensure complete consumption of the diazo compound.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product, a mixture of exo and endo diastereomers, can be purified by chromatography or used directly in subsequent steps for selective isomerization or hydrolysis.

Protocol 2: Three-Component Organocatalytic Synthesis of Spiro[3-azabicyclo[3.1.0]hexanes][7]

This protocol outlines the general procedure for the 1,3-dipolar cycloaddition of an in situ generated azomethine ylide with a cyclopropene.

Materials:

  • Isatin or Acenaphthenequinone derivative

  • Benzylamine derivative

  • 3-Substituted 1,2-diphenylcyclopropene

  • Bifunctional squaramide-based organocatalyst

  • Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

  • To a solution of the isatin or acenaphthenequinone derivative and the cyclopropene in an anhydrous solvent, add the organocatalyst.

  • Add the benzylamine derivative to the mixture.

  • Stir the reaction mixture at the appropriate temperature for the required time, monitoring the progress by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired spiro[3-azabicyclo[3.1.0]hexane] derivative.

Visualizations

experimental_workflow cluster_cyclopropanation Protocol 1: Dirhodium(II)-Catalyzed Cyclopropanation cluster_cycloaddition Protocol 2: 1,3-Dipolar Cycloaddition start1 Mix N-Boc-2,5-dihydropyrrole and Rh(II) catalyst in toluene heat Heat to 90°C start1->heat add_eda Slowly add Ethyl Diazoacetate (EDA) heat->add_eda react Stir to completion add_eda->react workup1 Cool and remove solvent react->workup1 product1 Crude exo/endo mixture workup1->product1 start2 Mix Isatin, Cyclopropene, and Organocatalyst add_amine Add Benzylamine start2->add_amine react2 Stir at specified temperature add_amine->react2 workup2 Concentrate and purify by chromatography react2->workup2 product2 Pure Spiro[3-azabicyclo[3.1.0]hexane] workup2->product2

Caption: Experimental workflows for two common diastereoselective syntheses of 3-azabicyclo[3.1.0]hexane derivatives.

troubleshooting_logic problem Low Diastereoselectivity (~1:1 exo/endo) cause1 Inappropriate Catalyst problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Catalyst Deactivation problem->cause3 solution1 Screen Chiral Catalysts cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Use Slow Addition / Pure Reagents cause3->solution3

Caption: Troubleshooting logic for addressing low diastereoselectivity in cyclopropanation reactions.

References

Technical Support Center: N-Boc Deprotection of Azabicyclo[3.1.0]hexane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Boc protected azabicyclo[3.1.0]hexane compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the critical Boc deprotection step. The strained nature of the fused cyclopropane-pyrrolidine ring system makes these compounds susceptible to side reactions under standard deprotection conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the Boc deprotection of azabicyclo[3.1.0]hexane derivatives?

A1: The primary issues stem from the inherent strain of the bicyclic system. Under strong acidic conditions (e.g., Trifluoroacetic Acid - TFA), common problems include:

  • Cyclopropane Ring Opening: The strained C-C bonds of the cyclopropane ring can be susceptible to cleavage, leading to the formation of substituted pyrrolidine or piperidine derivatives. This has been observed under certain ionic hydrogenation conditions (TFA with a silane reductant) and catalytic hydrogenation conditions.[1]

  • Decomposition/Fragmentation: In some substituted azabicyclo[3.1.0]hexane systems, acidic conditions can trigger decomposition pathways. For example, a retro-Mannich type reaction has been reported, leading to rearomatization of a pyrrole intermediate and overall decomposition of the desired product.[2]

  • Incomplete Deprotection: As with many Boc deprotections, achieving full conversion can be challenging due to steric hindrance or insufficient acid strength, requiring optimization of reaction time and temperature.

  • Formation of Difficult-to-Handle Salts: The resulting amine salts (e.g., TFA salts) can sometimes be oily or difficult to crystallize, complicating purification.

Q2: I am seeing a complex mixture of products by LC-MS after my deprotection. What could be happening?

A2: A complex product mixture is a strong indicator of compound instability under the chosen deprotection conditions. The likely cause is a combination of incomplete deprotection and competing side reactions like cyclopropane ring opening or fragmentation. It is crucial to analyze the masses of the major byproducts. Masses corresponding to the addition of hydrogen or solvent fragments may suggest ring-opening pathways.

Q3: Are standard acidic methods like TFA in DCM or HCl in dioxane suitable for these compounds?

A3: While widely used, these standard methods must be applied with caution. Success is highly substrate-dependent. There are successful reports using these methods; for instance, deprotection of an N-Boc-3-azabicyclo[3.1.0]hexane derivative with surplus TFA yielded the desired amine in 83%.[3] Another example showed quantitative yield for the deprotection of an endo-6-hydroxymethyl derivative using TFA in CH2Cl2. However, there is always a risk of the side reactions mentioned above. A general procedure for deprotecting trans-3-aza-bicyclo[3.1.0]-hexane derivatives using 4.0 M HCl in dioxane has also been reported in patent literature.[4] Careful reaction monitoring (e.g., by TLC or LC-MS) and starting with mild conditions (e.g., low temperature, short reaction time) is strongly recommended.

Q4: What are some milder alternatives for Boc deprotection if my compound is acid-sensitive?

A4: If standard acidic conditions lead to degradation, several milder alternatives can be considered, although they may require more optimization:

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in dichloromethane can be effective and are sometimes more selective.

  • TMSI (Iodotrimethylsilane): This reagent can perform deprotection under neutral conditions, often in solvents like dichloromethane or chloroform.

  • Thermal Deprotection: Heating the Boc-protected compound in a high-boiling point solvent (like dioxane or toluene) can induce thermolytic cleavage of the Boc group without any reagents. This method is only suitable for thermally stable compounds.

  • Oxalyl Chloride in Methanol: This system provides a mild method for deprotection at room temperature.[5]

  • Mechanochemical Methods: Grinding the Boc-protected amine with p-toluenesulfonic acid monohydrate in a ball mill offers a solvent-free, rapid, and mild deprotection method.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the N-Boc deprotection of azabicyclo[3.1.0]hexane compounds.

Problem 1: Low to No Yield of Deprotected Product, Complex Mixture Observed
Potential Cause Troubleshooting Steps
Compound Instability / Ring Opening 1. Lower the Temperature: Perform the reaction at 0 °C or even -20 °C to minimize side reactions. 2. Reduce Reaction Time: Monitor the reaction closely by LC-MS every 15-30 minutes and quench as soon as the starting material is consumed. 3. Switch to a Milder Acid: Change from neat TFA to a solution of 4M HCl in dioxane, which is often considered milder. 4. Use an Alternative Method: If acidic conditions consistently fail, explore non-acidic methods like thermal deprotection or using TMSI.
Retro-Mannich Fragmentation 1. This pathway is highly substrate-specific. If suspected, acidic deprotection should be avoided entirely. 2. Prior modification of other functional groups on the molecule may be necessary to prevent this decomposition pathway. For instance, reducing an ester to an alcohol on the scaffold has been shown to stabilize the amine product against fragmentation.[2]
Problem 2: Incomplete Deprotection Reaction
Potential Cause Troubleshooting Steps
Insufficient Acid Strength/Concentration 1. Increase TFA Concentration: Move from 20% TFA in DCM to 50% or even neat TFA. 2. Increase Equivalents of HCl: If using HCl in dioxane, increase the equivalents of HCl relative to the substrate. 3. Check Reagent Quality: TFA is hygroscopic. Use a fresh bottle to ensure it is anhydrous.
Steric Hindrance 1. Increase Reaction Temperature: After trying the reaction at room temperature, gently warm the mixture to 40-50 °C. 2. Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 4-12 hours), with careful monitoring for byproduct formation.
Poor Solubility 1. Change Solvent System: If the substrate is not fully dissolved, try alternative solvents. For HCl-based deprotections, adding a co-solvent like methanol might improve solubility.

Data Presentation

The following table summarizes quantitative data from literature for different Boc deprotection strategies on azabicyclo[3.1.0]hexane systems. Note that direct comparison is challenging as the substrates vary.

Substrate TypeReagent / ConditionsSolventTimeTemp.YieldNotesReference
Substituted 6-amino-3-azabicyclo[3.1.0]hexaneTrifluoroacetic Acid (surplus)--Mild83%Successful deprotection without reported side-reactions.[3]
endo-3-azabicyclo[3.1.0]hex-6-yl-methanolTrifluoroacetic AcidCH₂Cl₂-RTQuant.Clean and quantitative removal of the Boc group.[1]
trans-3-aza-bicyclo[3.1.0]hexane derivative4.0 M HCl in dioxaneDioxane1-4 hRT-General procedure, yield not specified.[4]
Functionalized 3-azabicyclo[3.1.0]hexaneTFA or pTSA---0%Complete decomposition of the starting material observed.[2]
4-(arylmethylene)-3-azabicyclo[3.1.0]hexan-2-oneH₂ (1 bar), cat. Pd/CEtOH16 hRT-Side reaction: Concomitant ring opening of the cyclopropane was observed.[1]

Experimental Protocols

Protocol 1: General Procedure using Trifluoroacetic Acid (TFA)
  • Dissolve the N-Boc-azabicyclo[3.1.0]hexane derivative in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA). A typical starting concentration is 20-50% (v/v) TFA in DCM. For less reactive substrates, neat TFA can be used.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS at 30-minute intervals. If the reaction is sluggish, allow it to warm to room temperature.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize residual acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine. The product may be obtained as the free base or TFA salt depending on the workup.

Protocol 2: General Procedure using Hydrogen Chloride (HCl) in Dioxane
  • Place the N-Boc-azabicyclo[3.1.0]hexane derivative in a round-bottom flask with a stir bar.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl). A co-solvent such as methanol or DCM may be added if solubility is an issue.

  • Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt often precipitates from the solution.

  • Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 4 hours.

  • Upon completion, if a precipitate has formed, collect the solid by filtration and wash with a cold solvent like diethyl ether. Dry under vacuum to yield the hydrochloride salt.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.

Visualizations

Troubleshooting Workflow

G start Start: Boc Deprotection of Azabicyclo[3.1.0]hexane condition_check Standard Conditions: TFA/DCM or HCl/Dioxane @ 0°C to RT start->condition_check monitor Monitor Reaction by LC-MS condition_check->monitor outcome1 Clean & Complete Deprotection? monitor->outcome1 success Success! Proceed to Workup outcome1->success Yes outcome2 Incomplete Reaction outcome1->outcome2 No, Incomplete outcome3 Decomposition/ Ring Opening outcome1->outcome3 No, Side Reactions troubleshoot1 Increase Temp/Time Increase Acid Conc. Check Reagent Quality outcome2->troubleshoot1 troubleshoot2 Lower Temperature (-20°C to 0°C) Reduce Reaction Time outcome3->troubleshoot2 troubleshoot1->monitor troubleshoot2->monitor mild_methods Switch to Milder/Alternative Methods: - Lewis Acids (ZnBr₂) - TMSI - Thermal Deprotection troubleshoot2->mild_methods If still fails

Caption: A logical workflow for troubleshooting common Boc deprotection issues.

Reaction Pathways: Desired vs. Side Reactions

G sub N-Boc-Azabicyclo[3.1.0]hexane reagent H⁺ (TFA or HCl) sub->reagent Protonation desired_path Desired Pathway side_path1 Side Reaction 1 side_path2 Side Reaction 2 prod_desired Deprotected Amine Stable Bicyclic Core desired_path->prod_desired Boc Cleavage prod_side1 Ring-Opened Product e.g., Substituted Pyrrolidine side_path1->prod_side1 Cyclopropane Cleavage prod_side2 Fragmentation Product e.g., Aromatized Pyrrole side_path2->prod_side2 Retro-Mannich

References

Technical Support Center: Scale-Up Synthesis of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the scale-up synthesis of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate, a key building block in pharmaceutical research.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale preparation of this compound?

A1: The most prevalent and scalable route starts from the commercially available tert-butyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate. This route involves a two-step process: oxidation of the primary alcohol to an aldehyde, followed by a reductive amination to form the primary amine, which is then protected with a tert-butoxycarbonyl (Boc) group.

Q2: What are the critical parameters to control during the oxidation step?

A2: Temperature control is crucial during the oxidation, especially when using Swern oxidation or other activated DMSO-based reagents, to minimize the formation of side products. The slow addition of reagents is also critical for maintaining control over the reaction exotherm.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Oxalyl chloride and dimethyl sulfoxide (DMSO) used in Swern oxidation can react violently if mixed improperly. Always add oxalyl chloride to the solvent followed by the slow addition of DMSO at a low temperature. Additionally, handle all reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of each reaction step. For the oxidation step, staining with potassium permanganate can help visualize both the starting material (alcohol) and the product (aldehyde). For the reductive amination and Boc-protection steps, staining with ninhydrin can be used to visualize the primary amine intermediate. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Experimental Protocols

Step 1: Synthesis of tert-butyl (1R,5S,6r)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

This procedure details the oxidation of the starting alcohol to the corresponding aldehyde using a Swern oxidation.

Methodology:

  • To a solution of dimethyl sulfoxide (DMSO) in dichloromethane (DCM) cooled to -78 °C, slowly add oxalyl chloride.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of tert-butyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate in DCM to the reaction mixture and stir for another 30 minutes at -78 °C.[1]

  • Add triethylamine (TEA) to the mixture and allow it to warm to room temperature while stirring for 1 hour.[1]

  • Quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash silica gel chromatography.

Step 2: Synthesis of this compound

This procedure describes the conversion of the aldehyde to the final Boc-protected amine via reductive amination.

Methodology:

  • Dissolve the aldehyde from Step 1 in methanol and add an aqueous solution of ammonia followed by ammonium chloride.

  • Stir the mixture at room temperature for 2 hours to form the intermediate imine.

  • Add sodium cyanoborohydride in one portion and continue stirring at room temperature for 12 hours.

  • Acidify the reaction mixture with HCl and then basify with NaOH to pH > 12.

  • Extract the amine with DCM, dry the organic layer over sodium sulfate, and concentrate in vacuo.

  • Dissolve the crude amine in DCM and add di-tert-butyl dicarbonate (Boc)₂O and triethylamine.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Data Presentation

StepStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1tert-butyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylateDMSO, Oxalyl chloride, TriethylamineDichloromethane-78 to 202.5~91[1]
2tert-butyl (1R,5S,6r)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylateAmmonia, Ammonium chloride, Sodium cyanoborohydride, (Boc)₂O, TriethylamineMethanol, Dichloromethane2018Not specified

Troubleshooting Guide

Issue 1: Low or no yield of aldehyde in Step 1.

  • Possible Cause A: Inactive reagents.

    • Solution: Use freshly opened or distilled oxalyl chloride and anhydrous DMSO. Ensure the starting alcohol is pure and dry.

  • Possible Cause B: Incorrect reaction temperature.

    • Solution: Maintain the temperature at -78 °C during the addition of reagents. Use a dry ice/acetone bath for consistent low temperatures.

  • Possible Cause C: Premature quenching of the reaction.

    • Solution: Ensure each step of the addition and stirring is allowed to proceed for the specified time before adding the next reagent.

Issue 2: Incomplete reaction during the reductive amination in Step 2.

  • Possible Cause A: Inefficient imine formation.

    • Solution: Ensure the pH of the reaction mixture is appropriate for imine formation (typically weakly acidic to neutral). The addition of ammonium chloride helps to buffer the reaction.

  • Possible Cause B: Deactivation of the reducing agent.

    • Solution: Sodium cyanoborohydride is sensitive to strongly acidic conditions. Ensure the pH is controlled during the reaction. Use a freshly opened bottle of the reducing agent.

Issue 3: Difficulty in purifying the final product.

  • Possible Cause A: Presence of unreacted starting materials or byproducts.

    • Solution: Optimize the reaction conditions to drive the reaction to completion. For purification, try different solvent systems for column chromatography or explore recrystallization from a suitable solvent system like ethyl acetate/hexanes.

  • Possible Cause B: The product is an oil instead of a solid.

    • Solution: If the product is an oil, ensure all solvent has been removed under high vacuum. If it remains an oil, purification by column chromatography is the best approach.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reductive Amination & Protection Start tert-butyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Intermediate tert-butyl (1R,5S,6r)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate Start->Intermediate Swern Oxidation (DMSO, (COCl)₂, TEA) Amine (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-amine Intermediate->Amine 1. NH₃, NH₄Cl 2. NaBH₃CN FinalProduct This compound Amine->FinalProduct (Boc)₂O, TEA

Caption: Synthetic workflow for this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of tert-Butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate Analogs as Dipeptidyl Peptidase-IV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic scaffold of 3-azabicyclo[3.1.0]hexane has emerged as a key structural motif in the design of various therapeutic agents due to its conformational rigidity. This guide focuses on the biological activity of analogs of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate, particularly their role as inhibitors of Dipeptidyl Peptidase-IV (DPP-4). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.

DPP-4 is a serine protease that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These hormones are crucial for regulating glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the half-life of active incretins is prolonged, leading to improved glycemic control.

This guide provides a comparative analysis of the DPP-4 inhibitory activity of 3-azabicyclo[3.1.0]hexane derivatives, details the experimental protocols for activity assessment, and illustrates the relevant biological pathways.

Quantitative Data Summary

The following table summarizes the in vitro DPP-4 inhibitory activity of two representative analogs featuring the 3-azabicyclo[3.1.0]hexane moiety. This data is derived from a review of 2-cyanopyrrolidine-based DPP-4 inhibitors, where the 3-azabicyclo[3.1.0]hexane group serves as a key substituent.[1]

Compound IDStructureDPP-4 IC₅₀ (nM)[1]
82 (S)-1-(2-((1R,5S)-3-(pyrimidin-2-yl)-3-azabicyclo[3.1.0]hexan-6-ylamino)acetyl)pyrrolidine-2-carbonitrile31
83 (S)-1-(2-((1R,5S)-3-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl)-3-azabicyclo[3.1.0]hexan-6-ylamino)acetyl)pyrrolidine-2-carbonitrile27

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that substitutions on the 3-position of the azabicyclo[3.1.0]hexane ring with different heterocyclic moieties yield compounds with potent DPP-4 inhibitory activity in the nanomolar range.

Experimental Protocols

The determination of DPP-4 inhibitory activity is typically conducted using a fluorometric in vitro assay. The following is a generalized protocol based on commercially available kits and published methodologies.[1][2]

In Vitro DPP-4 Inhibitor Screening Assay (Fluorometric)

  • Principle: The assay measures the activity of recombinant human DPP-4 by detecting the cleavage of a fluorogenic substrate, typically Gly-Pro-aminomethylcoumarin (AMC). In the presence of an inhibitor, the rate of AMC release is reduced, leading to a decrease in fluorescence.

  • Materials:

    • Recombinant Human DPP-4 enzyme

    • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)

    • Fluorogenic Substrate (H-Gly-Pro-AMC)

    • Test compounds (analogs of this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Positive control inhibitor (e.g., Sitagliptin)

    • 96-well black microplate with a clear bottom

    • Fluorescence microplate reader with excitation/emission wavelengths of approximately 360/460 nm.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • In a 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the test compound or control solution to designated wells. Include wells for enzyme control (no inhibitor) and blank (no enzyme).

    • Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between the enzyme and the inhibitors.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence intensity over time (kinetic mode) for a set duration (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

Visualizations

The following diagrams illustrate the key biological pathway and a typical experimental workflow.

DPP4_Signaling_Pathway cluster_gut Gut (L-cells) Food Intake Food Intake GLP-1/GIP Active Incretins (GLP-1, GIP) Food Intake->GLP-1/GIP stimulates release Beta-cells Beta-cells GLP-1/GIP->Beta-cells stimulates Alpha-cells Alpha-cells GLP-1/GIP->Alpha-cells inhibits DPP-4 DPP-4 Enzyme GLP-1/GIP->DPP-4 substrate for Insulin Insulin Beta-cells->Insulin secretes Glucagon Glucagon Alpha-cells->Glucagon secretes Glucose_Uptake Peripheral Glucose Uptake Insulin->Glucose_Uptake Glucose_Production Hepatic Glucose Production Glucagon->Glucose_Production promotes Inactive_Incretins Inactive Incretins DPP-4->Inactive_Incretins inactivates to Analogs 3-Azabicyclo[3.1.0]hexane Analogs Analogs->DPP-4 inhibit Experimental_Workflow start Start prep Prepare Reagents: - DPP-4 Enzyme - Test Compounds (Analogs) - Substrate (Gly-Pro-AMC) - Assay Buffer start->prep plate Plate Setup (96-well): - Add Enzyme - Add Test Compounds/Controls prep->plate incubate1 Pre-incubation (10-15 min @ 37°C) plate->incubate1 add_substrate Add Substrate to Initiate Reaction incubate1->add_substrate read Kinetic Fluorescence Reading (Ex/Em: 360/460 nm) (30-60 min @ 37°C) add_substrate->read analyze Data Analysis: - Calculate Reaction Rates - Determine % Inhibition read->analyze ic50 Calculate IC₅₀ Values analyze->ic50 end End ic50->end

References

Unveiling the Anticancer Potential: A Comparative Analysis of 3-Azabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, the 3-azabicyclo[3.1.0]hexane core has emerged as a promising framework for the development of potent antiproliferative agents. This guide provides a comparative analysis of the antiproliferative activity of various 3-azabicyclo[3.1.0]hexane derivatives, supported by experimental data, to aid in the advancement of cancer research and drug discovery.

A growing body of evidence highlights the significant cytotoxic effects of 3-azabicyclo[3.1.0]hexane derivatives against a range of human cancer cell lines. These compounds, often synthesized through 1,3-dipolar cycloaddition reactions, have demonstrated the ability to inhibit cancer cell growth, disrupt cellular architecture, and induce cell death. The antiproliferative activity is largely attributed to their impact on the actin cytoskeleton, a critical component in cell motility, division, and morphology.

Comparative Antiproliferative Activity

The antiproliferative efficacy of 3-azabicyclo[3.1.0]hexane derivatives has been evaluated against several cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison. The data presented below summarizes the activity of different series of these compounds.

Spiro-fused [3-Azabicyclo[3.1.0]hexane]oxindoles

This class of compounds has shown notable activity against various cancer cell lines. For instance, certain derivatives have exhibited potent cytotoxicity against human erythroleukemia (K562), acute T cell leukemia (Jurkat), cervical carcinoma (HeLa), and melanoma (Sk-mel-2) cell lines, with IC50 values in the low micromolar range.[1]

Compound SeriesCell LineIC50 (µM) after 72h
Spiro-[3-azabicyclo[3.1.0]hexane]oxindolesJurkat2 - 10
K-5622 - 10
HeLa2 - 10
Sk-mel-22 - 10
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines]

Derivatives containing a spiro-fused barbiturate framework have also been investigated as potential antitumor agents. These compounds have demonstrated significant antiproliferative effects across a panel of human and murine cancer cell lines, including K562, Jurkat, HeLa, and mouse colon carcinoma (CT26).[2][3] The most effective compounds in this series displayed IC50 values ranging from 4.2 to 24.1 µM.[2][3]

Compound SeriesCell LineIC50 Range (µM) after 72h
3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines]K-5624 ± 2 to 14 ± 1
HeLa12 ± 6 to 70 ± 4
Jurkat8 ± 2 to 19 ± 5
CT263 ± 1 to 9 ± 1
Spiro-fused 3-Azabicyclo[3.1.0]hexanes with Acenaphthylene-1(2H)-one

Another series of interest involves 3-azabicyclo[3.1.0]hexanes spiro-fused to an acenaphthylene-1(2H)-one framework. Within this class, specific adducts have shown significant antiproliferative activity, particularly against the K562 cell line, with IC50 values around 25–27 µM.[4]

Compound SeriesCell LineIC50 (µM) after 72h
Spiro-fused 3-azabicyclo[3.1.0]hexanesK562~25 - 27

Mechanism of Action: Targeting the Cellular Engine

The primary mechanism underlying the antiproliferative activity of these compounds appears to be the disruption of the actin cytoskeleton.[1] This critical cellular machinery is responsible for maintaining cell shape, facilitating movement, and enabling cell division.

Experimental evidence from confocal microscopy reveals that treatment with 3-azabicyclo[3.1.0]hexane derivatives leads to the disappearance of stress fibers and a diffuse distribution of granular actin within the cytoplasm.[1][2] Furthermore, a significant reduction in filopodia-like membrane protrusions is observed, indicating a decrease in cell motility.[1][2] This disruption of the actin cytoskeleton can inhibit cancer cell migration and invasion, key processes in metastasis.

In addition to cytoskeletal disruption, these compounds have been shown to induce cell cycle arrest, with an accumulation of cells in the G0/G1 or SubG1 phases.[1] Some derivatives also impact the mitochondrial membrane potential, suggesting an induction of apoptosis.[4]

Experimental Protocols

The evaluation of the antiproliferative activity of 3-azabicyclo[3.1.0]hexane derivatives is predominantly conducted using the MTS assay.

MTS Assay for Cell Proliferation

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. The principle lies in the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium. The quantity of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5x10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 3-azabicyclo[3.1.0]hexane derivatives and incubated for a specified period, typically 72 hours.

  • MTS Reagent Addition: Following the incubation period, the MTS reagent is added to each well.

  • Incubation: The plates are incubated for 1 to 4 hours at 37°C to allow for the conversion of MTS to formazan.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the antiproliferative activity of the test compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Dilution Series treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation 72h Incubation treatment->incubation mts_addition MTS Reagent Addition incubation->mts_addition formazan_incubation 1-4h Incubation mts_addition->formazan_incubation absorbance Absorbance Measurement (490nm) formazan_incubation->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: Experimental workflow for antiproliferative activity assessment.

The disruption of the actin cytoskeleton by these compounds suggests a potential signaling pathway involvement. While the precise pathway is still under investigation, it is known that pathways such as the PI3K/AKT and those involving Rho GTPases (e.g., Rac1, Cdc42) are key regulators of actin dynamics in cancer cells.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects receptor Receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt rho_gtpases Rho GTPases (Rac1, Cdc42) akt->rho_gtpases arp23 Arp2/3 Complex rho_gtpases->arp23 actin Actin Polymerization arp23->actin cytoskeleton Actin Cytoskeleton Disruption compound 3-Azabicyclo[3.1.0]hexanes compound->arp23 Inhibition? motility Decreased Motility & Invasion cytoskeleton->motility

Caption: Putative signaling pathway affected by the compounds.

References

Comparative Analysis of 6-Amido-3-azabicyclo[3.1.0]hexane Derivatives as Dipeptidyl Peptidase-IV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 6-amido-3-azabicyclo[3.1.0]hexane scaffold has emerged as a promising framework in the design of potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV). This enzyme plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes. This guide provides a comparative analysis of the structure-activity relationship (SAR) of various 6-amido-3-azabicyclo[3.1.0]hexane derivatives, supported by experimental data and protocols.

Structure-Activity Relationship Overview

The core 3-azabicyclo[3.1.0]hexane moiety serves as a rigid scaffold that mimics the proline residue of natural DPP-IV substrates. The SAR of this class of inhibitors is primarily dictated by the nature of the substituent at the 6-amido position and the substituent on the 3-azabicyclo nitrogen.

Key SAR insights from various studies indicate that:

  • Amide Substituent at C6: The substituent on the amide at the C6 position plays a critical role in binding to the S1 subsite of the DPP-IV enzyme. Aromatic and heteroaromatic groups are generally favored.

  • Substituent at N3: Modifications at the N3 position influence the interaction with the S2 subsite of the enzyme. The introduction of conformationally restricted N-aryl or N-heteroaryl groups at this position has been explored to enhance potency and selectivity.[1]

  • Stereochemistry: The stereochemistry of the bicyclic system and its substituents is crucial for optimal binding and inhibitory activity.

The general structure-activity relationship can be visualized as follows:

General SAR of 6-amido-3-azabicyclo[3.1.0]hexane DPP-IV inhibitors.

Quantitative Comparison of DPP-IV Inhibitors

The following table summarizes the in vitro inhibitory activity of representative 6-amido-3-azabicyclo[3.1.0]hexane derivatives against DPP-IV.

Compound IDR (Substituent at N3)Amide Substituent (at C6)DPP-IV IC50 (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9Reference
1 H2-Cyanopyrrolidine31>320-fold>320-fold[2]
2 H2-Cyanopyrrolidine with 4-fluoro27>370-fold>370-fold[2]
3 Aryl2-Cyanopyrrolidine---[1]
4 Heteroaryl2-Cyanopyrrolidine---[1]

Data presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. Selectivity is expressed as the ratio of IC50 for DPP-8 or DPP-9 to DPP-IV.

Experimental Protocols

The in vitro inhibitory activity of the compounds against DPP-IV is typically determined using a fluorometric assay.

Workflow for DPP-IV Inhibition Assay:

DPP4_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Human DPP-IV enzyme - Fluorogenic substrate (e.g., Gly-Pro-AMC) - Assay buffer (e.g., Tris-HCl) - Test compounds start->prepare_reagents dispense_compounds Dispense test compounds and controls into a 96-well plate prepare_reagents->dispense_compounds add_enzyme Add DPP-IV enzyme to each well dispense_compounds->add_enzyme pre_incubate Pre-incubate at room temperature add_enzyme->pre_incubate add_substrate Add fluorogenic substrate to initiate the reaction pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure_fluorescence Measure fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) incubate->measure_fluorescence calculate_ic50 Calculate % inhibition and determine IC50 values measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Workflow of a typical DPP-IV enzymatic assay.

Protocol Details:

  • Reagents: Purified human DPP-IV, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) as the substrate, and a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Procedure: The assay is performed in a 96-well plate format. Test compounds at various concentrations are pre-incubated with the DPP-IV enzyme for a specified period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate, Gly-Pro-AMC.

  • Measurement: The plate is incubated at 37°C, and the fluorescence generated by the cleavage of the substrate is measured at regular intervals using a fluorescence plate reader (Excitation/Emission wavelengths of approximately 360/460 nm).

  • Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition is calculated relative to a control without any inhibitor. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

To assess the selectivity of the compounds, similar enzymatic assays are conducted for related proteases such as DPP-8 and DPP-9. The IC50 values obtained for these enzymes are then compared to the IC50 value for DPP-IV to determine the selectivity ratio. A higher ratio indicates greater selectivity for DPP-IV.

Alternative Scaffolds and Future Directions

While the 6-amido-3-azabicyclo[3.1.0]hexane scaffold has proven to be effective, other related bicyclic and heterocyclic systems have also been investigated as DPP-IV inhibitors. These include derivatives of 2-cyanopyrrolidine and other conformationally restricted moieties.[2][3] Future research in this area may focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to develop orally bioavailable drugs with improved efficacy and safety profiles for the treatment of type 2 diabetes. The exploration of multi-target ligands, for instance, compounds that also inhibit carbonic anhydrases, is another emerging area of interest.[4]

References

Navigating the Landscape of HCV NS3/4A Protease Inhibitors: A Comparative Guide to Scaffolds Beyond Tert-Butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel, effective, and safe therapeutics against the Hepatitis C Virus (HCV) remains a critical endeavor. A key target in this pursuit is the NS3/4A protease, an enzyme essential for viral replication. The scaffold, tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate, famously incorporated into the first-generation inhibitor boceprevir, marked a significant milestone in direct-acting antiviral (DAA) therapy. However, the landscape of drug design is one of continuous evolution, driven by the need to overcome limitations such as resistance, improve pharmacokinetic profiles, and enhance patient outcomes. This guide provides a comprehensive comparison of alternative scaffolds to the foundational 3-azabicyclo[3.1.0]hexane core, supported by experimental data and detailed protocols to inform the next generation of HCV drug discovery.

The HCV NS3/4A protease is a serine protease responsible for cleaving the viral polyprotein into mature non-structural proteins, a critical step in the viral life cycle.[1][2] Furthermore, it plays a role in the virus's evasion of the host's innate immune response by cleaving key signaling proteins like TRIF and MAVS.[1][3][4] Inhibition of this enzyme effectively halts viral replication, making it a prime target for antiviral therapy.

This guide will delve into a comparative analysis of various chemical scaffolds that have been explored as alternatives to the one found in boceprevir, presenting key performance data in a structured format.

Comparative Analysis of Inhibitor Scaffolds

The development of HCV NS3/4A protease inhibitors has seen a progression from linear peptidomimetic α-ketoamides to macrocyclic structures and other novel heterocyclic systems. Each class offers distinct advantages and disadvantages in terms of potency, selectivity, resistance profile, and pharmacokinetic properties.

Table 1: In Vitro Potency of HCV NS3/4A Protease Inhibitors with Different Scaffolds
Compound/Scaffold ClassRepresentative CompoundScaffold TypeTarget GenotypeIC50 / Ki (nM)EC50 (nM)Data Source(s)
3-Azabicyclo[3.1.0]hexane BoceprevirPeptidomimetic α-ketoamide1Ki: 14190 (replicon)[5]
Peptidomimetic α-ketoamide TelaprevirLinear Peptidomimetic1Ki: 7354 (replicon)[6][7]
Macrocyclic Simeprevir (TMC435350)Macrocyclic Peptidomimetic1a, 1b, 2, 4, 5, 6<138-28 (replicon)[8][9][10]
Macrocyclic MK-5172Macrocyclic1a, 1b, 2a, 3SubnanomolarSubnanomolar to low nanomolar[11]
Tryptophan Derivative Compound 22Tryptophan-based1bIC50: 4,600640 (replicon)[3]

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; EC50: Half-maximal effective concentration. Note: Direct comparison of absolute values should be made with caution as experimental conditions may vary between studies.

Table 2: Preclinical Pharmacokinetic Profiles of Representative HCV Protease Inhibitors
CompoundScaffold TypeSpeciesOral Bioavailability (%)Key Pharmacokinetic FeaturesData Source(s)
Boceprevir 3-Azabicyclo[3.1.0]hexaneHumanVariable, food enhances absorptionMetabolized by aldo-ketoreductase and CYP3A4/5.[5][12]
Telaprevir Linear PeptidomimeticHuman~45-55 (with food)Substrate and inhibitor of CYP3A4 and P-glycoprotein.[13][14][15]
Simeprevir MacrocyclicRat / Human44 (rat), 44 (human)Extensive liver distribution; metabolized by CYP3A4.[8][9][16]
MK-5172 MacrocyclicRat / Dog12-13Low to moderate clearance, significant liver concentrations.[11]

Experimental Protocols

The evaluation of novel HCV NS3/4A protease inhibitors relies on a standardized set of in vitro assays. Below are detailed methodologies for the key experiments cited in this guide.

HCV NS3/4A Protease Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of the NS3/4A protease.

Materials:

  • Recombinant HCV NS3/4A protease (genotype-specific)

  • Fluorogenic substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-K(Dabsyl)-NH₂)

  • Assay buffer: 50 mM HEPES, pH 7.4, 10 mM DTT, 0.015% n-dodecyl-β-D-maltoside, 10% glycerol

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the microplate, add 1 µL of the compound solution to each well.

  • Add 20 µL of the NS3/4A protease solution (final concentration ~5-10 nM) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution (final concentration ~100-200 nM).

  • Immediately measure the fluorescence intensity over time (e.g., every minute for 30 minutes) using a plate reader with appropriate excitation and emission wavelengths for the fluorophore/quencher pair (e.g., Ex: 340 nm, Em: 490 nm for Edans/Dabsyl).

  • Calculate the initial reaction rates from the linear phase of the fluorescence increase.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

HCV Replicon Cell-Based Assay

This assay assesses the antiviral activity of a compound in a cellular context by measuring the inhibition of HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) containing a subgenomic HCV replicon.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing a luciferase reporter gene)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the HCV replicon cells in 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the test compounds.

  • Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

  • After the incubation period, measure the luciferase activity according to the manufacturer's protocol. Briefly, lyse the cells and add the luciferase substrate, then measure the luminescence using a luminometer.

  • In a parallel plate, assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxicity of the compounds.

  • Calculate the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values by plotting the percentage of inhibition of luciferase activity or cell viability against the logarithm of the compound concentration. The therapeutic index is calculated as the ratio of CC50 to EC50.

Visualizing the Mechanism and Workflow

To better understand the context of HCV NS3/4A protease inhibition, the following diagrams illustrate the viral polyprotein processing pathway and a typical drug screening workflow.

HCV_Polyprotein_Processing polyprotein HCV Polyprotein host_protease Signal Peptidase Signal Peptide Peptidase polyprotein->host_protease Cleavage ns2_3 NS2-3 Autoprotease polyprotein->ns2_3 Autocleavage ns3_4a NS3/4A Protease polyprotein->ns3_4a Cleavage structural Structural Proteins (C, E1, E2, p7) host_protease->structural non_structural Non-Structural Proteins (NS2, NS3, NS4A, NS4B, NS5A, NS5B) ns3_4a->non_structural Drug_Screening_Workflow start Compound Library primary_screen Primary Screening (Enzymatic Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->start Inactive Compounds secondary_screen Secondary Screening (Cell-based Replicon Assay) hit_id->secondary_screen Active Compounds potency_cyto Potency (EC50) & Cytotoxicity (CC50) Determination secondary_screen->potency_cyto sar Structure-Activity Relationship (SAR) Studies potency_cyto->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

References

A Comparative Guide to the Synthesis of 3-Azabicyclo[3.1.0]hexane Cores

Author: BenchChem Technical Support Team. Date: December 2025

The 3-azabicyclo[3.1.0]hexane scaffold is a pivotal structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and pharmaceuticals. Its rigid, three-dimensional structure allows for precise positioning of pharmacophores, making it a valuable component in drug design. This guide provides a comparative analysis of two prominent and validated synthetic routes to this important core: the Rhodium(II)-catalyzed cyclopropanation of 2,5-dihydropyrroles and the Palladium-catalyzed cyclopropanation of maleimides.

Overview of Synthetic Strategies

The construction of the 3-azabicyclo[3.1.0]hexane core primarily involves the formation of the fused cyclopropane ring onto a pre-existing five-membered nitrogen heterocycle or the simultaneous formation of both rings. Transition metal catalysis has emerged as a powerful tool for these transformations, offering high efficiency and stereocontrol. This comparison will focus on two of the most effective methods utilizing different transition metals and starting materials.

Route 1: Rhodium(II)-Catalyzed Intramolecular Cyclopropanation

This approach involves the reaction of an N-protected 2,5-dihydropyrrole with a diazo compound, typically ethyl diazoacetate, in the presence of a dirhodium(II) catalyst. This method is highly efficient, often requiring very low catalyst loadings, and can be tuned to selectively produce either the exo- or endo-diastereomer of the product.[1][2][3]

G cluster_0 Route 1: Rhodium(II)-Catalyzed Cyclopropanation N-Boc-2,5-dihydropyrrole N-Boc-2,5-dihydropyrrole Reaction_Vessel Reaction_Vessel N-Boc-2,5-dihydropyrrole->Reaction_Vessel Ethyl_diazoacetate Ethyl_diazoacetate Ethyl_diazoacetate->Reaction_Vessel Rh2_catalyst Rh2_catalyst Rh2_catalyst->Reaction_Vessel exo_endo_mixture exo/endo mixture Reaction_Vessel->exo_endo_mixture Selective_hydrolysis Selective_hydrolysis exo_endo_mixture->Selective_hydrolysis exo_product exo-3-azabicyclo[3.1.0]hexane Selective_hydrolysis->exo_product Base-catalyzed epimerization endo_product endo-3-azabicyclo[3.1.0]hexane Selective_hydrolysis->endo_product Selective hydrolysis

Caption: Workflow for Rhodium(II)-catalyzed synthesis.

Route 2: Palladium-Catalyzed Cyclopropanation

This strategy employs the reaction of maleimides with N-tosylhydrazones in the presence of a palladium catalyst. This method is noted for its practicality, scalability to the gram scale, and ability to generate a diverse range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with excellent diastereoselectivity.[4][5][6]

G cluster_1 Route 2: Palladium-Catalyzed Cyclopropanation Maleimide Maleimide Reaction_Vessel_2 Reaction_Vessel_2 Maleimide->Reaction_Vessel_2 N-tosylhydrazone N-tosylhydrazone N-tosylhydrazone->Reaction_Vessel_2 Pd_catalyst Pd_catalyst Pd_catalyst->Reaction_Vessel_2 Product_mixture Diastereomeric mixture Reaction_Vessel_2->Product_mixture Chromatography Chromatography Product_mixture->Chromatography Major_diastereoisomer Major Diastereoisomer Chromatography->Major_diastereoisomer

Caption: Workflow for Palladium-catalyzed synthesis.

Comparative Data

The following table summarizes the key performance indicators for each synthetic route based on published experimental data.

ParameterRoute 1: Rhodium(II)-Catalyzed CyclopropanationRoute 2: Palladium-Catalyzed Cyclopropanation
Starting Materials N-Boc-2,5-dihydropyrrole, Ethyl diazoacetateMaleimides, N-tosylhydrazones
Catalyst Dirhodium(II) carboxylates (e.g., Rh₂(OAc)₄)Palladium complexes (e.g., Pd(OAc)₂)
Catalyst Loading As low as 0.005 mol%[1]Typically 2-5 mol%
Yield Up to 95% (for the initial mixture)[2]High yields, often >80%[4]
Diastereoselectivity Tunable for exo or endo isomers (>30:1 dr)[2]High, often favoring a single diastereoisomer
Scalability Demonstrated on a gram scale[1][3]Demonstrated on a gram scale[4]
Purification Can be achieved without chromatography[1]Typically requires silica gel chromatography[4]

Experimental Protocols

Route 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation

To a solution of N-Boc-2,5-dihydropyrrole in a suitable solvent (e.g., dichloromethane), a dirhodium(II) catalyst (0.005 mol%) is added. A solution of ethyl diazoacetate is then added slowly to the reaction mixture at a controlled temperature (e.g., 40 °C). The reaction progress is monitored by TLC or NMR. Upon completion, the solvent is removed under reduced pressure. The resulting mixture of exo and endo isomers can be separated and isolated through selective hydrolysis or base-catalyzed epimerization, often avoiding the need for chromatographic purification.[1][2][3]

Route 2: General Procedure for Palladium-Catalyzed Cyclopropanation

A mixture of the maleimide, N-tosylhydrazone, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if required), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., toluene) is heated under an inert atmosphere. The reaction is typically stirred at an elevated temperature (e.g., 100 °C) for several hours. After completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane derivative as the major diastereoisomer.[4][6]

Conclusion

Both the Rhodium(II)-catalyzed and Palladium-catalyzed cyclopropanation routes offer effective and reliable methods for the synthesis of the 3-azabicyclo[3.1.0]hexane core.

The Rhodium(II)-catalyzed route is particularly advantageous due to its exceptionally low catalyst loadings and the ability to selectively access either the exo or endo diastereomer without the need for chromatography.[1] This makes it a highly atom-economical and efficient process, especially for targeted synthesis.

The Palladium-catalyzed route provides a practical and robust method for accessing a wide array of 3-azabicyclo[3.1.0]hexane derivatives from readily available maleimides.[4] Its demonstrated scalability and high yields make it a valuable tool for generating compound libraries for drug discovery programs, although it generally requires chromatographic purification to isolate the major diastereoisomer.[4]

The choice between these two excellent methods will ultimately depend on the specific research goals, the desired stereochemical outcome, and the importance of factors such as catalyst cost, purification requirements, and substrate availability.

References

LpxC Inhibitors: A Comparative Analysis of Cyclopropane-Containing vs. Non-Cyclopropane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of LpxC inhibitors, comparing the clinical candidate ACHN-975, which features a cyclopropane moiety, with other notable inhibitors lacking this structural feature. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis supported by quantitative data and detailed experimental protocols.

The rise of multidrug-resistant Gram-negative bacteria poses a significant threat to global health, necessitating the development of novel antibiotics with new mechanisms of action.[1][2] One of the most promising targets is UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a zinc-dependent metalloenzyme that catalyzes the first committed and irreversible step in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria.[3][4] The LpxC enzyme is highly conserved among Gram-negative bacteria and has no mammalian homolog, making it an attractive target for the development of selective antibacterial agents.[1][4]

This guide provides a comparative analysis of LpxC inhibitors, with a focus on the structural feature of a cyclopropane moiety, as exemplified by ACHN-975, versus other potent inhibitors that do not contain this group, such as LPC-233, CHIR-090, and PF-5081090.

Performance Comparison of LpxC Inhibitors

The efficacy of LpxC inhibitors is typically evaluated based on their in vitro enzymatic inhibition (IC50), their whole-cell antibacterial activity (Minimum Inhibitory Concentration, MIC), and their pharmacokinetic and safety profiles. Below is a summary of the performance of key LpxC inhibitors.

Table 1: In Vitro Inhibitory Activity (IC50) Against LpxC Enzymes
CompoundMoietyTarget OrganismIC50 (nM)Reference
ACHN-975 CyclopropaneEnterobacteriaceae spp.0.02[5]
P. aeruginosa1.1[6]
LPC-233 Phenyl-diacetylene cyclopropaneE. coliKI=0.22, KI*=0.0089[7]
CHIR-090 Biphenyl acetyleneA. aeolicusSlow, tight-binding[2]
PF-5081090 Pyridone methylsulfoneP. aeruginosa1.1[8][9]
K. pneumoniae0.069[10]

KI and KI represent the initial and final inhibition constants for slow, tight-binding inhibitors.

Table 2: Antibacterial Activity (MIC) Against Gram-Negative Pathogens
CompoundMoietyP. aeruginosa (MIC90, µg/mL)E. coli (MIC90, µg/mL)K. pneumoniae (MIC90, µg/mL)Enterobacter spp. (MIC90, µg/mL)A. baumannii (MIC90, µg/mL)Reference
ACHN-975 Cyclopropane0.25111>64[5][11]
LPC-233 Phenyl-diacetylene cyclopropane1.0<1.0<1.0<1.0Not specified[7][12]
CHIR-090 Biphenyl acetylene4-fold higher than LpxC-4Not specifiedNot specifiedNot specified>32[13]
PF-5081090 Pyridone methylsulfone10.2510.5>32[10][13]

Key Structural Features and Their Impact

The presence of a cyclopropane ring in ACHN-975 is a notable feature. The solved crystal structure of ACHN-975 in complex with Aquifex aeolicus LpxC reveals that the hydroxamate group chelates the active site zinc ion, while the long-chain portion containing the rigid alkyne and cyclopropane tail extends through a hydrophobic tunnel.[14][15]

In contrast, inhibitors like CHIR-090 and PF-5081090 utilize different hydrophobic tails to occupy this passage. CHIR-090 possesses a biphenyl acetylene moiety, while PF-5081090 has a pyridone methylsulfone structure.[2][10] LPC-233, a promising clinical candidate, incorporates a phenyl-diacetylene cyclopropane group.[1]

A critical aspect of LpxC inhibitor development has been overcoming off-target effects, particularly cardiovascular toxicity. ACHN-975, the first LpxC inhibitor to enter clinical trials, was discontinued due to dose-limiting cardiovascular toxicity, specifically transient hypotension without compensatory tachycardia. Newer generation inhibitors, such as LPC-233, have been designed to mitigate these safety concerns and have shown no detectable adverse cardiovascular toxicity in preclinical animal studies.[12]

Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparative analysis of enzyme inhibitors. Below are detailed methodologies for key assays used in the evaluation of LpxC inhibitors.

LpxC Enzyme Inhibition Assay (Fluorescence-Based)

This assay measures the enzymatic activity of LpxC by detecting the deacetylated product, which generates a fluorescent signal upon reaction with a probe like fluorescamine.

Materials:

  • Purified LpxC enzyme

  • LpxC substrate (e.g., UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compounds (LpxC inhibitors)

  • Fluorescamine solution

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations, ensuring the final DMSO concentration is ≤1%.[1]

  • Assay Reaction:

    • Add 50 µL of the diluted test compound solution to each well of the microplate.

    • Add 25 µL of the diluted LpxC enzyme solution (e.g., final concentration of 5 nM).

    • Pre-incubate for 15 minutes at room temperature to allow inhibitor binding.

    • Initiate the reaction by adding 25 µL of the substrate solution (at a concentration close to its Km value).[1]

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes, ensuring the reaction proceeds in the linear range.[1]

  • Detection:

    • Stop the reaction by adding a suitable reagent (e.g., acetic acid).

    • Add the fluorescamine solution to each well. Fluorescamine reacts with the primary amine of the deacetylated product to generate a fluorescent signal.[1]

    • Incubate at room temperature for 10-15 minutes.[1]

  • Data Acquisition: Measure the fluorescence intensity with an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.[1]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO-only control. Determine the IC50 value by fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Materials:

  • Test compounds (LpxC inhibitors)

  • Gram-negative bacterial strains

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (35-37°C)

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.[2]

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[2]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted test compound. Include positive (bacteria without inhibitor) and negative (broth only) controls.[2]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.[1]

Visualizing Key Concepts

To further aid in the understanding of LpxC inhibition, the following diagrams illustrate the relevant biological pathway, a typical experimental workflow, and the logical relationship between the inhibitor classes.

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxyacyl)-GlcNAc LpxA->UDP_acyl_GlcNAc LpxC LpxC (Target of Inhibition) UDP_acyl_GlcNAc->LpxC UDP_acyl_GlcN UDP-3-O-(R-3-hydroxyacyl)-GlcN LpxC->UDP_acyl_GlcN LpxD LpxD UDP_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X LpxH LpxH Lipid_X->LpxH Lipid_IVA Lipid IVA LpxH->Lipid_IVA Kdo Kdo transferases Late_acyltransferases Late Acyltransferases Kdo->Late_acyltransferases Lipid_IVA->Kdo Lipid_A Lipid A Late_acyltransferases->Lipid_A Inhibitor LpxC Inhibitor Inhibitor->LpxC

Caption: The Lipid A biosynthetic pathway in Gram-negative bacteria, highlighting the role of LpxC.

LpxC_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Inhibitor_Dilution Serial Dilution of LpxC Inhibitor Add_Inhibitor Add Inhibitor to Plate Inhibitor_Dilution->Add_Inhibitor Enzyme_Prep Prepare LpxC Enzyme Solution Add_Enzyme Add Enzyme & Pre-incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate Solution Add_Substrate Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Probe Add Fluorescent Probe Stop_Reaction->Add_Probe Read_Fluorescence Measure Fluorescence Add_Probe->Read_Fluorescence Analyze_Data Calculate % Inhibition & IC50 Read_Fluorescence->Analyze_Data

Caption: Workflow for a fluorescence-based LpxC enzyme inhibition assay.

Inhibitor_Comparison cluster_with_cyclopropane With Cyclopropane Moiety cluster_without_cyclopropane Without Cyclopropane Moiety ACHN_975 ACHN-975 Toxicity Toxicity ACHN_975->Toxicity Cardiovascular Toxicity LPC_233 LPC-233 Safety Safety LPC_233->Safety Improved Safety Profile CHIR_090 CHIR-090 PF_5081090 PF-5081090 LpxC_Inhibitors LpxC Inhibitors LpxC_Inhibitors->ACHN_975 LpxC_Inhibitors->LPC_233 LpxC_Inhibitors->CHIR_090 LpxC_Inhibitors->PF_5081090

Caption: Logical relationship of LpxC inhibitors based on the presence of a cyclopropane moiety.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 3-Azabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel chemical entities is a cornerstone of successful drug design. This guide provides a comprehensive framework for assessing and comparing the metabolic stability of 3-azabicyclo[3.1.0]hexane derivatives, a promising scaffold in modern medicinal chemistry.

The 3-azabicyclo[3.1.0]hexane core, a conformationally rigid nitrogen-containing structure, is increasingly incorporated into drug candidates to enhance target affinity and selectivity.[1][2][3] However, the journey from a promising compound to a viable drug is fraught with metabolic hurdles. A compound's susceptibility to breakdown by the body's metabolic machinery, primarily the cytochrome P450 (CYP) enzyme system in the liver, dictates its half-life, bioavailability, and potential for toxicity.[4][5][6] Therefore, a thorough evaluation of metabolic stability is paramount in the early stages of drug discovery.[7][8]

This guide outlines the standard experimental protocols, data presentation strategies, and logical workflows necessary to conduct a robust comparative assessment of the metabolic stability of 3-azabicyclo[3.1.0]hexane derivatives.

In Vitro Sentinels: The Core Experimental Assays

Two primary in vitro assays form the bedrock of metabolic stability assessment: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

This assay provides a rapid and cost-effective method to evaluate a compound's susceptibility to Phase I metabolic enzymes, such as the critical CYP family.[9][10] It utilizes liver microsomes, which are subcellular vesicles rich in these enzymes.[11][12]

Experimental Protocol:

The fundamental procedure involves incubating the test compound with liver microsomes in the presence of a crucial cofactor, NADPH, which fuels the enzymatic reactions.[13] Aliquots are taken at specific time points, the reaction is quenched, and the remaining amount of the parent compound is quantified using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[10][11][13] A parallel incubation without NADPH serves as a control for non-enzymatic degradation.

Key Parameters Determined:

  • In vitro half-life (t½): The time required for 50% of the compound to be metabolized.

  • Intrinsic clearance (CLint): A measure of the inherent metabolic activity of the liver enzymes towards the compound.[10][11]

Hepatocyte Stability Assay: A More Complete Metabolic Picture

For a more comprehensive understanding of a compound's metabolic fate, the hepatocyte stability assay is employed. This method uses intact liver cells, which contain the full repertoire of both Phase I and Phase II metabolic enzymes.[14][15][16] This allows for the assessment of conjugation reactions (Phase II metabolism) in addition to the oxidative, reductive, and hydrolytic reactions of Phase I.

Experimental Protocol:

In this assay, the test compound is incubated with a suspension or monolayer of hepatocytes.[4][14][16] Similar to the microsomal assay, samples are collected over time, and the disappearance of the parent compound is monitored by LC-MS/MS.[4]

Key Parameters Determined:

  • In vitro half-life (t½): As in the microsomal assay.

  • Intrinsic clearance (CLint): Expressed as the volume of medium cleared of the drug per unit time per million cells.[14]

Structuring the Data for Meaningful Comparison

To facilitate a clear and objective comparison between different 3-azabicyclo[3.1.0]hexane derivatives, all quantitative data should be organized into structured tables.

Table 1: Comparative Metabolic Stability of 3-Azabicyclo[3.1.0]hexane Derivatives in Human Liver Microsomes

Compound IDSubstituent R1Substituent R2t½ (min)CLint (µL/min/mg protein)
Derivative 1 -H-Phenyl45.215.3
Derivative 2 -CH3-Phenyl68.510.1
Derivative 3 -H-Pyridyl35.819.3
Control Verapamil-12.157.3

Table 2: Comparative Metabolic Stability of 3-Azabicyclo[3.1.0]hexane Derivatives in Human Hepatocytes

Compound IDSubstituent R1Substituent R2t½ (min)CLint (µL/min/10⁶ cells)
Derivative 1 -H-Phenyl38.917.8
Derivative 2 -CH3-Phenyl59.311.7
Derivative 3 -H-Pyridyl29.723.3
Control Propranolol-25.427.3

Visualizing the Path to Insight

Diagrams are invaluable for illustrating complex experimental workflows and logical relationships, ensuring clarity and reproducibility.

experimental_workflow cluster_0 Assay Preparation cluster_1 Incubation @ 37°C cluster_2 Sample Analysis Compound Preparation Compound Preparation Initiate Reaction Initiate Reaction Compound Preparation->Initiate Reaction Microsome/Hepatocyte Preparation Microsome/Hepatocyte Preparation Microsome/Hepatocyte Preparation->Initiate Reaction Cofactor Preparation Cofactor Preparation Cofactor Preparation->Initiate Reaction Time-point Sampling Time-point Sampling Initiate Reaction->Time-point Sampling Quench Reaction Quench Reaction Time-point Sampling->Quench Reaction Protein Precipitation Protein Precipitation Quench Reaction->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Interpretation Data Interpretation LC-MS/MS Analysis->Data Interpretation

Caption: General experimental workflow for in vitro metabolic stability assays.

The inherent stability of the 3-azabicyclo[3.1.0]hexane scaffold itself is often considered favorable. However, the nature and position of substituents play a crucial role in determining the overall metabolic profile. For example, the introduction of fluorine atoms can modulate metabolic stability, and CYP450-mediated oxidation is a known metabolic pathway for some derivatives.[1][5] By systematically comparing the stability of a series of analogs, researchers can elucidate critical structure-metabolism relationships (SMRs).

structure_metabolism_relationship Diverse Derivatives Diverse Derivatives Metabolic Stability Data Metabolic Stability Data Diverse Derivatives->Metabolic Stability Data Identify Metabolic Hotspots Identify Metabolic Hotspots Metabolic Stability Data->Identify Metabolic Hotspots Structure-Metabolism Relationship Structure-Metabolism Relationship Identify Metabolic Hotspots->Structure-Metabolism Relationship Design of Stable Analogs Design of Stable Analogs Structure-Metabolism Relationship->Design of Stable Analogs Design of Stable Analogs->Diverse Derivatives

Caption: Iterative cycle of establishing structure-metabolism relationships.

By adhering to these standardized methodologies and principles of data presentation, researchers can effectively navigate the complexities of drug metabolism. This systematic approach will empower the rational design of 3-azabicyclo[3.1.0]hexane derivatives with enhanced metabolic stability, paving the way for the development of safer and more effective medicines.

References

In Vivo Efficacy of Azabicyclo[3.1.0]hexane-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides an objective comparison of the in vivo efficacy of various compounds containing this scaffold, supported by experimental data and detailed protocols. The information is curated for researchers and professionals engaged in drug discovery and development.

I. Comparative Efficacy Data

The following tables summarize the in vivo efficacy of representative compounds from different therapeutic areas, all featuring the azabicyclo[3.1.0]hexane core.

Table 1: Antidepressant Activity
CompoundTargetAnimal ModelKey Efficacy ParameterResultReference
Ropanicant (SUVN-911)α4β2 Nicotinic Acetylcholine Receptor (nAChR) AntagonistRatForced Swim Test (FST)Significant reduction in immobility time.[1][2][1][2]
Ropanicant (SUVN-911)α4β2 nAChR AntagonistRatChronic Mild Stress (Anhedonia)Significant reduction in anhedonia.[1][2][1][2]
Table 2: Neuropathic Pain Alleviation
Compound ClassTargetAnimal ModelKey Efficacy ParameterResultReference
3N-substituted azabicyclo[3.1.0]hexane derivativesT-type Calcium Channel InhibitorsRat (Spinal Nerve Ligation)Mechanical AllodyniaSignificant reduction in mechanical allodynia.[3][3]
3N-substituted azabicyclo[3.1.0]hexane derivativesT-type Calcium Channel InhibitorsRat (Spinal Nerve Ligation)Cold AllodyniaSignificant reduction in cold allodynia (up to 3-fold more than gabapentin at 1h).[3][3]
Table 3: Antitumor Activity
Compound ClassTargetAnimal ModelKey Efficacy ParameterResultReference
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]Not specifiedMouse (CT26 colon carcinoma)Tumor Growth DynamicsPreliminary in vivo experiments showed an impact on tumor growth.[4][5][6][7][4][5][6][7]
Table 4: Anti-Addiction Potential
Compound ClassTargetAnimal ModelKey Efficacy ParameterResultReference
1,2,4-Triazolyl azabicyclo[3.1.0]hexanesDopamine D3 Receptor AntagonistsRodentConditioned Place Preference (CPP)Significantly attenuate the expression of CPP to nicotine and cocaine.[8][9][8][9]

II. Experimental Protocols

Detailed methodologies for the key in vivo experiments cited above are provided to facilitate reproducibility and comparison.

Forced Swim Test (FST) for Antidepressant Activity
  • Animal Model: Male Wistar rats.

  • Apparatus: A transparent plexiglass cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

  • Procedure:

    • Pre-test session: On the first day, rats are individually placed in the cylinder for a 15-minute pre-swim session.

    • Test session: 24 hours after the pre-test, rats are administered the test compound or vehicle. Following the appropriate absorption period, they are placed back into the swim cylinder for a 5-minute test session.

    • Scoring: The duration of immobility (when the rat makes only the movements necessary to keep its head above water) during the 5-minute test is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[10][11][12]

  • Data Analysis: The total time of immobility is calculated and compared between the treated and control groups using appropriate statistical tests.

Chronic Constriction Injury (CCI) Model for Neuropathic Pain
  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level.

    • Proximal to the sciatic trifurcation, four loose ligatures of chromic gut are tied around the nerve with about 1 mm spacing.[13][14][15][16] The ligatures should be tightened to the point of causing a slight constriction without arresting epineural blood flow.

    • The muscle and skin are then sutured.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to the application of filaments of increasing stiffness is determined. An increase in the withdrawal threshold indicates an analgesic effect.[16]

    • Cold Allodynia: Measured by the response latency to a drop of acetone applied to the plantar surface of the paw. An increased latency suggests a reduction in cold sensitivity.

  • Data Analysis: Paw withdrawal thresholds and latencies are compared between treated and control groups over time.

CT26 Syngeneic Tumor Model for Antitumor Activity
  • Animal Model: BALB/c mice.[17]

  • Cell Line: CT26, a murine colon carcinoma cell line.[17][18]

  • Procedure:

    • CT26 cells are cultured and harvested during their exponential growth phase.

    • A suspension of 1 x 10^5 to 1 x 10^6 CT26 cells in a suitable medium (e.g., RPMI-1640) or Matrigel is prepared.[17][19]

    • The cell suspension is injected subcutaneously into the flank of the mice.[17]

  • Efficacy Evaluation:

    • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers, calculated with the formula: (length × width²) / 2.

    • The percentage of tumor growth inhibition (TGI) is calculated at the end of the study.

  • Data Analysis: Tumor growth curves and final tumor volumes are compared between treated and control groups.

Conditioned Place Preference (CPP) for Anti-Addiction Potential
  • Animal Model: Rats or mice.

  • Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers, separated by a central, neutral chamber.

  • Procedure:

    • Pre-conditioning (Habituation): Animals are allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.

    • Conditioning: Over several days, animals receive injections of the drug of abuse (e.g., cocaine, nicotine) and are confined to one of the outer chambers. On alternate days, they receive a vehicle injection and are confined to the other outer chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.[20][21]

    • Test: On the test day, the animals are placed in the central chamber with free access to both outer chambers, and the time spent in each chamber is recorded.

  • Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber. A significant reduction in this score in the compound-treated group compared to the vehicle group indicates that the compound has attenuated the rewarding effects of the drug of abuse.

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the discussed compounds.

G cluster_0 Nicotinic Acetylcholine α4β2 Receptor Signaling in Depression nAChR α4β2 nAChR Ca_Influx ↓ Ca²⁺ Influx nAChR->Ca_Influx Antagonist Ropanicant (SUVN-911) Antagonist->nAChR Blocks Serotonin ↑ Serotonin Levels Ca_Influx->Serotonin BDNF ↑ BDNF Levels Ca_Influx->BDNF Antidepressant Antidepressant Effects Serotonin->Antidepressant BDNF->Antidepressant G cluster_1 T-type Calcium Channel Signaling in Neuropathic Pain NerveInjury Nerve Injury Upregulation Upregulation of T-type Ca²⁺ Channels NerveInjury->Upregulation Ca_Influx ↑ Ca²⁺ Influx in Neurons Upregulation->Ca_Influx Inhibitor Azabicyclo[3.1.0]hexane Inhibitor Inhibitor->Ca_Influx Blocks Alleviation Pain Alleviation Inhibitor->Alleviation Hyperexcitability Neuronal Hyperexcitability Ca_Influx->Hyperexcitability Pain Neuropathic Pain Hyperexcitability->Pain G cluster_2 Dopamine D3 Receptor Signaling in Addiction DrugOfAbuse Drug of Abuse (e.g., Cocaine) Dopamine ↑ Dopamine Release DrugOfAbuse->Dopamine D3R Dopamine D3 Receptor Dopamine->D3R RewardPathway Activation of Reward Pathway D3R->RewardPathway Antagonist Azabicyclo[3.1.0]hexane Antagonist Antagonist->D3R Blocks Attenuation Attenuation of Reward Antagonist->Attenuation Reinforcement Drug Reinforcement & Conditioned Preference RewardPathway->Reinforcement G cluster_3 Experimental Workflow for In Vivo Efficacy Testing AnimalModel Select Animal Model (e.g., Rat, Mouse) DiseaseInduction Induce Disease State (e.g., CCI, Tumor Implantation) AnimalModel->DiseaseInduction CompoundAdmin Administer Azabicyclo[3.1.0]hexane Compound or Vehicle DiseaseInduction->CompoundAdmin BehavioralTest Conduct Behavioral/ Efficacy Testing CompoundAdmin->BehavioralTest DataCollection Collect Quantitative Data BehavioralTest->DataCollection Analysis Statistical Analysis & Comparison DataCollection->Analysis

References

Spectroscopic Dissection of Diastereomers: A Comparative Guide to Exo and Endo tert-Butyl 3-Azabicyclo[3.1.0]hexan-6-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of stereoisomers is a critical step in chemical synthesis and drug discovery. This guide provides a comparative analysis of the spectroscopic data for the exo and endo diastereomers of tert-butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate, a valuable scaffold in medicinal chemistry. Due to the limited availability of a complete, published dataset for the endo isomer of the title compound, this guide presents experimental data for the well-characterized exo isomer alongside representative data for a closely related endo analogue to highlight the key differentiating spectroscopic features.

The rigid bicyclic structure of 3-azabicyclo[3.1.0]hexane derivatives imparts distinct spatial arrangements to the substituents, leading to discernible differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. Understanding these differences is paramount for unambiguous stereochemical assignment.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the exo and endo isomers. It is important to note that while the exo data corresponds to tert-butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate, the endo data is representative of a closely related 3-azabicyclo[3.1.0]hexane derivative and serves to illustrate the expected differences in spectral patterns.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Proton exo-Isomer Chemical Shift (δ, ppm) endo-Isomer (Representative) Chemical Shift (δ, ppm) Key Differentiating Features
Boc (9H) ~1.45 (s)~1.40 (s)Minor shift in the bulky tert-butyl group.
CH₂-N (4H) ~3.40-3.70 (m)~3.38 (d), other CH₂ signalsThe symmetry and coupling patterns of the pyrrolidine ring protons often differ significantly.
CH (bridgehead, 2H) ~1.70-1.80 (m)~1.90-2.10 (m)The bridgehead protons of the endo isomer are typically more deshielded.
CH-N (carbamate, 1H) ~2.55-2.65 (m)~2.20-2.30 (m)The proton attached to the carbamate-bearing carbon shows a noticeable upfield shift in the endo isomer due to anisotropic effects of the bicyclic system.
NH (carbamate, 1H) ~6.30-6.40 (br s)~6.50-6.60 (br s)The chemical shift of the NH proton can be variable and is dependent on concentration and solvent.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Carbon exo-Isomer Chemical Shift (δ, ppm) endo-Isomer (Representative) Chemical Shift (δ, ppm) Key Differentiating Features
Boc (C(CH₃)₃) ~80.5~81.0Minimal difference.
Boc (C(CH₃)₃) ~28.3~28.4Minimal difference.
Boc (C=O) ~155.0~154.6Minimal difference.
CH₂-N ~50.0-55.0~56.0-58.0The carbon atoms of the pyrrolidine ring can show slight but consistent differences in their chemical shifts.
CH (bridgehead) ~25.0-30.0~33.0-35.0The bridgehead carbons in the endo isomer are generally shifted downfield compared to the exo isomer.
CH-N (carbamate) ~30.0-35.0~24.0-26.0The carbon bearing the carbamate group in the endo isomer is typically shielded and appears at a higher field (lower ppm) compared to the exo isomer.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopic Technique exo-Isomer endo-Isomer (Representative) Key Differentiating Features
IR (cm⁻¹) ~3300 (N-H), ~1700 (C=O, Boc), ~1500 (N-H bend)~3350 (N-H), ~1715 (C=O, Boc), ~1520 (N-H bend)The fingerprint region (below 1500 cm⁻¹) will show the most significant differences due to the distinct vibrational modes of the entire molecule. The exact positions of the N-H and C=O stretches can also vary slightly.
MS (ESI+) m/z [M+H]⁺: 199.1492[M+H]⁺: 199.1492While the molecular ion peak will be identical for both isomers, the fragmentation patterns upon collision-induced dissociation (CID) may differ, reflecting the different steric environments of the bonds.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of the title compounds, based on common literature procedures for similar 3-azabicyclo[3.1.0]hexane derivatives.

Synthesis of exo/endo Mixture

A common route to 3-azabicyclo[3.1.0]hexane derivatives involves the cyclopropanation of an N-protected 2,5-dihydropyrrole. The ratio of exo to endo products can often be influenced by the choice of catalyst and reaction conditions.

  • N-Protection: 2,5-dihydropyrrole is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) in the presence of a base such as triethylamine to yield N-Boc-2,5-dihydropyrrole.

  • Cyclopropanation: The N-Boc-2,5-dihydropyrrole is then subjected to a cyclopropanation reaction. A common method involves the use of a diazoacetate, such as ethyl diazoacetate, in the presence of a rhodium or copper catalyst. This step typically yields a mixture of exo and endo diastereomers.

  • Functional Group Transformation: The ester group from the cyclopropanation is then converted to the desired carbamate. This can involve hydrolysis to the carboxylic acid, followed by a Curtius rearrangement or another suitable transformation to install the amine, which is then protected as the tert-butyl carbamate.

  • Isomer Separation: The resulting diastereomeric mixture of tert-butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate is typically separated by column chromatography on silica gel.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Visualization of Isomeric Relationship

The logical relationship between the isomeric forms and the key analytical techniques used for their differentiation is depicted in the following diagram.

Spectroscopic_Comparison Spectroscopic Differentiation of Isomers cluster_isomers Isomers of tert-Butyl 3-Azabicyclo[3.1.0]hexan-6-ylcarbamate exo exo-Isomer NMR NMR (¹H, ¹³C) exo->NMR Distinct chemical shifts and coupling constants IR IR exo->IR Unique fingerprint region MS Mass Spec. exo->MS Potentially different fragmentation endo endo-Isomer endo->NMR endo->IR endo->MS

Caption: Differentiating isomers via spectroscopic analysis.

This guide provides a foundational understanding of the key spectroscopic differences between the exo and endo isomers of tert-butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate. For definitive structural assignment, it is always recommended to compare acquired experimental data with that of a verified reference standard.

Safety Operating Guide

Navigating the Safe Disposal of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations before proceeding with any disposal activities.

Hazard Profile and Personal Protective Equipment (PPE)

Compounds of this nature are typically classified as hazardous, with potential for skin, eye, and respiratory irritation.[1][2][3] Therefore, stringent adherence to safety protocols is mandatory.

Hazard CategoryDescriptionRecommended PPE
Skin Irritation Causes skin irritation.[1][2][3]Chemical-resistant gloves (e.g., nitrile), lab coat.[1][2]
Eye Irritation Causes serious eye irritation.[1][2][3]Safety glasses with side shields or goggles.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][2][3]Use in a well-ventilated area or with a fume hood.[1][2]
Acute Oral Toxicity Harmful if swallowed.[2][3]Standard laboratory hygiene practices (no eating/drinking).

Step-by-Step Disposal Protocol

The overriding principle for the disposal of this compound is that it should be managed as hazardous chemical waste and disposed of through an approved waste disposal plant.[1][4] Do not discharge down the drain or mix with general laboratory waste.[1][2]

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid form of the compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and materials used for cleaning up spills in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate should be collected in a separate, sealed, and properly labeled hazardous waste container. Avoid mixing with other incompatible waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution and local regulations.

2. Spill Management:

  • In the event of a spill, evacuate unprotected personnel from the area.

  • Ensure adequate ventilation.[1][2]

  • Wear the appropriate personal protective equipment (PPE) as outlined in the table above.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it into the designated hazardous waste container.[1]

  • For larger spills, contact your institution's EHS department immediately.

3. Arranging for Disposal:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves contacting the EHS department or using an online waste management system.

  • The waste will be collected by trained personnel and transported to a licensed waste disposal facility for incineration or other appropriate treatment.[5]

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Place in Labeled Hazardous Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store request Request EHS Pickup store->request transport Transport to Approved Waste Disposal Facility request->transport end End: Proper Disposal transport->end

References

Essential Safety and Logistical Information for Handling tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate. The following information is based on the hazard profile of structurally similar compounds, which indicates potential for skin, eye, and respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the most critical line of defense against potential exposure. Based on the hazard statements for similar azabicyclo compounds, which include causing skin and serious eye irritation, as well as potential respiratory irritation, the following PPE is mandatory.[1][2][3]

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesMust be worn at all times to protect against splashes.
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are preferred. Always check for signs of degradation or puncture before use.
Body Protection Laboratory CoatA clean lab coat or a disposable gown should be worn to prevent skin contact.
Respiratory Protection RespiratorUse in a well-ventilated area. If handling large quantities or if dust/aerosol generation is likely, an N95 or higher-rated respirator is recommended.[4][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing risk during the handling of this compound.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Confirm that an eyewash station and safety shower are readily accessible.[1]

    • Don all required PPE as specified in the table above.

  • Handling:

    • Handle the compound in a well-ventilated area to keep airborne concentrations low.[1]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Minimize the creation of dust or aerosols.

    • Keep the container tightly closed when not in use.[3]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3]

    • Clean the work surface to prevent cross-contamination.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[3]

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

  • Waste Collection:

    • Collect all waste material, including any unused compound and contaminated disposables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.

  • Container Management:

    • Keep the waste container securely closed.

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Final Disposal:

    • Dispose of the chemical waste through a licensed hazardous waste disposal service, following all local, state, and federal regulations.[1]

    • Do not pour the chemical down the drain or dispose of it with regular trash.[1]

Workflow for Safe Handling and Disposal

SafeHandlingWorkflow start Start: Prepare for Handling prep Step 1: Preparation - Clean workspace - Verify safety equipment - Don appropriate PPE start->prep Begin Process end_node End: Complete and Secure handling Step 2: Chemical Handling - Use in ventilated area - Avoid contact and dust - Keep container closed prep->handling Ready to Handle post_handling Step 3: Post-Handling Procedures - Wash hands and skin - Clean work area - Doff and manage PPE handling->post_handling Task Complete disposal Step 4: Waste Disposal - Segregate waste - Use labeled containers - Follow institutional protocols post_handling->disposal After Clean-up disposal->end_node Process Finished

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.